molecular formula C19H20ClN3 B1669166 Clemizole CAS No. 442-52-4

Clemizole

Numéro de catalogue: B1669166
Numéro CAS: 442-52-4
Poids moléculaire: 325.8 g/mol
Clé InChI: CJXAEXPPLWQRFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clemizole is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by a pyrrolidin-1-ylmethyl and a 4-chlorobenzyl groups at positions 2 and 1 respectively. It has a role as a histamine antagonist. It is a member of pyrrolidines, a member of benzimidazoles and a member of monochlorobenzenes. It is a conjugate base of a this compound(1+). It derives from a hydride of a 1H-benzimidazole.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
was heading 1966-94 (see under BENZIMIDAZOLES 1966-90);  use BENZIMIDAZOLES to search this compound 1966-94;  a histamine H1- blocker used to treat allergies
See also: this compound Hydrochloride (active moiety of);  this compound Undecylate (active moiety of);  this compound Sulfate (active moiety of).

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXAEXPPLWQRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046939
Record name Clemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442-52-4
Record name Clemizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clemizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T97CB3796L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clemizole's Antiviral Campaign Against HCV: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the antiviral activity of Clemizole against the Hepatitis C Virus (HCV). This compound, a first-generation antihistamine, has been identified as a moderate inhibitor of HCV replication. Its unique mechanism of action, targeting the viral non-structural protein 4B (NS4B), presents a compelling case for its consideration in combination therapies. This document synthesizes the available quantitative data, details the experimental protocols used to ascertain its efficacy, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy and cellular toxicity of this compound have been quantified in several studies. The key parameters are the half-maximal effective concentration (EC50), which indicates the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile for the compound.

CompoundHCV GenotypeAssay SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound2a (J6/JFH)Luciferase reporter-linked HCV replication835 ± 0.54.38
This compoundNot SpecifiedHCV RNA replication in cell culture~8No measurable toxicity at effective concentrationsNot specified

Mechanism of Action: Targeting the NS4B Protein

This compound's antiviral activity stems from its ability to inhibit the function of the HCV non-structural protein 4B (NS4B). NS4B is a crucial component of the viral replication machinery, playing a key role in the formation of the membranous web, the site of HCV RNA replication. Specifically, this compound has been shown to disrupt the binding of NS4B to the 3'-terminus of the negative-strand HCV RNA. This interaction is essential for the initiation of viral genome replication. By interfering with this binding, this compound effectively halts the viral life cycle at the replication stage.

The following diagram illustrates the HCV life cycle and highlights the step inhibited by this compound.

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_inhibition Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication (Membranous Web) Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion New Virions This compound This compound This compound->Replication Inhibits NS4B RNA Binding HCV_virion->Entry

Figure 1: HCV Life Cycle and this compound's Point of Inhibition.

Synergistic Effects in Combination Therapy

A significant finding is the synergistic antiviral effect of this compound when used in combination with other classes of anti-HCV agents. Studies have demonstrated that this compound exhibits high synergy with HCV protease inhibitors such as SCH503034 (Boceprevir) and VX950 (Telaprevir). This synergistic interaction leads to a greater reduction in viral replication than the additive effect of the individual drugs. In contrast, its combination with interferon, ribavirin, or HCV polymerase inhibitors resulted in an additive effect.

Importantly, the combination of this compound with protease inhibitors did not increase host cell toxicity. Furthermore, this combination therapy was shown to decrease the frequency of resistant mutant emergence compared to treatment with either drug alone. No cross-resistance was observed between this compound and the protease inhibitor SCH503034. These findings strongly support the potential inclusion of this compound or its derivatives in future anti-HCV drug cocktails.

Experimental Protocols

The antiviral activity of this compound against HCV has been primarily evaluated using HCV replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh7.5) that harbor autonomously replicating subgenomic or full-length HCV RNA.

HCV Replicon Assay with Luciferase Reporter

A common method to quantify HCV replication is the use of a replicon containing a reporter gene, such as luciferase.

Objective: To determine the effect of a compound on HCV RNA replication by measuring the activity of a reporter enzyme.

Methodology:

  • Cell Culture: Human hepatoma Huh7.5 cells are cultured in appropriate media.

  • Electroporation: The cells are electroporated with in vitro transcribed full-length or subgenomic HCV RNA that contains a luciferase reporter gene.

  • Compound Treatment: Following electroporation, the cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and reporter protein expression.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

The following diagram outlines the workflow of a typical HCV replicon assay.

Replicon_Assay_Workflow Start Start: Huh7.5 Cells Electroporation Electroporation with HCV-Luciferase RNA Start->Electroporation Seeding Seeding into Multi-well Plates Electroporation->Seeding Treatment Treatment with This compound Seeding->Treatment Incubation Incubation (72h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50 Calculation) Luciferase_Assay->Data_Analysis End End: Determine Antiviral Activity Data_Analysis->End

Clemizole: A Technical History of a First-Generation H1 Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

Clemizole , a first-generation H1 antihistamine, emerged in the mid-20th century as a therapeutic agent for allergic conditions. This technical guide provides an in-depth exploration of its history, from its chemical synthesis and pharmacological evaluation to its clinical applications and subsequent repurposing.

Introduction

First described in the scientific literature in 1952, this compound belongs to the benzimidazole class of compounds.[1] Marketed under brand names such as Allercur and Histacur, it was utilized for its antihistaminic and antipruritic properties in the treatment of allergies and itchy skin conditions.[1] As a first-generation antihistamine, its clinical use was often accompanied by sedative effects, a characteristic shared by other drugs in its class due to their ability to cross the blood-brain barrier.[2] While no longer marketed for its original indications, this compound has garnered renewed interest in recent years for its potential in novel therapeutic areas, including epilepsy and viral infections.[1][3]

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from o-phenylenediamine. The general synthetic route is outlined below.

Detailed Synthesis Protocol

The synthesis of the benzimidazole core is a well-established chemical transformation. A typical procedure for the synthesis of a benzimidazole derivative from o-phenylenediamine is as follows:

  • Step 1: Cyclization to form the Benzimidazole Ring. o-Phenylenediamine is reacted with an appropriate carboxylic acid, in this case, a derivative that will lead to the desired substituent at the 2-position. For this compound, this involves a reaction that ultimately places a chloromethyl group at this position. The reaction is typically heated to drive the cyclization and dehydration.[4][5]

  • Step 2: Alkylation of the Benzimidazole Core. The resulting 2-substituted benzimidazole is then alkylated to introduce the final substituents. This step is crucial for defining the specific properties of the final compound.

Mechanism of Action as an H1 Antihistamine

This compound functions as an inverse agonist at the histamine H1 receptor.[6] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic response.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. This compound, by binding to the H1 receptor, prevents this cascade from being initiated by histamine.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates This compound This compound This compound->H1R blocks PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Fig. 1: this compound's antagonism of the H1 receptor signaling pathway.

Pharmacological Evaluation

The antihistaminic properties of this compound were characterized using a variety of in vitro and in vivo experimental models that were standard for the time.

Quantitative Data
AntihistamineH1 Receptor Affinity (Ki in nM)
Desloratadine0.4
Levocetirizine3
Fexofenadine10
This compound High Affinity (99% inhibition at tested concentration) [7]

Table 1: H1 Receptor Binding Affinities.

Key Experimental Protocols

The following are detailed descriptions of the types of experiments that would have been used to characterize the H1 antihistamine activity of this compound.

This classic bioassay was a cornerstone of early antihistamine research.

  • Objective: To determine the ability of a compound to antagonize histamine-induced smooth muscle contraction.

  • Methodology:

    • A section of the ileum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C with aeration.[8]

    • One end of the tissue is fixed, and the other is attached to an isotonic transducer to record contractions on a kymograph.

    • A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

    • The tissue is then incubated with varying concentrations of this compound for a set period.

    • The histamine concentration-response curve is re-established in the presence of this compound.

    • A rightward shift in the histamine dose-response curve indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.[9][10]

Guinea_Pig_Ileum_Assay cluster_prep Tissue Preparation cluster_exp Experimental Procedure Isolate Isolate Guinea Pig Ileum Mount Mount in Organ Bath Isolate->Mount Transducer Connect to Transducer Mount->Transducer Histamine_Baseline Establish Histamine Baseline Response Incubate Incubate with This compound Histamine_Baseline->Incubate Histamine_this compound Re-establish Histamine Response with this compound Incubate->Histamine_this compound Analyze Analyze Data (Schild Plot) Histamine_this compound->Analyze

Fig. 2: Workflow for the guinea pig ileum contraction assay.

This in vivo model assesses the protective effect of an antihistamine against a systemic allergic-like reaction.

  • Objective: To evaluate the ability of a compound to protect against histamine-induced bronchoconstriction.

  • Methodology:

    • Guinea pigs are pre-treated with an oral or intraperitoneal dose of this compound or a vehicle control.

    • After a specific time, the animals are placed in a chamber and exposed to an aerosol of a histamine solution.[11]

    • The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded.

    • A significant increase in the time to dyspnea in the this compound-treated group compared to the control group indicates a protective effect. The dose required to produce a 50% protective effect (ED50) can be calculated.[12]

This human or animal model is used to assess the local antihistaminic effect of a drug.

  • Objective: To measure the suppression of histamine-induced wheal (swelling) and flare (redness) by an antihistamine.

  • Methodology:

    • Subjects are administered a single dose of this compound or placebo.

    • At various time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.[13]

    • The areas of the resulting wheal and flare are traced or measured at a set time after injection (e.g., 15 minutes).

    • The percentage of inhibition of the wheal and flare areas by this compound compared to placebo is calculated to determine the drug's efficacy and duration of action.[14][15]

Pharmacokinetics and Clinical Use

As a first-generation antihistamine, this compound's pharmacokinetic profile was not as extensively studied as that of modern drugs.[16] However, it is known to have a plasma half-life of approximately 3.4 hours in humans.[7][17] Its use in treating allergic rhinitis and pruritus was documented in the 1960s.[1] The typical adverse effects of first-generation antihistamines, such as sedation, are attributed to their ability to cross the blood-brain barrier and interact with central H1 receptors.[2]

Repurposing and Modern Research

In recent years, this compound has been identified in high-throughput screening studies for new therapeutic applications. It has shown potential as an anticonvulsant for the treatment of Dravet syndrome, a severe form of epilepsy.[3] This effect is believed to be mediated through its action as a serotonin receptor agonist, rather than its antihistaminic properties.[3] Additionally, this compound has been investigated for its antiviral activity against hepatitis C virus (HCV) and SARS-CoV-2.[18]

Conclusion

This compound represents a significant milestone in the history of antihistamine development. Its journey from a widely used treatment for allergies to a candidate for repurposing in modern medicine highlights the evolving landscape of drug discovery. While it has been largely superseded by second and third-generation antihistamines with improved side-effect profiles for allergic conditions, the foundational pharmacological studies of this compound paved the way for a deeper understanding of histamine receptor biology and the development of more targeted therapies. The ongoing research into its novel activities ensures that the story of this compound continues to unfold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of Clemizole Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties and structural information of this compound hydrochloride. The data presented is collated from various scientific sources to support research and development activities.

Chemical Properties

The following table summarizes the key quantitative chemical properties of this compound hydrochloride.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₀ClN₃ • HCl[][2][3]
Molecular Weight 362.30 g/mol [][2][3][4][5][6][7]
Melting Point 239-241 °C[8][9]
Boiling Point 506.1°C at 760 mmHg[]
pKa (Strongest Basic) 7.42 (Predicted)[5]
Solubility Water: ~2 mg/mL (warmed)[8]DMSO: ≥18.115 mg/mL[6], 10 mg/mL[2][3], ≥3.6 mg/mL[]Ethanol: ~2 mg/mL[2][3]Dimethylformamide (DMF): ~5 mg/mL[2][3]DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL[2][3]

Chemical Structure

  • IUPAC Name: 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride.[][4]

  • SMILES: Cl.ClC1=CC=C(CN2C(CN3CCCC3)=NC3=CC=CC=C23)C=C1[5]

  • InChI Key: DNFMJYXRIMLMBZ-UHFFFAOYSA-N[][5]

  • InChI: InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H[][4]

Experimental Protocols

Determination of Aqueous Solubility

A common method for determining the solubility of a compound like this compound hydrochloride is the shake-flask method.

  • Preparation: A supersaturated solution of this compound hydrochloride is prepared by adding an excess amount of the solid compound to a known volume of purified water in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The suspension is then filtered to remove the undissolved solid, yielding a clear, saturated solution.

  • Quantification: The concentration of this compound hydrochloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

For sparingly soluble compounds in aqueous buffers, a stock solution is often first prepared in an organic solvent like DMSO.[2] This stock is then diluted with the aqueous buffer of choice.[2] It is noted that aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[2]

experimental_workflow_solubility start Start weigh Weigh excess this compound HCl start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (e.g., 24-48h) add_solvent->agitate filter Filter to remove undissolved solid agitate->filter analyze Analyze filtrate concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Workflow for determining the solubility of this compound Hydrochloride.

Mechanism of Action: H1 Receptor Antagonism

This compound hydrochloride is a first-generation antihistamine that functions as an antagonist of the H1 histamine receptor.[][10][11] It competitively binds to the H1 receptor, thereby blocking the action of endogenous histamine.[][11] This action prevents the downstream signaling cascade that leads to allergic symptoms.[11] In addition to its antihistaminic activity, this compound has been identified as a blocker of the transient receptor potential canonical 5 (TRPC5) channel and shows potential antiviral activity against Hepatitis C virus (HCV) by inhibiting the function of the NS4B protein.[][3][12][13]

signaling_pathway cluster_membrane Cell Membrane H1_Receptor H1 Receptor Downstream Allergic Response Signaling H1_Receptor->Downstream Activates Histamine Histamine Histamine->H1_Receptor Binds This compound This compound HCl This compound->H1_Receptor Blocks

This compound hydrochloride's mechanism as an H1 receptor antagonist.

References

Clemizole's Engagement with the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a first-generation antihistamine, has garnered renewed interest within the scientific community for its potential therapeutic applications beyond its original indication. This technical guide provides an in-depth exploration of the known molecular targets of this compound within the central nervous system (CNS). Historically recognized for its histamine H1 receptor antagonism, recent research has unveiled a more complex pharmacological profile, implicating serotonergic pathways and transient receptor potential channels. This document summarizes the quantitative binding data, details key experimental methodologies, and visualizes the associated signaling cascades to offer a comprehensive resource for researchers in neuroscience and drug development.

Core CNS Targets of this compound

This compound's activity in the CNS is primarily attributed to its interaction with three main classes of proteins: histamine receptors, serotonin receptors, and transient receptor potential (TRP) channels. While its antihistaminic properties are well-established, its efficacy in preclinical models of neurological disorders, such as Dravet syndrome, is thought to be mediated by its effects on serotonergic signaling.[1][2][3]

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data for this compound's interaction with its principal CNS targets. This data is crucial for understanding the drug's potency and selectivity.

Target ReceptorParameterValueSpecies/SystemReference
Histamine H1 Receptor % Inhibition99%Not Specified[3]
Serotonin 5-HT2A Receptor % Inhibition (as agonist)86%Not Specified[3]
Serotonin 5-HT2B Receptor % Inhibition (as agonist)83%Not Specified[3]
Target ChannelParameterValue (µM)Species/SystemReference
TRPC5 IC501.0 - 1.3Not Specified[4][5]
TRPC4β IC506.4Not Specified[4]
TRPC3 IC509.1Not Specified[4]
TRPC6 IC5011.3Not Specified[4]

Signaling Pathways

This compound's interaction with histamine H1 and serotonin 5-HT2 receptors initiates intracellular signaling cascades primarily through the Gq/11 protein pathway. This pathway is pivotal in regulating a multitude of cellular responses.

Gq/11 Signaling Cascade

Upon agonist binding to H1 or 5-HT2 receptors, the associated Gq/11 protein is activated. The α-subunit of Gq/11 then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling This compound This compound Receptor H1 / 5-HT2 Receptor This compound->Receptor Binds Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Gq/11 protein-coupled receptor signaling pathway.

Experimental Protocols

The identification and characterization of this compound's CNS targets have been achieved through a combination of in vitro and in vivo experimental approaches. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.

Objective: To quantify the binding affinity of this compound to specific CNS receptors (e.g., Histamine H1, Serotonin 5-HT2A, 5-HT2B).

General Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]mepyramine for H1 receptors), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Assay Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate with Radioligand & this compound Prepare_Membranes->Incubate Filter Separate Bound/ Unbound Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End

Workflow for a radioligand displacement assay.
Zebrafish Locomotor Activity Assay

Zebrafish larvae have emerged as a powerful in vivo model for high-throughput screening of compounds affecting CNS activity, particularly for seizure-related phenotypes.[6][7]

Objective: To assess the effect of this compound on locomotor behavior, often as a proxy for seizure activity.

General Procedure:

  • Animal Preparation: Place individual zebrafish larvae (typically 5-7 days post-fertilization) into the wells of a multi-well plate containing embryo medium.

  • Acclimation: Allow the larvae to acclimate to the testing environment.

  • Drug Administration: Add this compound at various concentrations to the wells.

  • Behavioral Recording: Record the locomotor activity of the larvae using an automated video tracking system. Key parameters measured include total distance moved, velocity, and instances of high-speed movements indicative of seizure-like behavior.[1]

  • Data Analysis: Compare the locomotor parameters of this compound-treated larvae to control groups to determine the drug's effect on behavior. A significant reduction in high-speed movements in a seizure model is indicative of anticonvulsant activity.[3]

Zebrafish_Assay Start Start Place_Larvae Dispense Larvae into 96-well Plate Start->Place_Larvae Acclimate Acclimate Larvae Place_Larvae->Acclimate Add_this compound Administer this compound Acclimate->Add_this compound Record_Movement Record Locomotor Activity Add_this compound->Record_Movement Analyze_Data Analyze Behavioral Parameters Record_Movement->Analyze_Data End End Analyze_Data->End

Workflow for zebrafish locomotor activity assay.
Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and the electrical properties of neurons.

Objective: To characterize the effects of this compound on ion channels (e.g., TRPC5) and neuronal excitability.

General Procedure:

  • Cell/Tissue Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Recording Configuration: Establish a whole-cell recording configuration by applying a brief pulse of suction to rupture the membrane patch under the pipette tip.

  • Data Acquisition: In voltage-clamp mode, hold the membrane potential at a constant level and record the ionic currents flowing through the cell's channels in response to voltage steps, both before and after the application of this compound. In current-clamp mode, inject a known current and measure the resulting changes in membrane potential.

  • Data Analysis: Analyze the recorded currents or voltage changes to determine how this compound modulates ion channel function and neuronal firing properties.

Patch_Clamp Start Start Prepare_Cells Prepare Neurons/ Brain Slices Start->Prepare_Cells Form_Seal Form Gigaohm Seal with Pipette Prepare_Cells->Form_Seal Establish_WC Establish Whole-Cell Configuration Form_Seal->Establish_WC Record_Baseline Record Baseline Electrical Activity Establish_WC->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Post_Drug Record Post-Drug Electrical Activity Apply_this compound->Record_Post_Drug Analyze Analyze Changes in Currents/Voltage Record_Post_Drug->Analyze End End Analyze->End

Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound exhibits a multifaceted pharmacological profile within the central nervous system, acting as a potent antagonist at histamine H1 receptors and an agonist at serotonin 5-HT2A and 5-HT2B receptors. Furthermore, it demonstrates inhibitory activity against TRPC5 channels. The anticonvulsant effects observed in preclinical models are likely mediated through its modulation of the serotonergic system. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for a range of neurological disorders. A deeper understanding of its interactions with these CNS targets will be instrumental in guiding future drug discovery and development efforts.

References

Role of Clemizole in modulating serotonergic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Clemizole in Modulating Serotonergic Pathways

Introduction

This compound is a first-generation H1-antihistamine that has been identified as a potent modulator of serotonergic pathways.[1] Originally developed for its effects on the histamine H1 receptor, recent research has repurposed this compound, investigating its polypharmacological profile and potential therapeutic applications beyond allergy relief.[1][2] Phenotypic screening studies, particularly in zebrafish models of Dravet syndrome, have revealed its significant antiepileptic activity, which is not mediated by its antihistaminergic properties but rather through its interaction with the serotonin (5-HT) system.[1][3][4] This guide provides a detailed technical overview of this compound's mechanism of action on serotonergic pathways, targeting researchers and professionals in drug development.

This compound's Interaction with Serotonin Receptors

This compound's therapeutic effects in neurological models are primarily attributed to its direct interaction with serotonin receptors.[5][6] Radioligand binding assays and functional screens have demonstrated that this compound has a high affinity for several 5-HT receptor subtypes, most notably the 5-HT₂ family.[1][7]

Binding Profile and Functional Activity

This compound's interaction with a wide range of CNS targets has been systematically evaluated. While it is a potent H1 receptor antagonist, its most significant secondary targets are the 5-HT₂ₐ and 5-HT₂ₑ receptors.[1][7] Unlike its antagonistic effect at the histamine receptor, this compound functions as an agonist at these serotonin receptors.[1][8]

The quantitative data below summarizes the binding affinity and functional activity of this compound at key serotonergic and histaminergic targets, as determined by radioligand binding assays and functional agonist activity screens.

Table 1: Quantitative Analysis of this compound's Binding and Functional Activity

Target Receptor Binding Affinity (% Inhibition) Functional Activity (% Stimulation)
Serotonin 5-HT₂ₐ 86% Significant Agonist Activity
Serotonin 5-HT₂ₑ 83% Significant Agonist Activity
Histamine H₁ 99% Antagonist Activity

Data derived from a comprehensive radioligand binding assay screen against 132 targets and a functional screen against 67 targets.[1][7]

These findings underscore that this compound's antiepileptic action is likely mediated through serotonergic signaling, a hypothesis supported by the fact that other H1 antagonists do not show similar efficacy in seizure models.[1]

Serotonergic Signaling Pathways Modulated by this compound

This compound's agonist activity at the 5-HT₂ₐ receptor initiates a well-characterized intracellular signaling cascade. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that couples to Gαq proteins.[9][10]

Upon activation by an agonist like this compound, the Gαq protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9] The concurrent rise in DAG and intracellular Ca²⁺ activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent modulation of neuronal excitability.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Activates (Agonist) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Ca_Release->PKC_Activation Co-activates

Caption: Agonistic action of this compound on the 5-HT₂ₐ receptor signaling pathway.

Key Experimental Protocols

The characterization of this compound's activity on serotonergic pathways relies on standardized in vitro assays. The following sections detail the methodologies for receptor binding and functional activity assessment.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity of this compound for specific serotonin receptor subtypes (e.g., 5-HT₂ₐ).

  • Materials:

    • Cell membranes from a stable cell line expressing the target human receptor (e.g., HEK293-h5-HT₂ₐ).

    • A high-affinity radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ).[11]

    • Test compound (this compound) in a range of concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding control: A high concentration of a known, non-labeled antagonist (e.g., mianserin).

    • 96-well filter plates and a vacuum filtration manifold.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • To each well of a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and either vehicle, a concentration of this compound, or the non-specific binding control.

    • Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapidly filtering the contents of each well through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

G start Prepare Reagents (Membranes, Radioligand, this compound) plate_addition Add Reagents to 96-Well Plate start->plate_addition incubation Incubate to Equilibrium plate_addition->incubation filtration Rapid Vacuum Filtration & Washing incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Quantify Radioactivity scintillation->counting analysis Calculate Specific Binding & Determine IC50/Ki counting->analysis end Binding Affinity Determined analysis->end

Caption: Standard workflow for a competitive radioligand binding assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as 5-HT₂ₐ, by detecting the subsequent increase in intracellular calcium.[9]

  • Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT₂ₐ receptor and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).

  • Materials:

    • A stable cell line co-expressing the human 5-HT₂ₐ receptor and a calcium-sensitive reporter (e.g., a photoprotein like aequorin or a fluorescent dye like Fluo-4).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Test compound (this compound) and a known reference agonist (e.g., serotonin).

    • Luminescence or fluorescence plate reader with automated injectors.

  • Procedure:

    • Agonist Mode: a. Plate cells in a 96- or 384-well plate and incubate to allow adherence. b. If using a fluorescent dye, load the cells according to the manufacturer's protocol. c. Add serial dilutions of this compound to the wells. d. Immediately measure the light emission or fluorescence signal over time to capture the kinetic response of calcium mobilization. e. Plot the peak signal against the logarithm of this compound concentration to determine the EC₅₀ value.

    • Antagonist Mode: a. Following cell plating and dye loading, pre-incubate the cells with serial dilutions of this compound for a defined period. b. Add a fixed concentration of the reference agonist (serotonin), typically at its EC₈₀, to stimulate the receptor. c. Immediately measure the calcium response. d. Plot the inhibition of the agonist-induced signal against the logarithm of this compound concentration to determine the IC₅₀ value.

Implications for Drug Development

The identification of this compound's potent modulation of the serotonergic system, particularly its agonist activity at 5-HT₂ receptors, has significant implications for drug development.[12][13]

  • Epilepsy Treatment: this compound's efficacy in preclinical models of Dravet syndrome suggests that 5-HT₂ receptor agonists could be a valuable therapeutic strategy for this and other intractable epilepsies.[1][14][15] This has opened a new avenue for repurposing existing drugs with serotonergic activity and for designing novel, selective 5-HT₂ agonists.[8][12]

  • Polypharmacology: this compound's complex pharmacological profile, including its effects on histamine, serotonin, and other targets like TRPC5 channels, presents both opportunities and challenges.[2][16] While this polypharmacology may contribute to its therapeutic efficacy, it also necessitates careful evaluation for potential off-target effects and drug-drug interactions.

  • Lead Compound for Optimization: this compound serves as a valuable chemical scaffold for the development of new chemical entities.[12] Medicinal chemistry efforts can focus on designing analogues that retain the desired serotonergic activity while minimizing unwanted off-target effects, potentially leading to safer and more effective therapeutics for neurological disorders.[8][12]

Conclusion

This compound is a multi-target compound whose antiepileptic properties are mediated by its agonist activity at 5-HT₂ₐ and 5-HT₂ₑ receptors. This serotonergic mechanism represents a departure from its classical designation as an antihistamine and highlights the power of phenotypic screening in uncovering novel therapeutic applications for existing drugs. The detailed understanding of its binding profile, functional activity, and downstream signaling pathways provides a solid foundation for the rational design of next-generation serotonergic modulators for the treatment of epilepsy and other CNS disorders.

References

The Serotonergic Anticonvulsant Properties of Clemizole: A Technical Whitepaper on its Discovery and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a compound historically classified as a first-generation antihistamine, has been repurposed as a potential therapeutic for intractable pediatric epilepsies, most notably Dravet syndrome.[1] This guide provides an in-depth technical overview of the pivotal preclinical research that identified its potent anticonvulsant properties. The discovery, driven by a phenotype-based screening in a genetically modified zebrafish model of Dravet syndrome, has unveiled a novel mechanism of action centered on the serotonergic system, rather than its originally intended histaminergic targets.[2][3] This has subsequently led to the advancement of this compound hydrochloride (EPX-100) into clinical trials.[2]

Discovery of Anticonvulsant Properties

The anticonvulsant effects of this compound were uncovered through a systematic, phenotype-based screening of 320 FDA-approved compounds.[2][4] This screening was conducted on a zebrafish model carrying a loss-of-function mutation in the scn1Lab gene, the zebrafish homolog of the human SCN1A gene.[4][5] Mutations in SCN1A are the primary cause of Dravet syndrome, a severe and drug-resistant form of epilepsy.[5] The scn1Lab mutant zebrafish recapitulate key phenotypes of the human condition, including spontaneous convulsive behaviors and abnormal electrographic activity, making them a valuable tool for high-throughput drug discovery.[4]

The screening process involved a two-stage approach: a primary behavioral assay to identify compounds that could suppress convulsive movements, followed by a secondary electrophysiological assay to confirm the reduction of seizure-like brain activity.[6][7] this compound emerged as a lead candidate from this rigorous screening, demonstrating a significant and reproducible ability to inhibit both behavioral and electrographic seizures in the Dravet syndrome zebrafish model.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and other relevant compounds in the scn1Lab mutant zebrafish model.

CompoundConcentration (µM)Exposure TimeObserved Effect on Seizure Behavior (Swim Velocity)Reference
This compound10090 minutesSignificant suppression of mean swim velocity (≥40% reduction)[2]
This compound30030 minutesSignificant suppression of mean swim velocity (≥40% reduction)[2]
This compound40030 minutesSignificant suppression of mean swim velocity (≥40% reduction)[2]

Table 1: Dose-dependent effects of this compound on convulsive seizure behavior in scn1Lab mutant zebrafish.

CompoundConcentration (mM)Exposure TimeObserved Effect on Ictal-like Event FrequencyAnimal ModelReference
This compound145 minutes80% decreasestxbp1b mutant zebrafish[3][8]
Trazodone145 minutes83% decreasestxbp1b mutant zebrafish[3][8]

Table 2: Efficacy of this compound and Trazodone in reducing electrographic seizure frequency in a zebrafish model of STXBP1-related disorders.

Experimental Protocols

Phenotypic Screening: Behavioral Assay (Locomotion Tracking)

This protocol outlines the high-throughput behavioral screening used to identify compounds that suppress convulsive seizures in scn1Lab mutant zebrafish larvae.

  • Animal Model: 5 days post-fertilization (dpf) scn1Lab mutant zebrafish larvae, identifiable by their darker pigmentation compared to wild-type siblings.[6][7]

  • Assay Setup:

    • Individual larvae are placed in single wells of a 96-well plate containing 150 µL of embryo media.[6]

    • Larvae are acclimated for 1 hour on the bench, followed by a 20-minute habituation period within a DanioVision observation chamber (Noldus Information Technology).[6][7]

  • Data Acquisition:

    • A baseline recording of larval movement is captured for 10 minutes using automated locomotion tracking software (EthoVision XT). High-velocity movements (≥20-28 mm/s) are correlated with convulsive seizure-like behavior.[6][9]

    • Test compounds, such as this compound, are added to the wells at various concentrations.

    • Following a specific exposure time (e.g., 30 or 90 minutes), a second 10-minute recording is performed.[2]

  • Endpoint: A compound is considered a positive hit if it produces a statistically significant reduction in mean swim velocity (e.g., ≥40% from baseline) without inducing toxicity.[2]

Electrophysiological Seizure Confirmation Assay

This protocol details the method for recording local field potentials (LFPs) to confirm the anticonvulsant effects of compounds identified in the behavioral screen.

  • Animal Preparation:

    • 4-6 dpf scn1Lab mutant larvae are anesthetized and immobilized in 1.2-1.5% low-melting-point agarose, positioned dorsal side up.[1][10][11]

    • The agarose-embedded larva is placed in a recording chamber perfused with external recording solution.[12]

  • LFP Recording:

    • A glass microelectrode (3-7 MΩ resistance) filled with 2 M NaCl is inserted into the midbrain (optic tectum) under microscopic guidance.[1][10][11]

    • A baseline recording of brain activity is acquired for a set period (e.g., 15 minutes) to determine the frequency of spontaneous ictal-like events.[1][3]

    • The test compound is bath-applied by adding it to the recording solution.

    • Recording continues for a defined duration (e.g., 45-60 minutes) to assess the change in seizure frequency.[1][3]

  • Data Analysis: The frequency of epileptiform discharges (ictal-like events) before and after drug application is quantified and compared to determine the compound's efficacy in suppressing electrographic seizures.[1]

Mandatory Visualizations

G cluster_screening Drug Discovery Workflow start Start: Screen FDA-Approved Drug Library (320 Compounds) model Zebrafish Model: scn1Lab Mutant (Dravet Syndrome) start->model assay1 Primary Screen: Behavioral Assay (Locomotion Tracking) model->assay1 decision1 Suppresses Convulsive Behavior? assay1->decision1 decision1->start No assay2 Secondary Screen: Electrophysiological Assay (Local Field Potential Recording) decision1->assay2 Yes decision2 Suppresses Electrographic Seizures? assay2->decision2 decision2->assay1 No hit Lead Candidate Identified: This compound decision2->hit Yes end Further Preclinical & Clinical Development hit->end

Caption: Workflow for the phenotype-based discovery of this compound's anticonvulsant properties.

G cluster_pathway Proposed Signaling Pathway for this compound's Anticonvulsant Action This compound This compound serotonin_receptor Postsynaptic Serotonin Receptors (e.g., 5-HT2A/2C) This compound->serotonin_receptor Agonist gpc Gq Protein Activation serotonin_receptor->gpc plc Phospholipase C (PLC) Activation gpc->plc ip3_dag Increased IP3 & DAG plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release gaba_interneuron GABAergic Interneuron ca_release->gaba_interneuron Modulates Activity gaba_release Increased GABA Release gaba_interneuron->gaba_release pyramidal_neuron Principal Neuron gaba_release->pyramidal_neuron Inhibits inhibition Increased Synaptic Inhibition pyramidal_neuron->inhibition anticonvulsant_effect Anticonvulsant Effect inhibition->anticonvulsant_effect

Caption: Proposed serotonergic signaling pathway for this compound's anticonvulsant effect.

Conclusion

The identification of this compound's anticonvulsant properties represents a significant success for phenotype-based drug repurposing. The use of the scn1Lab zebrafish model facilitated a high-throughput screen that was not feasible in traditional rodent models, leading to the discovery of a novel therapeutic avenue for Dravet syndrome.[4] The subsequent elucidation of its serotonergic mechanism of action has not only provided a strong rationale for its clinical development but has also highlighted the potential of modulating serotonin signaling as a broader strategy for treating intractable epilepsies.[5][10] This work underscores the power of combining robust genetic animal models with innovative screening platforms to accelerate the translation of basic research into promising clinical candidates.

References

Unveiling the Non-Serotonergic Landscape of Clemizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 10, 2025 – Long recognized for its antihistaminic properties and more recently for its activity at serotonin receptors, the benzimidazole derivative Clemizole is emerging as a compound with a diverse pharmacological profile. This in-depth technical guide delves into the molecular targets of this compound beyond the serotonergic system, providing researchers, scientists, and drug development professionals with a comprehensive overview of its polypharmacology. The following report details its interactions with key proteins, presents quantitative binding data, outlines experimental methodologies, and visualizes the associated cellular pathways and workflows.

Key Non-Serotonergic Molecular Targets

This compound has been demonstrated to interact with a range of proteins, playing significant roles in virology, ion channel modulation, and lipid metabolism. The primary non-serotonergic targets identified are the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B), the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5), cardiac potassium channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel, and its foundational target, the histamine H1 receptor. Emerging evidence also suggests an influence on hepatocellular lipid metabolism.

Quantitative Analysis of this compound's Binding Affinities

To facilitate a comparative analysis of this compound's potency at its various non-serotonergic targets, the following table summarizes the available quantitative data from in vitro studies.

TargetParameterValueSpecies/SystemReference
HCV NS4B EC₅₀ (Replication)~8 µMHuman hepatoma cells (Huh7.5)[1]
IC₅₀ (RNA Binding)~24 ± 1 nMIn vitro[2]
Kd (RNA Binding)~3.4 nMIn vitro[2]
TRPC5 IC₅₀1.0 - 1.3 µMHEK293 cells[][4][5]
TRPC4β IC₅₀6.4 µMHEK293 cells[][5]
TRPC3 IC₅₀9.1 µMHEK293 cells[][5]
TRPC6 IC₅₀11.3 µMHEK293 cells[][5]
hERG Channel IC₅₀0.07 µM (70 nM)HEK293 cells[6][7]
Histamine H1 Receptor % Inhibition99%Radioligand binding assay[1][8]

Signaling Pathways and Mechanisms of Action

This compound's engagement with these targets initiates distinct signaling cascades and functional outcomes.

Inhibition of HCV Replication via NS4B

This compound directly interferes with the HCV replication machinery by inhibiting the RNA binding activity of the viral non-structural protein 4B (NS4B).[1][2] This protein is essential for the formation of the membranous web, the site of viral RNA replication. By disrupting the NS4B-RNA interaction, this compound effectively halts the viral life cycle.

HCV Replication Inhibition by this compound HCV_RNA HCV RNA Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex binds to NS4B NS4B Protein NS4B->Replication_Complex is a key component of Viral_Replication Viral Replication Replication_Complex->Viral_Replication enables This compound This compound This compound->NS4B inhibits RNA binding

Inhibition of HCV Replication by this compound.
Modulation of TRPC5 Ion Channels

This compound acts as a potent inhibitor of TRPC5, a non-selective cation channel.[][5] This inhibition is thought to occur through direct binding to the channel, stabilizing it in a non-conductive state.[9] Given the role of TRPC5 in various neurological processes, this activity may contribute to some of this compound's observed pharmacological effects.

This compound Inhibition of TRPC5 Channel TRPC5 TRPC5 Channel (Closed State) TRPC5_Open TRPC5 Channel (Open State) TRPC5->TRPC5_Open Activation Ca_Influx Ca²⁺ Influx TRPC5_Open->Ca_Influx allows Cellular_Response Cellular Response Ca_Influx->Cellular_Response triggers This compound This compound This compound->TRPC5_Open inhibits

This compound's inhibitory action on the TRPC5 ion channel.
Interaction with Cardiac hERG Channels

A significant off-target activity of this compound is the blockade of the hERG potassium channel.[6][7] This channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a potential risk factor for cardiac arrhythmias. This interaction underscores the importance of comprehensive safety profiling in drug development.

Influence on Lipid Metabolism

Preliminary evidence suggests that this compound may alter lipid metabolism in hepatocytes. While the precise molecular mechanism is still under investigation, it is hypothesized that this compound may interact with proteins associated with lipid droplets, such as those from the perilipin family.[10][11][12] These proteins are key regulators of lipolysis, the breakdown of stored fats. Further research is needed to elucidate the direct targets and functional consequences of this compound in this pathway.

Experimental Protocols

Microfluidic Affinity Analysis for HCV NS4B-RNA Binding

This assay was pivotal in identifying this compound as an inhibitor of the NS4B-RNA interaction.[2]

Objective: To measure the binding affinity of HCV NS4B to its target RNA and screen for small molecule inhibitors.

Methodology:

  • Device Preparation: A microfluidic device with features for surface patterning, protein capture, and fluorescence-based detection is utilized.

  • Surface Functionalization: The device surface is patterned with anti-GFP antibodies.

  • Protein Immobilization: A fusion protein of NS4B and Green Fluorescent Protein (GFP) is introduced and captured by the anti-GFP antibodies.

  • RNA Binding: A fluorescently labeled RNA probe corresponding to the 3' terminus of the negative-strand HCV RNA is flowed through the device, and its binding to the immobilized NS4B is measured by fluorescence intensity.

  • Inhibitor Screening: Compounds, such as this compound, are introduced along with the RNA probe to assess their ability to inhibit the NS4B-RNA interaction, quantified by a reduction in fluorescence.

  • Data Analysis: The dissociation constant (Kd) for the protein-RNA interaction and the IC₅₀ for inhibitors are calculated from the fluorescence data.

Microfluidic Affinity Analysis Workflow Start Start Device_Prep Prepare Microfluidic Device Start->Device_Prep Surface_Func Functionalize Surface with Anti-GFP Device_Prep->Surface_Func Protein_Immob Immobilize NS4B-GFP Surface_Func->Protein_Immob RNA_Binding Introduce Fluorescent RNA Probe Protein_Immob->RNA_Binding Inhibitor_Screen Co-introduce This compound Protein_Immob->Inhibitor_Screen Fluorescence_Measure Measure Fluorescence Intensity RNA_Binding->Fluorescence_Measure Inhibitor_Screen->RNA_Binding Data_Analysis Calculate Kd / IC₅₀ Fluorescence_Measure->Data_Analysis End End Data_Analysis->End

Workflow for Microfluidic Affinity Analysis.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis

This technique is the gold standard for studying the effects of compounds on ion channel function.[5][6]

Objective: To characterize the inhibitory effect of this compound on TRPC5 and hERG ion channels.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the ion channel of interest (e.g., TRPC5 or hERG) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of a few micrometers is filled with an internal solution that mimics the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm).

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.

  • Drug Application: this compound is applied to the bath solution at various concentrations, and the resulting changes in ion channel currents are recorded.

  • Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ of this compound for the specific ion channel.

Radioligand Binding Assay for Histamine H1 Receptor

This assay is used to determine the binding affinity of a ligand to its receptor.[1][8]

Objective: To quantify the binding of this compound to the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the histamine H1 receptor are isolated.

  • Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine) that specifically binds to the H1 receptor.

  • Competition Binding: Increasing concentrations of a competing unlabeled ligand (this compound) are added to displace the radioligand.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the competing ligand to determine the Ki value.

Investigation of Hepatocellular Lipid Accumulation

Fluorescent staining with lipophilic dyes is a common method to visualize and quantify intracellular lipid droplets.

Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.

Methodology:

  • Cell Culture and Treatment: Hepatocytes (e.g., HepG2 cells) are cultured and treated with this compound at various concentrations for a defined period. Oleic acid can be used as a positive control to induce lipid droplet formation.

  • Staining: The cells are stained with a lipophilic dye such as BODIPY 493/503, which specifically accumulates in neutral lipids within lipid droplets and exhibits strong fluorescence.

  • Imaging: The stained cells are visualized using fluorescence microscopy to observe changes in the number and size of lipid droplets.

  • Quantification: The fluorescence intensity can be quantified using a fluorescence plate reader or flow cytometry to measure the overall lipid content.

Conclusion

This compound's pharmacological profile extends well beyond its initial classification as an antihistamine. Its potent inhibitory effects on the HCV NS4B protein and TRPC5 ion channels present exciting opportunities for therapeutic development in virology and neurology. However, its significant off-target activity at the hERG channel highlights the critical need for careful safety and toxicity assessments. The emerging evidence of its role in lipid metabolism opens new avenues for research into its broader metabolic effects. This technical guide provides a foundational understanding of this compound's non-serotonergic targets, empowering further investigation into its therapeutic potential and underlying mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for Locomotion Tracking Assays of Clemizole Effects in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing locomotion tracking assays in zebrafish larvae to evaluate the effects of Clemizole, a compound identified as a potential anti-seizure therapeutic. The zebrafish model, particularly the scn1Lab mutant which recapitulates key features of Dravet syndrome, has proven to be a valuable tool for medium-throughput screening of potential therapeutics.[1][2]

Introduction

Dravet syndrome is a severe form of pediatric epilepsy often caused by mutations in the SCN1A gene.[3][4] Zebrafish with mutations in the orthologous scn1Lab gene exhibit spontaneous seizures and convulsive behaviors, making them an effective model for studying this disorder and for drug discovery.[1][3] Locomotion tracking assays are a key component of this research, as the seizure-like events in these larvae manifest as high-velocity, erratic swimming patterns.[1] this compound, initially developed as an antihistamine, was identified in a zebrafish screen as a potent suppressor of these seizure-like behaviors.[1][5] Subsequent research has indicated that its anti-epileptic properties are likely mediated through the serotonin signaling pathway, specifically via 5-HT2B receptors.[6][7]

Experimental Protocols

Zebrafish Husbandry and Larvae Selection
  • Animal Model: scn1Lab mutant zebrafish larvae and their wild-type siblings are used. These mutants exhibit spontaneous convulsive behaviors starting around 4 days post-fertilization (dpf).[8]

  • Rearing Conditions: Zebrafish are raised in a controlled environment with a 14:10 hour light/dark cycle at 28°C.

  • Larvae Selection: For locomotion assays, larvae at 5-7 dpf are typically used, as the seizure phenotype is robust at this stage.

This compound Preparation and Administration
  • Stock Solution: Prepare a stock solution of this compound hydrochloride in distilled water or DMSO.

  • Working Solution: Dilute the stock solution in embryo medium to the desired final concentrations. It is crucial to have a vehicle control (embryo medium with the same concentration of DMSO, if used) in all experiments.

  • Administration: Larvae are individually placed in 96-well plates containing the this compound working solution or vehicle control.

Locomotion Tracking Assay

This protocol is adapted from established methods for high-throughput behavioral screening in zebrafish.[9]

  • Apparatus: An automated video tracking system (e.g., EthoVision XT, Noldus Information Technology) equipped with a high-speed camera is used to monitor the movement of individual larvae in a 96-well plate.

  • Acclimation: After transferring individual larvae to the wells of a 96-well plate containing embryo medium, allow them to acclimate for a period of 10-20 minutes.

  • Baseline Recording: Record the spontaneous swimming activity of the larvae for a baseline period, typically 10-30 minutes.

  • Drug Exposure: Following the baseline recording, carefully remove a portion of the embryo medium from each well and replace it with the same volume of the this compound working solution or vehicle control.

  • Post-Treatment Recording: Immediately after drug administration, record the larval movement for another 10-30 minutes.

  • Data Analysis: The tracking software analyzes the recorded videos to extract various locomotor parameters, with the primary endpoint being the total distance moved or average velocity. A significant reduction in the high-velocity movements of the scn1Lab mutants is indicative of a potential anti-seizure effect. A threshold for high-velocity movement is often set at ≥ 20 mm/sec to define paroxysmal seizure-like convulsions.[8]

Data Presentation

The following tables summarize the expected quantitative outcomes from locomotion tracking assays with this compound based on published findings.

Table 1: Effect of this compound on Locomotor Activity in scn1Lab Mutant Zebrafish

Treatment GroupConcentration (µM)Mean Velocity (mm/sec)Percentage Reduction in High-Velocity Movements
scn1Lab (Untreated)00.81 ± 0.050%
scn1Lab + this compound50Not specified, but effectiveSignificant reduction
scn1Lab + this compound100Not specified, but effectiveSignificant reduction
Wild-Type (Untreated)00.62 ± 0.07N/A

Note: The values are representative based on descriptions in the literature.[8] The primary outcome is a significant reduction in the characteristic high-velocity movements of the mutant larvae.

Table 2: Pharmacological Profile of scn1Lab Zebrafish Mutants in Locomotion Assays

CompoundConcentration (µM)Effect on Seizure Behavior
Diazepam250Suppression
Stiripentol250Suppression
Lamotrigine250No significant suppression
This compound 250 Suppression

This table demonstrates the pharmacological validity of the model, as it responds to known anti-epileptic drugs used in Dravet syndrome in a manner consistent with clinical observations.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Locomotion Assay cluster_analysis Data Analysis Zebrafish Select 5-7 dpf scn1Lab and WT Larvae Array Array Larvae in 96-Well Plate Zebrafish->Array Drug_Prep Prepare this compound and Vehicle Solutions Administer Administer this compound or Vehicle Drug_Prep->Administer Acclimate Acclimation Period Array->Acclimate Baseline Record Baseline Locomotion Acclimate->Baseline Baseline->Administer Record Record Post-Treatment Locomotion Administer->Record Track Automated Video Tracking (e.g., EthoVision) Record->Track Analyze Quantify Locomotor Parameters (Velocity, Distance) Track->Analyze Compare Compare Treatment Groups to Controls Analyze->Compare G This compound This compound HT2B Serotonin Receptor (5-HT2B) This compound->HT2B Binds to/Activates Neuronal_Activity Modulation of Neuronal Activity HT2B->Neuronal_Activity Leads to Seizure_Suppression Suppression of Seizure-like Behavior Neuronal_Activity->Seizure_Suppression Results in

References

Application Notes: Clemizole as an Inhibitor of In Vitro HCV Replication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatitis C Virus (HCV) is a single-stranded RNA virus and a major cause of chronic liver disease worldwide. The HCV genome encodes a single polyprotein that is processed into ten individual proteins, including structural and non-structural (NS) proteins. The NS proteins are essential for viral replication, with NS4B playing a crucial role in forming the "membranous web," the site of HCV RNA replication.[1][2] NS4B also specifically binds to the 3' terminus of the negative strand of the viral genome, a function critical for the replication process.[1]

Mechanism of Action of Clemizole

This compound, a former H1 histamine receptor antagonist, has been identified as a direct inhibitor of HCV replication.[1][3][4] Its mechanism of action is independent of its antihistaminic properties. Through high-throughput screening, this compound was found to inhibit the binding of the HCV NS4B protein to viral RNA.[1][5] By disrupting this interaction, this compound effectively suppresses HCV RNA replication within the host cell.[1] This specific targeting of a viral protein function makes this compound a valuable tool for studying the HCV life cycle and a potential candidate for antiviral therapy development.[1][3]

Mechanism of Action of this compound on HCV Replication.

Quantitative Data Summary

The following tables summarize the in vitro efficacy, inhibitory concentration, and cytotoxicity of this compound in HCV replication assays.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against HCV

ParameterHCV GenotypeCell LineValueReference
EC50 Genotype 2aHuh7.5~8 µM[1][4][5]
EC50 Genotype 1bHuh724 ± 6 µM[4]
CC50 Not ApplicableHuh7.535 - 40 µM[1][4]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture.

Table 2: In Vitro Inhibition of NS4B-RNA Binding by this compound

ParameterDescriptionValueReference
IC50 Inhibition of NS4B binding to HCV RNA~24 ± 1 nM[1]

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme or biochemical function.

Detailed Experimental Protocols

These protocols are generalized from standard methodologies cited in the literature.[1][4][6][7] Researchers should optimize these protocols for their specific cell lines, replicon constructs, and laboratory conditions.

Protocol 1: HCV Luciferase Reporter Replicon Assay

This assay quantifies HCV replication by measuring the activity of a luciferase reporter gene engineered into the HCV replicon. A decrease in luciferase activity in the presence of a compound indicates inhibition of viral replication.

Materials:

  • Huh-7 cells or a highly permissive subclone (e.g., Huh7.5).[8]

  • HCV subgenomic replicon encoding a luciferase reporter (e.g., genotype 1b or 2a).[7][9]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

  • This compound hydrochloride.

  • DMSO (vehicle control).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh7.5 cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should bracket the expected EC₅₀ (e.g., 0.1 µM to 50 µM).[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old media from the cells and add the media containing the diluted this compound or DMSO control.

  • Replicon Transfection: Transfect the cells with the in vitro transcribed HCV luciferase reporter replicon RNA using a suitable transfection reagent (e.g., electroporation or lipid-based reagent). Note: For stable replicon cell lines, this step is omitted.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[1][4]

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings of treated wells to the DMSO control wells.

    • Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the EC₅₀ value.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This assay is performed in parallel with the replication assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Materials:

  • Cells and compound dilutions prepared as in Protocol 1.

  • Cell viability reagent (e.g., alamarBlue™ or CellTiter-Glo®).[1]

  • 96-well plate reader (fluorometer or luminometer).

Procedure:

  • Prepare and treat a 96-well plate with cells and compound dilutions identical to the replication assay plate.

  • Incubate for 72 hours.[1]

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the fluorescence or luminescence.

  • Data Analysis: Normalize the readings to the DMSO control and plot a dose-response curve to determine the CC₅₀.

Protocol 3: Colony Formation Assay for Resistance Studies

This assay assesses the ability of HCV replicons to establish resistance to an antiviral compound over time.

Materials:

  • Huh-7 cells.

  • HCV subgenomic replicon containing a selectable marker (e.g., neomycin resistance gene, neo).[10]

  • G418 (Neomycin).

  • This compound hydrochloride.

  • 6-well or 10-cm culture dishes.

  • Crystal Violet staining solution.

Procedure:

  • Electroporation: Electroporate Huh-7 cells with the HCV replicon RNA.[4]

  • Plating: Plate the electroporated cells in media containing a selective agent (G418) and varying concentrations of this compound or DMSO control.[4]

  • Selection: Culture the cells for 3-4 weeks, replacing the media with fresh G418 and this compound every 3-4 days.[4][10]

  • Staining: After the selection period, wash the plates with PBS, fix the cells with methanol or formaldehyde, and stain the resulting cell colonies with Crystal Violet.[4][11]

  • Analysis: Count the number of colonies in each dish. A higher number of colonies in this compound-treated wells compared to controls indicates the emergence of drug-resistant mutants.[4] The frequency of resistance can be calculated by dividing the number of colonies by the number of input cells.[4]

Experimental Workflow Visualization

cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Data Analysis arrowhead arrowhead p1 1. Seed Huh7.5 cells in 96-well plates e1 3. Treat cells with This compound dilutions p1->e1 p2 2. Prepare serial dilutions of this compound p2->e1 e2 4. Transfect cells with HCV Luciferase Replicon RNA e1->e2 e3 5. Incubate for 72 hours e2->e3 r1 6. Perform Luciferase Assay (Replication) e3->r1 r2 7. Perform Viability Assay (Cytotoxicity) e3->r2 a1 8. Calculate EC50 r1->a1 a2 9. Calculate CC50 r2->a2 a3 10. Determine Selectivity Index (CC50 / EC50) a1->a3 a2->a3

Workflow for In Vitro HCV Replication & Cytotoxicity Assays.

References

Application Notes and Protocols for Clemizole Administration in Rodent Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole is a first-generation antihistamine that has been repurposed and investigated for its potential anticonvulsant properties, particularly in the context of Dravet syndrome.[1][2] Preclinical research, primarily in zebrafish models of Dravet syndrome, has shown that this compound can suppress seizure activity.[1][2][3][4] The proposed mechanisms of action are not related to its antihistaminergic effects but rather to its activity as a serotonin (5-HT) receptor modulator and an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1][2][5][6]

A significant challenge in translating these findings to rodent models is the rapid metabolism of this compound in mice, with a plasma half-life of less than 10 minutes, compared to 3.4 hours in humans.[3][4][7] This rapid clearance complicates the maintenance of therapeutic concentrations and has limited its evaluation in murine seizure models.[4][7]

These application notes provide a summary of the available data and a constructed protocol for the administration of this compound in rodent models of epilepsy, based on existing pharmacokinetic and toxicological data.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound administration in rodents. It is important to note the limited availability of data for this compound in the specific context of rodent epilepsy models.

Table 1: Pharmacokinetic and Toxicological Data of this compound in Rodents

ParameterSpeciesValueRoute of AdministrationSource
Plasma Half-lifeMouse (C57BL/6)~9 minutes (0.15 hours)Oral (p.o.)[3][8]
Oral LD50Mouse837 mg/kgOral (p.o.)[1]
Intraperitoneal LD50Mouse290 mg/kgIntraperitoneal (i.p.)[1]
Oral LD50Rat1,950 mg/kgOral (p.o.)[1]
Administered Dose (Pharmacokinetic Study)Mouse25 mg/kgOral (p.o.)[3][8]

Table 2: In Vitro Activity of this compound

TargetActivityIC50Source
TRPC5Blocker1.0-1.3 µM[6]
TRPC4Blocker6.4 µM[6]
TRPC3Blocker9.1 µM[6]
TRPC6Blocker11.3 µM[6]
Histamine H1 ReceptorAntagonistHigh nanomolar concentrations[9]

Proposed Signaling Pathways

The anticonvulsant effects of this compound are thought to be mediated through modulation of the serotonergic system and inhibition of TRPC5 channels.

Clemizole_Mechanism cluster_serotonin Serotonergic Pathway cluster_trpc5 TRPC5 Pathway This compound This compound Serotonin_Receptor 5-HT Receptors (e.g., 5-HT2B) This compound->Serotonin_Receptor Agonist/Modulator TRPC5 TRPC5 Channel This compound->TRPC5 Inhibitor Serotonin_Signaling Modulation of Serotonergic Transmission Serotonin_Receptor->Serotonin_Signaling Neuronal_Excitability Decreased Neuronal Excitability Serotonin_Signaling->Neuronal_Excitability Ca_Influx Decreased Ca2+ Influx TRPC5->Ca_Influx Ca_Influx->Neuronal_Excitability

Caption: Proposed signaling pathways for the anticonvulsant action of this compound.

Experimental Protocols

Given the scarcity of published studies on this compound in rodent epilepsy models, the following is a detailed, constructed protocol based on available data and standard practices for drug administration in rodents.

Objective: To assess the anticonvulsant efficacy of this compound in a chemically-induced seizure model in mice (e.g., pentylenetetrazol [PTZ] model).

Materials:

  • This compound hydrochloride (CAS: 1163-36-6)

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline)

  • Pentylenetetrazol (PTZ)

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for injections (syringes, needles)

  • Behavioral observation arena

  • Video recording equipment

Procedure:

  • Animal Preparation and Acclimation:

    • House mice under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Allow at least one week for acclimation to the housing facility before the start of the experiment.

    • Handle mice for several days prior to the experiment to reduce stress.

  • This compound Hydrochloride Preparation:

    • This compound hydrochloride is sparingly soluble in aqueous buffers.[8] For in vivo administration, a multi-component vehicle is recommended.

    • Prepare a stock solution of this compound hydrochloride in a vehicle suitable for the chosen route of administration (oral gavage or intraperitoneal injection). A suggested vehicle is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[10]

    • Prepare fresh solutions on the day of the experiment.

  • Experimental Groups:

    • Divide mice into experimental groups (n=8-10 per group):

      • Group 1: Vehicle control + Saline

      • Group 2: Vehicle control + PTZ

      • Group 3: this compound (low dose) + PTZ

      • Group 4: this compound (mid dose) + PTZ

      • Group 5: this compound (high dose) + PTZ

      • Group 6 (Optional): Positive control (e.g., Diazepam) + PTZ

  • Dose Selection and Administration:

    • Dose Rationale: Based on the high rate of metabolism and LD50 data, a starting dose range for an acute study could be 25-100 mg/kg for intraperitoneal (i.p.) injection, which is well below the LD50 of 290 mg/kg. For oral (p.o.) administration, a higher dose range of 50-200 mg/kg could be explored, considering the oral LD50 of 837 mg/kg in mice.

    • Administration:

      • Administer the selected doses of this compound or vehicle via i.p. injection or oral gavage.

      • Due to the very short half-life of this compound in mice, the time between this compound administration and seizure induction is critical. It is recommended to induce seizures 15-30 minutes post-clemizole administration.

  • Seizure Induction and Observation:

    • 15-30 minutes after this compound/vehicle administration, administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

    • Immediately after PTZ injection, place each mouse in an individual observation arena.

    • Record the behavior of each mouse for 30 minutes.

    • An observer blinded to the treatment groups should score the seizure activity using a standardized scale (e.g., Racine scale). Key parameters to measure include:

      • Latency to the first myoclonic jerk.

      • Latency to the first generalized tonic-clonic seizure.

      • Duration of seizures.

      • Seizure severity score.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.

    • A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Animal Acclimation and Handling Grouping Randomization into Experimental Groups Start->Grouping Drug_Prep Preparation of this compound and Vehicle Solutions Grouping->Drug_Prep Administration This compound/Vehicle Administration (i.p. or p.o.) Drug_Prep->Administration Wait Waiting Period (15-30 minutes) Administration->Wait Induction Seizure Induction (PTZ Injection) Wait->Induction Observation Behavioral Observation and Seizure Scoring (30 min) Induction->Observation Analysis Data Analysis and Interpretation Observation->Analysis End End of Experiment Analysis->End

Caption: Workflow for assessing this compound's anticonvulsant effects in a rodent model.

Conclusion and Future Directions

The therapeutic potential of this compound for epilepsy, particularly Dravet syndrome, is promising based on preclinical zebrafish studies. However, its rapid metabolism in rodents presents a significant hurdle for in vivo studies. The provided protocol offers a starting point for investigating the efficacy of this compound in rodent models of epilepsy, with careful consideration of dosing and timing due to its pharmacokinetic profile. Future research should focus on developing strategies to overcome the rapid metabolism, such as the use of metabolic inhibitors or the development of this compound analogs with improved pharmacokinetic properties.[8] Such advancements will be crucial for the further preclinical evaluation of this compound and its potential translation to clinical applications for epilepsy treatment.

References

Application Notes and Protocols for High-Throughput Screening of Clemizole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a first-generation antihistamine, has garnered significant scientific interest due to its repositioning as a potential therapeutic agent for a range of diseases, including hepatitis C infection and Dravet syndrome, a severe form of epilepsy.[1][2][3] Its therapeutic versatility stems from its multi-target profile, acting as an inhibitor of the hepatitis C virus (HCV) non-structural protein 4B (NS4B), an agonist of the serotonin 5-HT2 receptors, and an antagonist of the histamine H1 receptor.[1][4] This polypharmacology makes the development of this compound analogs a promising avenue for discovering novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs, focusing on three key therapeutic areas: antiviral (HCV), anticonvulsant, and serotonin receptor modulation.

Data Presentation: Anticonvulsant Activity of this compound Analogs

The following table summarizes the quantitative data from a high-throughput screen of 28 this compound analogs for their ability to suppress seizure-like behavior in a zebrafish model of Dravet syndrome. The screen measured the change in locomotor activity, with a significant reduction indicating potential anticonvulsant effects.

Compound IDStructureMean Locomotor Velocity (% of Control)Standard DeviationActivity Outcome
This compound 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazole458Active
Analog 1 [Structure of Analog 1]9812Inactive
Analog 2 [Structure of Analog 2]529Active
Analog 3 [Structure of Analog 3]10515Inactive
Analog 4 [Structure of Analog 4]417Active
... ............
Analog 28 [Structure of Analog 28]8911Inactive

Note: The structures of the analogs are proprietary and are represented here generically. The data is illustrative and based on published research methodologies.

Experimental Protocols

High-Throughput Screening for Antiviral (Anti-HCV NS4B) Activity

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of the HCV NS4B protein's RNA-binding activity.

Principle: The assay measures the proximity between a fluorescently labeled RNA probe and a tagged NS4B protein. Inhibitors of the RNA-protein interaction will disrupt FRET, leading to a decrease in the FRET signal.

Materials:

  • Recombinant purified HCV NS4B protein (e.g., with a GST tag)

  • Fluorescently labeled RNA probe (e.g., Cy5-labeled RNA corresponding to the NS4B binding site)

  • Terbium-labeled anti-GST antibody (FRET donor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume black plates

  • This compound (positive control)

  • DMSO (negative control)

  • Compound library of this compound analogs

Protocol:

  • Prepare a stock solution of the this compound analogs in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer to all wells.

  • Add 50 nL of compound solution (or DMSO for controls) to the appropriate wells.

  • Add 5 µL of a 2X solution of NS4B protein and terbium-labeled anti-GST antibody in assay buffer to all wells.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a 2X solution of the Cy5-labeled RNA probe in assay buffer to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 490 nm (terbium) and 665 nm (Cy5).

  • Calculate the TR-FRET ratio (665 nm emission / 490 nm emission) for each well.

  • Determine the percent inhibition for each compound relative to the DMSO and positive controls.

High-Throughput Screening for Anticonvulsant Activity in Zebrafish

This protocol outlines a high-throughput behavioral assay using a zebrafish model of Dravet syndrome to screen for this compound analogs with anticonvulsant properties.[1][4][5]

Principle: Zebrafish larvae with a mutation in the scn1a gene exhibit spontaneous seizure-like behavior characterized by hyperactivity.[5] Anticonvulsant compounds will reduce this hyperactive locomotor activity.

Materials:

  • scn1a mutant zebrafish larvae (5-7 days post-fertilization)

  • E3 embryo medium

  • 96-well plates

  • Automated high-throughput zebrafish tracking system (e.g., ZebraBox)

  • This compound (positive control)

  • DMSO (negative control)

  • Compound library of this compound analogs

Protocol:

  • Array individual zebrafish larvae in the wells of a 96-well plate containing E3 medium.

  • Acclimate the larvae in the tracking system for 10 minutes.

  • Record baseline locomotor activity for 10 minutes.

  • Add the this compound analogs (or controls) to the wells at the desired final concentration.

  • Incubate for 30-60 minutes.

  • Record post-treatment locomotor activity for 10-20 minutes.

  • Analyze the tracking data to determine the total distance moved and the duration of high-velocity movements for each larva.

  • Calculate the percent reduction in locomotor activity for each compound compared to the baseline and DMSO controls.

High-Throughput Screening for Serotonin 5-HT2 Receptor Agonist Activity

This protocol describes a cell-based assay to identify this compound analogs that act as agonists for the 5-HT2A or 5-HT2B receptors by measuring changes in intracellular calcium levels.[5][6][7]

Principle: Activation of Gq-coupled receptors like the 5-HT2 receptors leads to an increase in intracellular calcium. This can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom plates

  • Serotonin (positive control)

  • DMSO (negative control)

  • Compound library of this compound analogs

  • Fluorescent imaging plate reader (e.g., FLIPR or FlexStation)

Protocol:

  • Seed the 5-HT2 receptor-expressing cells into 384-well plates and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Acquire a baseline fluorescence reading using the imaging plate reader.

  • Add the this compound analogs (or controls) to the wells.

  • Immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium levels over time (typically 2-5 minutes).

  • Determine the maximum fluorescence response for each well.

  • Calculate the percent activation for each compound relative to the maximal response induced by serotonin.

Mandatory Visualizations

experimental_workflow cluster_antiviral Antiviral (HCV NS4B) HTS cluster_anticonvulsant Anticonvulsant (Zebrafish) HTS cluster_serotonin Serotonin Receptor (5-HT2) HTS av_start Prepare Reagents av_plate Plate Compounds & Controls av_start->av_plate av_protein Add NS4B & Ab av_plate->av_protein av_rna Add RNA Probe av_protein->av_rna av_read Read TR-FRET av_rna->av_read av_analyze Analyze Data av_read->av_analyze ac_start Array Zebrafish ac_baseline Record Baseline Activity ac_start->ac_baseline ac_treat Add Compounds ac_baseline->ac_treat ac_post Record Post-Treatment Activity ac_treat->ac_post ac_analyze Analyze Locomotor Data ac_post->ac_analyze sr_start Seed Cells sr_dye Load with Calcium Dye sr_start->sr_dye sr_baseline Read Baseline Fluorescence sr_dye->sr_baseline sr_treat Add Compounds sr_baseline->sr_treat sr_read Kinetic Fluorescence Reading sr_treat->sr_read sr_analyze Analyze Calcium Flux sr_read->sr_analyze

Caption: High-throughput screening workflows for this compound analogs.

signaling_pathway cluster_hcv HCV NS4B Inhibition cluster_sr Serotonin Receptor Agonism clem_av This compound Analog ns4b HCV NS4B Protein clem_av->ns4b rna Viral RNA ns4b->rna binds replication Viral Replication rna->replication clem_sr This compound Analog ht2r 5-HT2 Receptor clem_sr->ht2r gq Gq Protein ht2r->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc

References

Synthesis of Clemizole Hydrochloride for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemizole hydrochloride is a first-generation antihistamine that has garnered renewed interest in the scientific community for its potential therapeutic applications beyond its original indication. Notably, it has been investigated as an antiviral agent, particularly against Hepatitis C virus (HCV), and as a potential treatment for rare neurological disorders such as Dravet syndrome.[1][2] Its mechanism of action primarily involves the antagonism of the H1 histamine receptor.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound hydrochloride for research purposes, enabling the production of this compound for further investigation into its pharmacological properties and potential therapeutic uses.

Introduction

This compound, with the chemical name 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, is a member of the benzimidazole class of compounds.[4][5] While historically used as an antihistamine for allergies, recent research has unveiled its broader biological activity.[5] Studies have shown that this compound can inhibit the replication of the Hepatitis C virus by targeting the viral protein NS4B. Furthermore, it has demonstrated anticonvulsant effects in preclinical models of Dravet syndrome, a severe form of epilepsy, by modulating serotonin receptors.[1][6] These findings underscore the importance of having reliable methods for the synthesis of this compound hydrochloride to support ongoing research and drug development efforts. This protocol details a well-established synthetic route, starting from readily available precursors.

Data Presentation

Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Molecular FormulaC₁₉H₂₁Cl₂N₃[6]
Molecular Weight362.3 g/mol [6]
AppearanceCrystalline solid[3]
Melting Point239-241 °C
SolubilitySoluble in DMSO and ethanol.[3][3]
Characterization Data of this compound
AnalysisData
¹H NMR Spectral data available.[2]
IR Spectral data available.
Mass Spec m/z: 325.13 (M+) for this compound free base.[1]

Experimental Protocols

The synthesis of this compound hydrochloride can be achieved through a multi-step process starting from o-phenylenediamine. The overall synthetic scheme is outlined below, followed by detailed protocols for each step.

Overall Synthesis Workflow

SynthesisWorkflow A o-Phenylenediamine B 2-Chloromethyl-1H-benzimidazole A->B Chloroacetic Acid, 5N HCl, Reflux 8h C 2-(Pyrrolidin-1-ylmethyl)-1H-benzimidazole B->C Pyrrolidine, Toluene, Reflux D This compound C->D 1. Sodium Hydride 2. α,4-Dichlorotoluene E This compound Hydrochloride D->E HCl SignalingPathways cluster_0 Histamine H1 Receptor Pathway cluster_1 Potential Therapeutic Pathways This compound This compound Hydrochloride H1R Histamine H1 Receptor This compound->H1R Antagonism Gq_11 Gq/11 H1R->Gq_11 Histamine Histamine Histamine->H1R PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response Clemizole2 This compound HCV_NS4B HCV NS4B Protein Clemizole2->HCV_NS4B Inhibition Serotonin_Receptor Serotonin Receptor Clemizole2->Serotonin_Receptor Modulation HCV_Replication HCV Replication HCV_NS4B->HCV_Replication Neuronal_Signaling Neuronal Signaling Modulation Serotonin_Receptor->Neuronal_Signaling Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Signaling->Anticonvulsant_Effect

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antiviral Activity of Clemizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a histamine H1 receptor antagonist, has been identified as a promising antiviral agent with activity against a range of viruses, most notably Hepatitis C virus (HCV).[1][2][3][4] Its primary mechanism of antiviral action involves the inhibition of the viral non-structural protein 4B (NS4B), which is essential for viral RNA replication.[1][2][3] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral efficacy of this compound. These protocols are designed to be adaptable for screening and characterization of this compound and its analogs against various viruses, with a focus on flaviviruses such as HCV, Dengue virus (DENV), and Zika virus (ZIKV).

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the viral NS4B protein.[1][3] NS4B is a crucial component of the viral replication complex, and its interaction with viral RNA is a critical step in the viral life cycle. By binding to NS4B, this compound hinders this interaction, leading to a significant reduction in viral replication.[1][3] Studies have shown that this inhibition can result in a tenfold decrease in virus replication in cell culture models.[1][3][4]

Data Presentation: Quantitative Antiviral Activity of this compound

The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

VirusAssay TypeCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Hepatitis C Virus (HCV)Luciferase Reporter Replicon AssayHuh-78>40>5[5][6][7]
Hepatitis C Virus (HCV)Focus Formation AssayHuh-7.5~10>50>5[6]
Dengue Virus (DENV)Replicon-based Luciferase AssayBHK-211 - 4>40>10 - 40[8][9]

Experimental Protocols

Luciferase Reporter Replicon Assay

This assay is a powerful tool for quantifying viral replication in a high-throughput format. It utilizes a viral replicon in which a reporter gene, such as luciferase, is fused to the viral genome. The level of luciferase activity directly correlates with the extent of viral RNA replication.

Materials:

  • Huh-7 cells (or other susceptible cell lines)

  • HCV, DENV, or ZIKV luciferase reporter replicon constructs

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Transfection (for transient replicon assays): Transfect the cells with the luciferase reporter replicon RNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 4-6 hours of transfection (or for stably replicating replicon cell lines), remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells by adding 50 µL of 1X luciferase lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration and determine the EC50 value using a non-linear regression analysis.

Plaque Reduction Assay

This classic virology assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Vero or BHK-21 cells (or other susceptible cell lines)

  • Virus stock (e.g., DENV, ZIKV)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound hydrochloride

  • DMSO

  • Agarose or Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well tissue culture plates

Protocol:

  • Cell Seeding: Seed Vero or BHK-21 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). Mix each drug dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

  • Infection:

    • Remove the growth medium from the confluent cell monolayers.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Inoculate the cells with 200 µL of the virus-Clemizole mixture.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • After the adsorption period, remove the inoculum.

    • Overlay the cell monolayer with 3 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose) containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with 10% formaldehyde for 30 minutes.

    • Remove the agarose overlay.

    • Stain the cells with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of this compound concentration.

Virus Yield Assay

This assay measures the amount of infectious virus produced by cells treated with the antiviral compound.

Materials:

  • Susceptible cell line (e.g., Huh-7, Vero)

  • Virus stock

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound hydrochloride, DMSO

  • 24-well tissue culture plates

  • Endpoint dilution assay (TCID50) or plaque assay materials

Protocol:

  • Cell Seeding and Infection: Seed cells in a 24-well plate and infect them with the virus at a specific multiplicity of infection (MOI), for example, 0.1.

  • Treatment: After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-72 hours, depending on the virus replication cycle.

  • Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titer Determination: Determine the viral titer in the collected supernatants using a TCID50 assay or a plaque assay on fresh cell monolayers.

  • Data Analysis:

    • Calculate the reduction in viral titer (in log10 units) for each this compound concentration compared to the vehicle control.

    • Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in the virus yield.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Cell line used in the antiviral assays

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound hydrochloride, DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well tissue culture plates

  • Spectrophotometer or Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assays.

  • Treatment: Add serial dilutions of this compound to the cells (without virus).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the reagent and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the CC50 value, the concentration that reduces cell viability by 50%.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Seed Cells in Multi-well Plates infection Infect Cells with Virus prep_cells->infection prep_compound Prepare Serial Dilutions of this compound treatment Treat Cells with this compound Dilutions prep_compound->treatment infection->treatment incubation Incubate for Defined Period treatment->incubation luciferase Measure Luciferase Activity (Reporter Assay) incubation->luciferase plaques Stain and Count Plaques (Plaque Assay) incubation->plaques titer Determine Virus Titer (Yield Assay) incubation->titer toxicity Measure Cell Viability (Cytotoxicity Assay) incubation->toxicity calc_inhibition Calculate % Inhibition luciferase->calc_inhibition plaques->calc_inhibition titer->calc_inhibition calc_cc50 Determine CC50 toxicity->calc_cc50 calc_ec50 Determine EC50/IC50 calc_inhibition->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si

Caption: General workflow for cell-based antiviral assays.

Caption: this compound's mechanism of action targeting NS4B.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity with Clemizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole is a first-generation antihistamine that has garnered renewed interest for its potential therapeutic applications beyond its original indication, including the treatment of hepatitis C, Dravet syndrome, and other neurological disorders.[1][2][3] Its pharmacological profile is complex, involving interactions with multiple molecular targets. Notably, this compound has been identified as a potent modulator of several ion channels, which are fundamental to neuronal excitability and signaling. Understanding the electrophysiological effects of this compound on neuronal activity is therefore crucial for elucidating its mechanisms of action and evaluating its therapeutic potential and potential side effects.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound, with a focus on its interactions with key ion channels. Detailed protocols for investigating these effects using patch-clamp electrophysiology are also provided.

Molecular Targets and Electrophysiological Effects

This compound's primary effects on neuronal activity are mediated through its interaction with several types of ion channels and receptors. While it is a potent inhibitor of TRPC5 channels and has shown efficacy in seizure models through serotonergic pathways, it is also a potent blocker of cardiac potassium channels, a factor that requires careful consideration in drug development.[1][2][4]

This compound's Effects on Ion Channels
Target Ion ChannelEffectPotency (IC50)Cell Type/Expression SystemReference
hERG (human Ether-à-go-go-Related Gene) K+ Channel Potent block of both open and closed states0.07 µMHEK 293 cells[1][5]
TRPC5 (Transient Receptor Potential Canonical 5) Inhibition1.0 - 1.3 µMHEK 293 cells, U-87 glioblastoma cells[4][6]
IKs (Slowly activating delayed rectifier K+ current) Moderate inhibitionNot specifiedHEK 293 cells[1][5]
Kv1.5 (Voltage-gated K+ channel) Moderate inhibitionNot specifiedHEK 293 cells[1]
TRPC4β Inhibition6.4 µMHEK 293 cells[4][6]
TRPC3 Inhibition9.1 µMHEK 293 cells[4][6]
TRPC6 Inhibition11.3 µMHEK 293 cells[4][6]
Neuronal Sodium Channels Not significantly inhibited at concentrations that prolong cardiac action potentialNot applicableGuinea pig ventricular myocytes[1]
Effects on Neuronal Firing

In hippocampal CA1 pyramidal cells, this compound has been shown to suppress persistent firing, which is a form of neuronal activity thought to be important for working memory.[7] This effect is likely mediated by its inhibition of TRPC5 channels.

In the context of epilepsy, particularly Dravet syndrome which is often caused by mutations in the SCN1A sodium channel gene, this compound's antiseizure activity appears to be primarily mediated by its agonist activity at serotonin receptors (HTR2A and HTR2B) rather than direct modulation of neuronal ion channels.[2][8][9]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of hERG Channel Blockade by this compound

The following diagram illustrates the proposed mechanism by which this compound blocks hERG potassium channels. Evidence suggests that this compound acts as a pore blocker, interacting with specific amino acid residues within the channel pore.[1][5]

Caption: Proposed interaction of this compound with the hERG channel pore.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

The following diagram outlines the key steps for investigating the effects of this compound on ion channels using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow A Prepare Cells (e.g., HEK 293 expressing target channel) B Pull and Fire-Polish Borosilicate Glass Pipettes A->B C Fill Pipette with Internal Solution B->C D Obtain Gigaohm Seal on Cell Membrane C->D E Rupture Membrane to Achieve Whole-Cell Configuration D->E F Record Baseline Ionic Currents E->F G Perfuse this compound Solution F->G H Record Ionic Currents in the Presence of this compound G->H I Washout this compound and Record Recovery H->I J Data Analysis (e.g., IC50 determination) I->J

Caption: Workflow for whole-cell patch-clamp recording with this compound.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of hERG Channels Expressed in HEK 293 Cells

Objective: To determine the inhibitory effect of this compound on hERG potassium currents.

Materials:

  • HEK 293 cells stably expressing hERG channels

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microelectrode puller and polisher

Procedure:

  • Culture HEK 293 cells expressing hERG channels on glass coverslips.

  • Prepare external and internal solutions and filter them.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a cell with the patch pipette and apply gentle positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the membrane and establish a whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.

  • Record baseline hERG tail currents at -50 mV.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • After a stable effect is reached (typically 3-5 minutes), record the hERG currents again using the same voltage protocol.

  • To test for recovery, perfuse the chamber with the drug-free external solution.

  • Analyze the reduction in the peak tail current amplitude to determine the percentage of inhibition.

Protocol 2: Current-Clamp Recording of Neuronal Firing in Hippocampal Slices

Objective: To investigate the effect of this compound on persistent firing of hippocampal neurons.

Materials:

  • Acute hippocampal slices from rodents

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 2 CaCl₂, 1 MgSO₄ (bubbled with 95% O₂/5% CO₂)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH)

  • Patch-clamp amplifier and data acquisition system in current-clamp mode

Procedure:

  • Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Using visual guidance (e.g., DIC microscopy), obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Switch the amplifier to current-clamp mode and record the resting membrane potential.

  • Induce persistent firing by injecting a depolarizing current step (e.g., 100-300 pA for 1-2 seconds).

  • Record the firing frequency during and after the current injection.

  • Bath-apply this compound at the desired concentration (e.g., 3 µM).

  • After 5-10 minutes of drug application, repeat the current injection protocol and record the neuronal firing.

  • Analyze the changes in firing frequency and the duration of persistent firing after the current step.

Conclusion

This compound exhibits a complex pharmacological profile with significant effects on various ion channels critical for neuronal and cardiac function. While its TRPC5 inhibitory and serotonergic activities are promising for neurological applications, its potent blockade of hERG channels necessitates careful safety assessments. The provided protocols offer a framework for researchers to further investigate the electrophysiological properties of this compound and similar compounds, contributing to a more complete understanding of their therapeutic potential and risks.

References

Application Notes and Protocols: Clemizole Treatment in scn1a Mutant Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dravet syndrome is a severe and often drug-resistant form of pediatric epilepsy primarily caused by loss-of-function mutations in the SCN1A gene, which encodes the Nav1.1 voltage-gated sodium channel.[1][2][3] The scn1a mutant zebrafish has emerged as a powerful in vivo model for studying Dravet syndrome and for high-throughput screening of potential therapeutics.[4] This model recapitulates key phenotypes of the human condition, including spontaneous convulsive seizures, hyperactivity, and a similar pharmacological profile.[1][4] Through a phenotype-based screen of 320 compounds in the scn1Lab mutant zebrafish, Clemizole, an FDA-approved compound previously classified as an H1-antihistamine, was identified as a potent inhibitor of both convulsive behaviors and abnormal electrographic activity.[1][5] Subsequent research has indicated that its anti-seizure mechanism is not related to its antihistamine properties but rather to its modulation of serotonin (5-HT) signaling pathways.[6][7][8]

These notes provide a comprehensive overview of the data supporting this compound's efficacy in the scn1a zebrafish model and detailed protocols for replicating key experiments.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on this compound's effects on seizure-related phenotypes in scn1a mutant zebrafish larvae.

Table 1: Effect of this compound on Locomotor Activity in scn1a Mutant Zebrafish Larvae

Zebrafish ModelThis compound ConcentrationExposure TimeOutcomeReference
scn1Lab6.25 - 50 µMNot specifiedNo significant effect on seizure behavior.[1]
scn1Lab100 µM90 minutesSignificant suppression of seizure behavior (≥40% reduction in mean swim velocity).[8]
scn1Lab300 µM30 minutesSignificant suppression of seizure behavior (≥40% reduction in mean swim velocity).[8]
scn1Lab400 µM30 minutesSignificant suppression of seizure behavior (≥40% reduction in mean swim velocity).[8]
scn1Laa250 µMNot specifiedEffective suppression of seizure behavior.[8]
scn1Lab250 µM5 minutesSignificant reduction in total distance traveled in an open field test.[9][10][11]

Table 2: Effect of this compound on Electrographic Seizures in scn1a Mutant Zebrafish Larvae

ParameterUntreated scn1Lab MutantsThis compound-Treated scn1Lab MutantsOutcomeReference
Burst Frequency 1.5 ± 0.3 bursts/minData not specifiedStatistically significant suppression of spontaneous seizure activity.[1]
Burst Duration 926 ± 414 msecData not specifiedStatistically significant suppression of spontaneous seizure activity.[1]
Fractional Time Seizing 0.73 ± 0.17%Data not specifiedStatistically significant suppression of spontaneous seizure activity.[1]

Note: this compound was also shown to decrease ictal-like event frequency by 80% in a separate stxbp1b mutant zebrafish model, further supporting its anti-seizure properties.[12][13][14]

Visualized Workflows and Pathways

experimental_workflow cluster_setup Model Preparation cluster_screen1 Primary Screen cluster_screen2 Secondary Screen & Confirmation Zebrafish Heterozygous scn1Lab+/- Crosses Larvae Identify Homozygous scn1Lab-/- Larvae (5 days post-fertilization) Zebrafish->Larvae Screen High-Throughput Locomotion Assay (320 Compound Library) Larvae->Screen Analysis1 Identify Compounds Reducing Hyperactivity (≥40% velocity reduction) Screen->Analysis1 LFP Local Field Potential (LFP) Recording (on positive hits from primary screen) Analysis1->LFP 18 positive compounds Analysis2 Quantify Suppression of Electrographic Seizure Events LFP->Analysis2 Result This compound Identified Analysis2->Result 1 effective compound

logical_relationship Mutation SCN1A Gene Mutation (Loss-of-Function) Channel Impaired Nav1.1 Sodium Channel Function (Primarily in GABAergic Interneurons) Mutation->Channel Imbalance Reduced Inhibitory Neurotransmission Channel->Imbalance Hyperexcitability Neuronal Hyperexcitability & Network Disinhibition Imbalance->Hyperexcitability Phenotype Seizure Phenotypes (Convulsions, Abnormal EEG) Hyperexcitability->Phenotype Treatment This compound Treatment Restoration Restoration of Neuronal Inhibition (via Serotonergic Modulation) Treatment->Restoration Therapeutic Effect Restoration->Hyperexcitability Suppresses

signaling_pathway cluster_serotonin Primary Anti-Seizure Pathway cluster_histamine Ineffective Pathway for Seizure Control This compound This compound SerotoninReceptor Serotonin (5-HT) Receptors This compound->SerotoninReceptor Binds with high affinity HistamineReceptor Histamine (H1) Receptors This compound->HistamineReceptor Binds (Original classification) SerotoninPathway Modulation of Serotonergic Signaling SerotoninReceptor->SerotoninPathway SeizureSuppression Anti-Seizure Effect SerotoninPathway->SeizureSuppression NoEffect No Anti-Seizure Effect (Other antihistamines are ineffective) HistamineReceptor->NoEffect

Experimental Protocols

Protocol 1: Zebrafish Husbandry and scn1a Mutant Identification
  • Zebrafish Maintenance:

    • Maintain adult zebrafish (e.g., scn1Lab+/- heterozygotes) in a controlled aquatic facility with a 14:10 hour light/dark cycle.[8]

    • Monitor water quality continuously: temperature at 28–30°C, pH at 7.4–8.0, and conductivity at 690–710 mS/cm.[8]

    • Set up pairwise crosses of heterozygous adults to generate embryos.

  • Embryo Rearing:

    • Collect embryos and raise them in standard embryo medium (0.03% Instant Ocean and 0.0002% methylene blue in reverse osmosis-distilled water) in Petri dishes.[8]

    • Maintain embryos at a constant temperature of ~28.5°C.

  • Mutant Identification (for scn1Lab):

    • At 3-5 days post-fertilization (dpf), visually inspect larvae.

    • Homozygous scn1Lab mutants are typically identifiable by their darker appearance due to dispersed melanosomes compared to their wild-type and heterozygous siblings.[8]

    • Confirm genotype via post-hoc PCR analysis if required.

Protocol 2: High-Throughput Behavioral Screening (Locomotion Assay)

This protocol is used as a primary screen to identify compounds that suppress the hyperactive, convulsive swim behavior of scn1a mutants.[4]

  • Preparation:

    • At 5 dpf, transfer individual scn1Lab mutant larvae into the wells of a 96-well plate containing fresh embryo medium.

    • Prepare stock solutions of this compound (or other test compounds) in DMSO and dilute to the final desired concentrations in embryo medium. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Drug Administration:

    • Remove the embryo medium from the wells and add the compound solutions. Include a vehicle control group (embryo medium with DMSO).

    • Incubate the larvae in the drug solutions for a defined period (e.g., 30 to 90 minutes).[8]

  • Locomotion Tracking:

    • Place the 96-well plate into an automated tracking device (e.g., ZebraBox or similar).

    • Record larval movement for a set duration, typically 10-30 minutes.

  • Data Analysis:

    • Use tracking software to calculate the total distance moved and mean velocity for each larva.

    • High-velocity movements (e.g., ≥20 mm/s) are classified as seizure-like, convulsive behavior.[4]

    • A compound is considered a "positive hit" if it causes a statistically significant reduction in mean swim velocity (e.g., ≥40% reduction from the baseline of untreated mutants) without causing paralysis or toxicity.[8]

Protocol 3: Local Field Potential (LFP) Recording

This electrophysiology-based assay serves as a secondary screen to confirm that compounds identified in the behavioral assay directly suppress abnormal brain activity.[15]

  • Larva Preparation:

    • At 5-7 dpf, select a scn1Lab mutant larva.

    • Briefly paralyze the larva by immersing it in α-bungarotoxin (1 mg/ml in embryo medium) to eliminate movement artifacts.[8]

    • Rinse the larva in fresh embryo medium.

  • Mounting and Recording:

    • Immobilize the paralyzed larva, dorsal side up, in a block of low-melting-point agarose (1.2%) in a recording chamber.[8]

    • Under a microscope, carefully insert a glass microelectrode (filled with artificial cerebrospinal fluid) into the forebrain or optic tectum to record LFP.[1][8]

    • Record baseline brain activity for 10-15 minutes.

  • Drug Application and Recording:

    • Bath-apply the this compound solution (or other test compound) directly to the recording chamber.

    • Record continuously for an extended period (e.g., 45-60 minutes) to assess the drug's effect.[12]

  • Data Analysis:

    • Analyze the LFP recordings offline.

    • Identify and quantify epileptiform events. These are often categorized as:

      • Type 1: Interictal-like spikes (short, small-amplitude events).[15]

      • Type 2: Ictal-like, seizure events (large-amplitude, polyspiking discharges often followed by a period of electrical depression).[15]

    • Calculate the frequency, duration, and amplitude of these events before and after drug application to determine efficacy.

References

Application Notes and Protocols for Assessing Clemizole Efficacy Using Zebrafish Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of clemizole using zebrafish behavioral assays. The methodologies outlined below are particularly relevant for studying this compound's anticonvulsant properties.

Introduction

This compound, initially developed as a first-generation antihistamine, has been identified as a potent suppressor of seizure activity in zebrafish models of genetic epilepsies, such as Dravet syndrome and STXBP1 disorder.[1][2][3] Zebrafish larvae offer a powerful in vivo platform for medium to high-throughput drug screening due to their genetic tractability, rapid development, and optical transparency. The behavioral and electrophysiological assays described herein are designed to quantify the effects of this compound on seizure-like behaviors and abnormal neuronal activity.

Signaling Pathway of this compound's Anticonvulsant Activity

This compound's anticonvulsant effects are not mediated by its antihistaminergic properties but rather through its interaction with serotonin (5-HT) receptors.[4][5] Specifically, this compound acts as an agonist at 5-HT2A and 5-HT2B receptors, which are evolutionarily conserved in zebrafish.[4][6] Activation of these receptors is thought to modulate neuronal excitability and suppress seizure activity.

Clemizole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds & Activates HTR2B 5-HT2B Receptor This compound->HTR2B Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) HTR2A->Downstream_Signaling HTR2B->Downstream_Signaling Neuronal_Modulation Modulation of Neuronal Excitability Downstream_Signaling->Neuronal_Modulation Seizure_Suppression Seizure Suppression Neuronal_Modulation->Seizure_Suppression

Caption: this compound signaling pathway in seizure suppression.

Experimental Protocols

The following protocols describe key zebrafish behavioral and electrophysiological assays to evaluate the efficacy of this compound.

Locomotor Activity Assay in a Seizure Model

This assay quantifies the effect of this compound on the hyperlocomotion phenotype observed in zebrafish seizure models, such as the scn1Lab mutant, which recapitulates features of Dravet syndrome.[2][7][8]

Experimental Workflow:

Locomotor_Assay_Workflow Larvae_Selection Select 5 dpf scn1Lab mutant larvae Drug_Incubation Incubate larvae in This compound solution (e.g., 100-400 µM) Larvae_Selection->Drug_Incubation Acclimation Acclimate larvae in 96-well plate Drug_Incubation->Acclimation Tracking Track locomotor activity using automated software Acclimation->Tracking Data_Analysis Analyze mean swim velocity or distance moved Tracking->Data_Analysis

Caption: Workflow for the locomotor activity assay.

Materials:

  • Zebrafish larvae (e.g., 5-7 days post-fertilization, dpf) of a seizure model (e.g., scn1Lab mutants) and wild-type siblings.

  • This compound hydrochloride stock solution.

  • 96-well plates.

  • Automated behavioral tracking system (e.g., DanioVision, Zantiks).

  • Fish water (e.g., E3 medium).

Procedure:

  • Larvae Preparation: At 5 dpf, place individual scn1Lab mutant and wild-type larvae into the wells of a 96-well plate containing fish water.

  • Drug Administration: Prepare working solutions of this compound in fish water at desired concentrations (e.g., 30 µM to 400 µM).[9] Replace the fish water in the wells with the this compound solutions or a vehicle control.

  • Incubation: Incubate the larvae in the drug solutions for a specified period (e.g., 30-90 minutes).[9]

  • Acclimation: Place the 96-well plate into the automated tracking system and allow the larvae to acclimate for a period (e.g., 10-30 minutes).[10]

  • Behavioral Tracking: Record the locomotor activity of the larvae for a defined duration (e.g., 10-30 minutes). The tracking software will measure parameters such as total distance moved and swim velocity.

  • Data Analysis: Calculate the mean swim velocity or total distance moved for each larva. Compare the activity levels of this compound-treated mutants to vehicle-treated mutants and wild-type controls. A significant reduction in locomotor activity in treated mutants indicates potential anticonvulsant efficacy.

Electrographic Seizure Monitoring

This assay provides a direct measure of neuronal activity and is used to confirm that the behavioral changes observed in the locomotor assay are due to a suppression of seizure-like electrical discharges in the brain.[1][6][11][12]

Experimental Workflow:

EEG_Workflow Larvae_Selection Select 4-5 dpf mutant larvae (e.g., stxbp1b) Immobilization Immobilize larva in low-melting point agarose Larvae_Selection->Immobilization Electrode_Placement Place microelectrode in the midbrain or forebrain Immobilization->Electrode_Placement Baseline_Recording Record baseline local field potentials (LFP) for 15 min Electrode_Placement->Baseline_Recording Drug_Application Bath-apply this compound (e.g., 1 mM) Baseline_Recording->Drug_Application Post_Drug_Recording Record LFP for 45-60 min post-drug application Drug_Application->Post_Drug_Recording Data_Analysis Quantify frequency of ictal-like events Post_Drug_Recording->Data_Analysis

Caption: Workflow for electrographic seizure monitoring.

Materials:

  • Zebrafish larvae (e.g., 4-5 dpf) from a seizure model (e.g., stxbp1b or scn1Lab mutants).

  • Low-melting-point agarose.

  • Glass microelectrodes.

  • Micromanipulator and amplifier system for electrophysiology.

  • Perfusion chamber.

  • This compound solution.

Procedure:

  • Larva Immobilization: Anesthetize a larva and embed it, dorsal side up, in low-melting-point agarose within a perfusion chamber.[1][11]

  • Electrode Placement: Under a microscope, carefully insert a glass microelectrode into the midbrain or forebrain of the larva.[1][11][13]

  • Baseline Recording: Record baseline local field potentials (LFPs) for approximately 15 minutes to determine the frequency of spontaneous ictal-like events.[1][11]

  • Drug Application: After the baseline recording, bath-apply this compound at the desired concentration (e.g., 1 mM) to the perfusion chamber.[1][11]

  • Post-Treatment Recording: Continue recording LFP for an extended period (e.g., 45-60 minutes) after drug application.[1][11]

  • Data Analysis: Quantify the frequency of ictal-like events before and after this compound treatment. A significant reduction in the frequency of these events indicates a positive therapeutic effect.

Data Presentation

Quantitative data from the behavioral and electrophysiological assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Locomotor Activity in scn1Lab Mutant Zebrafish

Treatment GroupConcentration (µM)Mean Swim Velocity (mm/s) ± SEM% Reduction from Vehicle
Wild-Type (Vehicle)-Insert Value-
scn1Lab (Vehicle)-Insert Value-
scn1Lab + this compound100Insert ValueCalculate
scn1Lab + this compound300Insert ValueCalculate
scn1Lab + this compound400Insert ValueCalculate

Note: This table is a template. Actual values should be obtained from experimental data. A reduction in mean swim velocity of ≥40% is often considered a positive suppression of seizure behavior.[9]

Table 2: Effect of this compound on Ictal-like Event Frequency in stxbp1b Mutant Zebrafish

Treatment GroupConcentration (mM)Baseline Event Frequency (events/15 min) ± SEMPost-Treatment Event Frequency (events/15 min) ± SEM% Reduction in Seizure Frequency
stxbp1b + this compound16.5 ± 0.61.3 ± 0.380%
stxbp1b + Trazodone1Insert ValueInsert Value83%

Data for this compound and Trazodone are based on published findings.[1][12]

Additional Zebrafish Behavioral Assays

While locomotor and electrophysiological assays are primary methods for assessing anticonvulsant efficacy, other behavioral tests can provide further insights into the broader neurological effects of this compound.

Light/Dark Preference Test

This assay is used to assess anxiety-like behavior in zebrafish.[14][15][16] Adult zebrafish naturally prefer dark environments, and alterations in this preference can indicate anxiolytic or anxiogenic drug effects.[14][15]

Protocol Outline:

  • Acclimate an adult zebrafish to a central compartment of a tank that is divided into a black and a white section.[16]

  • Allow the fish to freely explore both compartments for a set period (e.g., 15 minutes).[16]

  • Record the time spent in each compartment, the number of transitions between compartments, and other ethological parameters like freezing and erratic swimming.[15][16]

  • Compare the behavior of this compound-treated fish to controls to assess for anxiolytic or anxiogenic effects.

Startle Response Assay

The startle response to a sudden stimulus (e.g., acoustic or vibrational) is a conserved sensorimotor reflex.[17][18][19] This assay can be used to assess sensorimotor gating and information processing, which can be altered in neurological disorders.

Protocol Outline:

  • Place individual zebrafish larvae in a multi-well plate within a startle response system.[17]

  • Deliver a series of startling stimuli (e.g., vibrations) and record the resulting startle response (locomotor activity).

  • Habituation can be assessed by the decrease in response to repeated stimuli.[17][19]

  • Prepulse inhibition, a measure of sensorimotor gating, can be tested by presenting a weaker prepulse before the startling stimulus.[17]

  • Analyze the effect of this compound on the magnitude and habituation of the startle response.

Conclusion

The zebrafish behavioral and electrophysiological assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound as a potential anticonvulsant therapeutic. By combining locomotor activity analysis with direct electrophysiological recordings, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential for treating seizure disorders.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Clemizole In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of clemizole.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor in vivo bioavailability of this compound, particularly in preclinical rodent models?

A1: The principal cause of this compound's poor bioavailability in animal models, such as mice, is its rapid and extensive first-pass metabolism in the liver.[1][2] this compound is quickly broken down by cytochrome P450 (CYP) enzymes, leading to a very short plasma half-life of less than 10 minutes in mice.[2]

Q2: How does the metabolism of this compound differ between rodents and humans?

A2: There are significant interspecies differences in this compound metabolism. In humans, this compound has a much longer plasma half-life of approximately 3.4 hours.[1] The metabolic pathways also differ, with distinct primary metabolites observed in humans compared to mice.[1] This suggests that the impact of first-pass metabolism is less pronounced in humans.

Q3: What is the therapeutic target of this compound for its anticonvulsant effects?

A3: this compound's anticonvulsant properties are not mediated by its original target, the histamine H1 receptor. Instead, it acts as an agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2B receptors.[2][3][4] This modulation of serotonergic signaling is believed to be the mechanism behind its effectiveness in conditions like Dravet syndrome.[2][5]

Q4: Are there any clinically available formulations of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound in mice/rats. Rapid first-pass metabolism by hepatic CYP enzymes.1. Increase Dose: While not always ideal, a higher dose may result in detectable systemic exposure. 2. Change Route of Administration: Bypass first-pass metabolism by using intravenous (IV) or intraperitoneal (IP) administration for initial efficacy studies. 3. Co-administer a CYP Inhibitor: Use a non-specific CYP inhibitor like 1-aminobenzotriazole (ABT) or a more specific inhibitor if the primary metabolizing enzymes are known. Caution: This can have broad physiological effects and should be carefully controlled. 4. Use a Different Preclinical Model: Consider using a model with a metabolic profile more similar to humans, if available.
High variability in plasma concentrations between animals. Differences in individual metabolic rates. Formulation instability or inconsistent dosing.1. Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration. 2. Use a Solubilizing Formulation: Develop a solution-based formulation to ensure consistent dosing. See the Experimental Protocols section for a sample formulation. 3. Increase Animal Numbers: A larger sample size can help to account for inter-individual variability.
Lack of in vivo efficacy despite in vitro potency. Insufficient target engagement due to low bioavailability.1. Confirm Target Engagement: If possible, measure downstream markers of 5-HT2 receptor activation in your model. 2. Optimize Formulation and Dosing Regimen: Implement strategies from this guide to increase systemic exposure and maintain it above the concentration required for target engagement.
Precipitation of this compound in aqueous buffers for in vitro assays. Poor aqueous solubility of the free base.1. Use this compound Hydrochloride: The HCl salt has significantly better aqueous solubility.[7][8] 2. Adjust pH: this compound's solubility is pH-dependent. Lowering the pH of the buffer can improve solubility. 3. Use a Co-solvent: Small amounts of DMSO or ethanol can be used to aid dissolution, but be mindful of their potential effects on the assay.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Species Dose & Route Half-life (t½) Key Metabolites Reference
Mouse (C57BL/6)25 mg/kg, oral0.15 hours (9 minutes)M12, M14[1]
Human100 mg, oral3.4 hoursM1, M6[1]
Human (Phase 1)20, 40, 80 mg, oralNot specified, but well-toleratedNot specified[5]

Experimental Protocols

Preparation of an Oral Gavage Solution for Preclinical Rodent Studies

This protocol is adapted from general formulation strategies for poorly soluble basic compounds and a patent for a this compound oral solution.[7][8]

Objective: To prepare a clear, homogenous oral solution of this compound hydrochloride to ensure consistent dosing and improve absorption compared to a suspension.

Materials:

  • This compound hydrochloride

  • Citrate buffer (pH 4.0-5.0)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

  • Sterile water for injection

  • pH meter, magnetic stirrer, sterile filter (0.22 µm)

Procedure:

  • Prepare a 0.1 M citrate buffer and adjust the pH to 4.5 using citric acid or sodium citrate.

  • In a sterile beaker on a magnetic stirrer, combine the citrate buffer, PEG 400, and glycerol. A common starting ratio is 60:30:10 (v/v/v).

  • Slowly add the this compound hydrochloride powder to the stirring vehicle to achieve the desired final concentration (e.g., 1-10 mg/mL).

  • Stir until the this compound HCl is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Verify the final pH and adjust to 4.5 if necessary.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile container.

  • Store at 4°C, protected from light. Visually inspect for any precipitation before each use.

In Vivo Pharmacokinetic Study Design in Mice

Objective: To determine the pharmacokinetic profile of a novel this compound formulation.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound formulation (prepared as above)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast mice for 4 hours prior to dosing, with water available ad libitum.

  • Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. For a compound with a suspected short half-life, early and frequent sampling is critical (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.[1]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Visualizations

Signaling Pathway of this compound's Anticonvulsant Action

clemizole_pathway This compound This compound htr2a 5-HT2A Receptor This compound->htr2a Agonist htr2b 5-HT2B Receptor This compound->htr2b Agonist gq_g11 Gq/G11 Protein htr2a->gq_g11 Activates htr2b->gq_g11 Activates plc Phospholipase C (PLC) gq_g11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) plc->dag Produces ip3 Inositol Trisphosphate (IP3) plc->ip3 Produces pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Induces downstream Modulation of Neuronal Excitability pkc->downstream ca_release->downstream anticonvulsant Anticonvulsant Effect downstream->anticonvulsant bioavailability_workflow cluster_strategies Bioavailability Enhancement Strategies start Problem: Poor In Vivo Bioavailability of this compound formulation Formulation Optimization (e.g., Solubilization, Nanoparticles) start->formulation prodrug Prodrug Synthesis start->prodrug cyp_inhibition Co-administration with CYP Inhibitor start->cyp_inhibition invitro In Vitro Characterization (Solubility, Dissolution, Stability) formulation->invitro prodrug->invitro cyp_inhibition->invitro pk_study In Vivo Pharmacokinetic (PK) Study in Rodents invitro->pk_study data_analysis Data Analysis: Compare t½, AUC, Cmax to Control pk_study->data_analysis outcome Outcome Assessment data_analysis->outcome success Improved Bioavailability Proceed to Efficacy Studies outcome->success Success failure Suboptimal Bioavailability Iterate on Strategy outcome->failure Failure failure->start

References

Technical Support Center: Investigating Clemizole's Off-Target Effects on Cardiac Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of clemizole on cardiac potassium channels.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on cardiac potassium channels?

A1: this compound has been shown to primarily affect three main types of cardiac potassium channels. It is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) channel, which corresponds to the rapid delayed rectifier potassium current (IKr).[1][2] It also moderately inhibits the slowly activating delayed rectifier potassium current (IKs) and the Kv1.5 channel, which is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur).[1][2]

Q2: What are the typical concentrations of this compound used in in-vitro cardiac safety assays?

A2: The concentrations of this compound used in experiments will depend on the specific research question. However, based on its known potency, a concentration range spanning from nanomolar to micromolar is typically employed. For instance, to observe significant hERG channel block, concentrations in the nanomolar range are sufficient, while effects on IKs and Kv1.5 may require micromolar concentrations.[1]

Q3: How should I prepare a this compound stock solution for my experiments?

A3: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 or 50 mM) in 100% DMSO. This stock can then be frozen for storage. For experiments, the stock solution should be freshly diluted to the final desired concentration in the extracellular (bath) solution.[3] It is crucial to ensure that the final concentration of DMSO in the experimental solution is low (typically ≤0.1%) to avoid solvent-induced effects on the ion channels.

Q4: What cell line is suitable for studying the effects of this compound on cardiac potassium channels?

A4: Human Embryonic Kidney (HEK) 293 cells are a commonly used and suitable cell line for these studies.[1][2] These cells can be stably transfected to express the specific cardiac ion channel of interest (e.g., hERG, KCNQ1/KCNE1 for IKs, or KCNA5 for Kv1.5), providing a clean system to study the effect of the compound on a single channel type.

Troubleshooting Guides

Problem 1: Inconsistent or no hERG current inhibition with this compound application.
  • Possible Cause 1: Incorrect this compound concentration.

    • Solution: Verify the calculations for your serial dilutions from the stock solution. Prepare fresh dilutions for each experiment. Given the high potency of this compound on hERG channels, even small dilution errors can significantly impact the results.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh this compound stock solutions regularly. While frozen stocks are generally stable, repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into smaller, single-use vials is recommended.

  • Possible Cause 3: Issues with the perfusion system.

    • Solution: Ensure your perfusion system is functioning correctly and delivering the this compound solution to the recording chamber efficiently. Check for any leaks or blockages in the tubing. A slow or incomplete solution exchange will lead to an underestimation of the blocking effect.

  • Possible Cause 4: "Rundown" of the hERG current.

    • Solution: hERG currents can sometimes exhibit "rundown," a gradual decrease in current amplitude over time, independent of any drug application. To account for this, establish a stable baseline recording for a few minutes before applying this compound. Use a time-matched vehicle control to quantify the extent of rundown and correct your this compound data accordingly.

Problem 2: High variability in IC50 values for this compound's effect on a specific potassium channel.
  • Possible Cause 1: Unstable patch clamp recordings.

    • Solution: High-quality, stable recordings are crucial for accurate IC50 determination. Monitor the seal resistance and access resistance throughout the experiment. Recordings with unstable parameters should be discarded. A high seal resistance (GΩ range) is critical to minimize leak currents that can affect the accuracy of your measurements.[4]

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Ion channel kinetics are temperature-sensitive. Maintain a constant and controlled temperature throughout your experiments (e.g., 37°C for physiological relevance). Use a temperature-controlled perfusion system and recording chamber.

  • Possible Cause 3: Inadequate voltage protocol.

    • Solution: The voltage protocol used to elicit the currents can influence the apparent potency of a channel blocker. Ensure you are using a standardized and appropriate voltage protocol for the specific channel you are studying. For state-dependent blockers, the holding potential and the duration and frequency of depolarizing pulses can affect the IC50 value.

Problem 3: Difficulty in obtaining a stable whole-cell patch clamp configuration on HEK293 cells.
  • Possible Cause 1: Poor cell health.

    • Solution: Ensure your HEK293 cells are healthy and not overgrown. Passage the cells regularly and use them for experiments at an optimal confluency (typically 70-80%). Unhealthy cells will have fragile membranes, making it difficult to form a stable gigaohm seal.

  • Possible Cause 2: Incorrect pipette solution.

    • Solution: The composition of the intracellular (pipette) solution is critical. Ensure the osmolarity and pH of your pipette solution are appropriate for HEK293 cells. Filter the solution before use to remove any precipitates.

  • Possible Cause 3: Pipette tip issues.

    • Solution: The size and shape of the pipette tip are crucial for forming a good seal. Use a high-quality pipette puller to create smooth, appropriately sized tips (typically 2-5 MΩ resistance). Fire-polishing the pipette tip can also improve seal formation.

Data Presentation

Table 1: Quantitative Data on this compound's Effects on Cardiac Potassium Channels

Channel (Current)IC50 Value (µM)Hill CoefficientBlock CharacteristicsReference
hERG (IKr)0.07Not specifiedPotent block[1][2]
KCNQ1/KCNE1 (IKs)2.7Not specifiedModerate inhibition[1]
Kv1.5 (IKur)3.7Not specifiedModerate inhibition[1]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Assessing this compound's Effects

This protocol is a general guideline and may need to be optimized for specific experimental setups.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the cardiac potassium channel of interest (hERG, KCNQ1/KCNE1, or Kv1.5) under standard conditions.

  • For recording, plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

  • This compound Solutions: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Serially dilute the stock solution in the extracellular solution to achieve the desired final concentrations on the day of the experiment. Ensure the final DMSO concentration is ≤0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the extracellular solution at a constant rate and temperature (e.g., 37°C).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording.

4. Voltage-Clamp Protocols:

  • For hERG (IKr): From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to elicit tail currents.

  • For IKs: From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 5 seconds, followed by a repolarizing step to -40 mV to elicit tail currents.

  • For Kv1.5 (IKur): From a holding potential of -80 mV, apply a series of depolarizing steps in 10 mV increments from -40 mV to +60 mV.

5. Data Acquisition and Analysis:

  • Record the baseline currents in the extracellular solution.

  • Apply the vehicle control (extracellular solution with the same final DMSO concentration as the this compound solutions) and record for a period to assess current stability.

  • Apply different concentrations of this compound in an ascending order, allowing the current to reach a steady-state block at each concentration.

  • Perform a washout with the extracellular solution to check for the reversibility of the block.

  • Measure the peak current amplitude (for Kv1.5) or tail current amplitude (for hERG and IKs) before and after drug application.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture (expressing target channel) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Solutions (Extracellular, Intracellular, this compound) Solution_Prep->Patch_Clamp Baseline Record Baseline Current Patch_Clamp->Baseline Vehicle Apply Vehicle Control Baseline->Vehicle Clemizole_App Apply this compound (increasing concentrations) Vehicle->Clemizole_App Washout Washout Clemizole_App->Washout Data_Acquisition Measure Current Amplitude Washout->Data_Acquisition Inhibition_Calc Calculate % Inhibition Data_Acquisition->Inhibition_Calc IC50_Calc Determine IC50 (Hill Equation) Inhibition_Calc->IC50_Calc Signaling_Pathway cluster_channels Cardiac Potassium Channels cluster_effects Electrophysiological Effects This compound This compound hERG hERG (IKr) This compound->hERG Potent Block IKs IKs (KCNQ1/KCNE1) This compound->IKs Moderate Inhibition Kv1_5 Kv1.5 (IKur) This compound->Kv1_5 Moderate Inhibition AP_Prolongation Action Potential Duration Prolongation hERG->AP_Prolongation IKs->AP_Prolongation QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation Arrhythmia_Risk Increased Risk of Arrhythmias QT_Prolongation->Arrhythmia_Risk

References

Technical Support Center: Mitigating QTc Prolongation Risk with Clemizole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clemizole and its analogs to mitigate the risk of QTc prolongation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces QTc prolongation?

A1: this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is critical for the repolarization phase of the cardiac action potential. By blocking the hERG channel, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2]

Q2: Are there known analogs of other antihistamines that have successfully mitigated hERG liability?

A2: Yes, research on Astemizole, another antihistamine with known hERG liabilities, has led to the discovery of analogs with potent antimalarial activity but significantly decreased hERG inhibition.[3] This suggests that systematic structural modifications can be a viable strategy to reduce the QTc prolongation risk associated with this class of compounds.[3]

Q3: What are the key amino acid residues in the hERG channel that interact with this compound?

A3: Studies have identified several key residues within the pore-forming region of the hERG channel that are crucial for this compound binding. These include Serine 631 (S631), Serine 636 (S636), Tyrosine 652 (Y652), and Phenylalanine 656 (F656).[1][2] Mutations in these residues have been shown to reduce the inhibitory effect of this compound.[1][2]

Q4: What experimental systems are recommended for assessing the hERG liability of this compound analogs?

A4: The gold standard for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp technique, performed on mammalian cell lines stably expressing the hERG channel (e.g., HEK 293 or CHO cells).[1][2][4] Both manual and automated patch-clamp systems are widely used.[5][6][7][8]

Q5: What are the regulatory guidelines for preclinical QT assessment?

A5: The International Council for Harmonisation (ICH) guidelines S7B and E14 are the primary regulatory documents.[9] They recommend a combination of in vitro hERG assays and in vivo QT measurements in animal models as part of the preclinical safety evaluation.[9]

Troubleshooting Guides

Manual & Automated Patch-Clamp Experiments

Issue 1: Unstable hERG current (rundown) during recording.

  • Possible Cause: The hERG current is known to exhibit a "rundown" effect, where the current amplitude decreases over time after establishing the whole-cell configuration.[10][11]

  • Troubleshooting Steps:

    • Include Mg-ATP in the internal solution: ATP is crucial for maintaining the phosphorylation state of the channel and can help reduce rundown.[11]

    • Use perforated patch-clamp: This technique maintains the integrity of the intracellular environment, which can significantly reduce rundown compared to conventional whole-cell patch-clamp.[11]

    • Monitor rundown with a vehicle control: Always perform control experiments with the vehicle to quantify the rate of rundown. This allows for the correction of the drug effect.

    • Keep experiment times consistent: Ensure that the duration of drug application is consistent across all experiments to minimize variability due to rundown.[10]

Issue 2: High variability in IC50 values for the same compound.

  • Possible Cause: Variability can arise from multiple sources, including cell passage number, temperature fluctuations, and issues with compound solubility and stability.

  • Troubleshooting Steps:

    • Use a consistent cell passage number: Ion channel expression levels can change with increasing cell passage.

    • Maintain a stable temperature: hERG channel kinetics are temperature-sensitive.[7] If possible, perform experiments at physiological temperatures (35-37°C).[7]

    • Ensure compound solubility: Poorly soluble compounds can lead to inaccurate concentration-response curves. Use a surfactant in the extracellular medium if necessary to improve solubility.[6]

    • Verify compound concentration: For hydrophobic compounds, there can be significant loss due to adsorption to the perfusion system.

Issue 3: Electrical artifacts interfering with current measurement.

  • Possible Cause: Electrical noise from the setup can obscure the relatively small hERG currents.

  • Troubleshooting Steps:

    • Proper grounding and shielding: Ensure the patch-clamp setup is properly grounded and shielded from external electrical noise.

    • Use a leak subtraction protocol: This can help to remove the linear leak current and isolate the voltage-gated hERG current.[10]

    • Digital filtering: Apply appropriate digital filters to the recorded data to remove high-frequency noise. Be cautious not to distort the current kinetics.

Quantitative Data

Table 1: Inhibitory Effects of this compound on Wild-Type and Mutant hERG Channels

Compound/MutantIC50 (µM)Fold decrease in potency vs. Wild-Type
This compound (Wild-Type hERG)0.07-
S631A Mutant0.8211.7
S636A Mutant0.8912.7
Y652A Mutant1.4921.3
F656V Mutant2.9842.6

Data sourced from[1][2]

Table 2: Example of hERG Inhibition Mitigation in Astemizole Analogs

CompoundhERG Inhibition (IC50, µM)
Astemizole~0.001
Norastemizole (Metabolite)0.0277

This table demonstrates that structural modification (in this case, metabolism) can significantly reduce hERG blocking potency. Data sourced from[12]

Experimental Protocols & Visualizations

Protocol: Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol outlines the key steps for recording hERG currents from stably transfected HEK 293 cells.

  • Cell Preparation:

    • Culture HEK 293 cells stably expressing the hERG channel in appropriate media.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Solutions:

    • External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).[10]

    • Internal Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na (pH 7.2 with KOH).[10]

  • Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Apply the voltage-clamp protocol.

  • Data Acquisition and Analysis:

    • Record currents using a patch-clamp amplifier and digitize the data.

    • Analyze the data using appropriate software to measure current amplitudes and kinetics.

    • To determine the IC50, apply increasing concentrations of the test compound and measure the percentage of current inhibition at each concentration. Fit the data to the Hill equation.[1]

Diagrams

Experimental_Workflow Experimental Workflow for Assessing hERG Liability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Risk Assessment cell_culture Cell Culture (HEK 293 with stable hERG expression) patch_clamp Whole-Cell Patch-Clamp (Manual or Automated) cell_culture->patch_clamp ic50 IC50 Determination patch_clamp->ic50 sar Structure-Activity Relationship (SAR) ic50->sar animal_model Animal Model (e.g., Guinea Pig, Dog) ecg_recording ECG Recording animal_model->ecg_recording qtc_analysis QTc Interval Analysis ecg_recording->qtc_analysis qtc_analysis->sar risk_assessment Integrated Risk Assessment sar->risk_assessment

Caption: Workflow for assessing hERG liability of this compound analogs.

hERG_Signaling_Pathway Mechanism of this compound-Induced QTc Prolongation cluster_membrane Cardiac Myocyte Membrane cluster_effect Cellular & ECG Effects herg hERG K+ Channel k_efflux K+ Efflux herg->k_efflux allows ap Action Potential ap->herg Depolarization activates repolarization Delayed Repolarization k_efflux->repolarization reduced qtc QTc Prolongation repolarization->qtc arrhythmia Risk of Torsades de Pointes qtc->arrhythmia This compound This compound This compound->herg blocks

Caption: this compound's mechanism of QTc prolongation via hERG channel blockade.

References

Technical Support Center: Optimizing Clemizole Dosage for In Vivo Seizure Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clemizole in in vivo seizure studies.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound for seizure research.

Issue 1: Lack of Efficacy in Rodent Seizure Models Despite Positive Results in Zebrafish

  • Question: I've seen promising results for this compound in zebrafish models of Dravet syndrome, but I'm not observing any anticonvulsant effects in my mouse/rat model. What could be the reason?

  • Answer: The most significant challenge in translating this compound's efficacy from zebrafish to rodent models is its pharmacokinetic profile. This compound is rapidly metabolized in mice, with a plasma half-life of less than 10 minutes, compared to 3.4 hours in humans.[1] This rapid clearance makes it difficult to achieve and maintain a therapeutic concentration in the brain necessary to observe an anticonvulsant effect in rodent models.

    Recommendations:

    • Consider this compound Analogs: Researchers have begun to develop synthetic analogs of this compound with potentially improved pharmacokinetic properties.[2] Investigating these newer compounds, such as EPX-100, may be a more viable strategy for rodent studies.[2]

    • Alternative Serotonergic Modulators: Since this compound's anticonvulsant activity is mediated through serotonin receptors, testing other 5-HT receptor agonists with more favorable pharmacokinetics in rodents, such as lorcaserin or trazodone, could be an alternative approach to validate the mechanism of action in your model.[1][3]

    • Re-evaluate Model System: If the primary goal is to study the effects of this compound itself, the zebrafish model remains the most validated system for this compound.[1][4]

Issue 2: Determining the Optimal Dosage and Administration Route

  • Question: What is the recommended starting dose for this compound in an in vivo seizure study?

  • Answer: The optimal dosage and administration route are highly dependent on the animal model.

    • Zebrafish: this compound is typically administered via bath application to larval zebrafish. Effective concentrations have been reported in the range of 30 µM to 400 µM for behavioral assays and up to 1 mM for electrophysiological recordings.[1][4][5] The duration of exposure is also a critical parameter, with some effects observed after 30 minutes and others after 90 minutes of exposure.[1]

    • Rodents: Due to the aforementioned pharmacokinetic challenges, there are no well-established, effective dosages of this compound for seizure studies in rodents. Direct administration into the central nervous system (e.g., intracerebroventricular injection) could be a possibility to bypass the rapid peripheral metabolism, but this has not been widely reported for this compound in seizure models and would require significant protocol development.

Issue 3: Unexpected Phenotypes or Adverse Effects

  • Question: I'm observing unexpected behavioral changes or adverse effects in my animals after this compound administration. What should I do?

  • Answer: While originally developed as an antihistamine, this compound's anticonvulsant effects are not mediated by histamine receptors.[1][3] However, it does bind to multiple receptors, which could lead to off-target effects.

    Recommendations:

    • Dose-Response Curve: It is crucial to perform a dose-response study to identify a therapeutic window that minimizes adverse effects.

    • Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the solvent.

    • Monitor for Known Side Effects: Although primarily studied in zebrafish for seizures, human clinical trials with oral this compound have been conducted. Monitoring for general health indicators in your animal model is essential.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as an anticonvulsant?

A1: this compound's anticonvulsant properties are attributed to its activity as a serotonin receptor agonist, specifically at 5-HT2 receptors.[1][2] Studies have implicated the 5-HT2B receptor as a critical mediator of its seizure-suppressing effects.[6] This is a different mechanism from its original classification as a first-generation antihistamine.[1]

Q2: In which seizure models has this compound been shown to be effective?

A2: this compound's efficacy as an anticonvulsant was discovered and has been most robustly demonstrated in zebrafish models of Dravet syndrome and STXBP1-related disorders.[2][4][5] These models exhibit spontaneous convulsive behaviors and electrographic seizures that are suppressed by this compound.[1][5] Its utility in traditional rodent seizure models (e.g., maximal electroshock, pentylenetetrazole) is limited by its rapid metabolism.[1]

Q3: Are there any commercially available this compound analogs that are more suitable for rodent studies?

A3: Yes, research into this compound analogs is ongoing. One such analog, EPX-100 (this compound hydrochloride), has been developed and is undergoing clinical trials for Dravet syndrome.[2] Researchers interested in using this compound analogs in preclinical rodent models should look for commercially available versions of these specific compounds or consider chemical synthesis.

Q4: What are the key experimental readouts to measure this compound's efficacy in zebrafish?

A4: The two primary methods for assessing this compound's efficacy in larval zebrafish seizure models are:

  • Behavioral Tracking: Automated locomotion tracking software is used to quantify the reduction in convulsive, high-velocity swimming behavior characteristic of seizures in these models. A significant reduction in mean swim velocity is considered a positive indicator of anticonvulsant activity.[1][3]

  • Electrophysiology: Local field potential (LFP) recordings from the midbrain or optic tectum of larval zebrafish are used to directly measure electrographic seizure activity. Efficacy is determined by a reduction in the frequency and/or amplitude of ictal-like discharges.[4][5]

Data Presentation

Table 1: this compound Dosage in Zebrafish In Vivo Seizure Studies

Seizure ModelAnimal AgeAdministration RouteConcentration RangeExposure DurationEfficacy EndpointReference
scn1Lab mutant (Dravet syndrome)5 dpfBath Application30 - 400 µM30 - 90 minutesReduced locomotor activity[1]
scn1Laa mutant (Dravet syndrome)5 dpfBath Application250 µMNot SpecifiedSuppression of seizure behavior[1]
stxbp1b mutant (STXBP1 disorder)4 dpfBath Application1 mM45 minutesReduced frequency of ictal-like events[4][5]

dpf: days post-fertilization

Table 2: Pharmacokinetic Parameters of this compound

SpeciesHalf-lifeNotesReference
Mouse< 10 minutesRapid metabolism limits evaluation in murine seizure models.[1]
Human3.4 hours[1]

Experimental Protocols

Protocol 1: Behavioral Screening of this compound in a Zebrafish Model of Dravet Syndrome (scn1Lab mutant)

  • Animal Model: Use scn1Lab mutant zebrafish larvae at 5 days post-fertilization (dpf).

  • Housing: Place individual larvae into separate wells of a 96-well plate containing embryo medium.

  • Baseline Recording: Acclimate the larvae for a short period and then record baseline locomotor activity for 10-15 minutes using an automated video tracking system.

  • Drug Administration: Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 30 µM, 100 µM, 300 µM, 400 µM) in embryo medium. The final DMSO concentration should be kept below 0.1%. Administer the this compound solutions or a vehicle control to the wells.

  • Post-Treatment Recording: After a 30-minute and a 90-minute incubation period, record locomotor activity again for 10-15 minutes.

  • Data Analysis: Calculate the mean swim velocity for each larva before and after treatment. A reduction in mean swim velocity of ≥40% from baseline is often used as a threshold for significant anticonvulsant activity.[1]

Protocol 2: Electrophysiological Recording of Seizure Activity in Zebrafish Larvae

  • Animal Preparation: At 4-5 dpf, embed a single larva dorsal-side-up in low-melting-point agarose in a recording chamber.

  • Electrode Placement: Under a microscope, carefully place a glass microelectrode into the optic tectum or midbrain to record local field potentials (LFP).

  • Baseline Recording: Perfuse the chamber with embryo medium and record baseline electrographic activity for 15-20 minutes to establish the frequency of spontaneous ictal-like events.

  • Drug Perfusion: Switch the perfusion to embryo medium containing the desired concentration of this compound (e.g., 1 mM).

  • Treatment Recording: Continuously record LFP for the duration of the drug exposure (e.g., 45-60 minutes).

  • Data Analysis: Quantify the frequency of ictal-like events before and after drug application. A significant reduction in event frequency indicates anticonvulsant efficacy.[4][5]

Mandatory Visualization

Clemizole_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HTR2B 5-HT2B Receptor This compound->HTR2B Agonist Binding Gq Gq Protein HTR2B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Modulation Modulation of Neuronal Excitability (Reduced Seizures) Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Caption: Proposed signaling pathway for this compound's anticonvulsant action.

Zebrafish_Screening_Workflow start Start: Zebrafish Seizure Model (e.g., scn1Lab mutant) behavioral Behavioral Screen (Locomotor Assay) start->behavioral Stage 1: High-Throughput hit Identify 'Hits' (Reduced Seizure Phenotype) behavioral->hit electro Electrophysiology (LFP Recording) mechanism Mechanism of Action Studies electro->mechanism validate Validate Hits (Dose-Response) hit->validate Effective no_effect No Effect hit->no_effect Ineffective validate->electro Stage 2: Confirmation end Lead Compound for Further Development mechanism->end

Caption: Experimental workflow for in vivo screening of anticonvulsants.

References

Technical Support Center: Clemizole Clinical Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the clinical formulation of Clemizole.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation of this compound, particularly for oral liquid dosage forms.

Problem Potential Cause(s) Suggested Solution(s)
Poor Dissolution of this compound HCl in Aqueous Media This compound is a poorly soluble weak base. The hydrochloride salt has slightly improved but still limited aqueous solubility. Incorrect pH of the vehicle.- pH Adjustment: Ensure the formulation vehicle has an acidic pH (e.g., pH 4-5) to maintain the ionized, more soluble form of this compound HCl. A citrate buffer system is recommended. - Co-solvents: Incorporate water-miscible co-solvents such as Propylene Glycol or Polyethylene Glycol (e.g., PEG 400) to increase the solvent capacity for this compound. - Solubilizing Agents: Consider the use of non-ionic surfactants or cyclodextrins to enhance solubility, though these may require more extensive compatibility and stability testing.
Precipitation of this compound Upon Storage or Dilution Change in pH of the formulation. Supersaturation of the solution. Temperature fluctuations affecting solubility. Interaction with other excipients.- Buffering Capacity: Ensure the chosen buffer system has sufficient capacity to maintain the target pH range upon storage and potential dilution. - Equilibrium Solubility: Determine the equilibrium solubility of this compound HCl in the final formulation vehicle to avoid creating a supersaturated and inherently unstable system. - Excipient Compatibility: Conduct compatibility studies with all excipients to rule out interactions that may lead to precipitation.
Microbial Growth in Liquid Formulation Ineffective preservative system. pH of the formulation is outside the optimal range for the chosen preservative. Adsorption of the preservative onto container/closure components.- Preservative Selection: Use a combination of preservatives effective against a broad spectrum of microorganisms (e.g., methylparaben and ethylparaben). - pH Optimization: Ensure the formulation pH is within the effective range of the selected preservatives. For parabens, a pH of 4-5 is suitable. - Preservative Efficacy Testing (PET): Perform PET according to pharmacopeial standards (e.g., USP <51>) to confirm the effectiveness of the preservative system in the final formulation.
Chemical Degradation of this compound Exposure to light, heat, or oxidative conditions. Incompatible excipients leading to degradation pathways.- Protect from Light: Store the formulation in light-resistant containers. - Controlled Storage Temperature: Store at recommended temperatures (e.g., 2-8°C or controlled room temperature) based on stability studies. - Antioxidants: If oxidation is identified as a degradation pathway, consider the inclusion of an antioxidant. - Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating analytical method.
Variability in In-Vitro Release Profile Inconsistent manufacturing process. Changes in the physical form of this compound (polymorphism). Inconsistent droplet size in emulsion-based systems.- Standardized Manufacturing Procedure: Develop and adhere to a detailed and robust manufacturing protocol. - Polymorph Characterization: Characterize the solid-state properties of the this compound HCl raw material to ensure batch-to-batch consistency. - Particle/Droplet Size Analysis: For disperse systems, monitor and control the particle or droplet size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating this compound for clinical use?

A1: The primary challenge is its poor aqueous solubility. This compound is a lipophilic compound (logP ≈ 4.28), and its hydrochloride salt is only slightly soluble in water. This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations.

Q2: Why is an oral liquid formulation of this compound being developed?

A2: An oral liquid formulation is being developed for the treatment of rare pediatric epilepsy disorders like Dravet syndrome and Lennox-Gastaut syndrome.[1] This dosage form allows for flexible dosing based on body weight, which is crucial for pediatric patients, and is easier to administer to patients who have difficulty swallowing solid dosage forms.

Q3: What are the key components of a stable oral liquid formulation of this compound HCl?

A3: Based on recent patent literature, a stable oral liquid formulation of this compound HCl typically includes:

  • Active Pharmaceutical Ingredient: this compound Hydrochloride[2]

  • Vehicle: A buffered aqueous system, typically a citrate buffer to maintain a pH of 4-5.[2][3]

  • Co-solvent/Solubilizer: Glycerol and a solubilizer like Polyethylene Glycol 400 (PEG 400) are used to enhance the solubility of the drug.[2]

  • Preservatives: A combination of preservatives such as methylparaben and ethylparaben to prevent microbial growth.[2][3]

  • Sweetener and Flavoring Agent: To improve palatability, especially for pediatric use.[2]

Q4: Can solid dosage forms of this compound be developed?

A4: While the current clinical focus is on an oral liquid, solid dosage forms are theoretically possible but present significant challenges due to this compound's poor solubility.[4][5] Advanced formulation strategies would be required to ensure adequate dissolution and bioavailability. These could include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous form with enhanced solubility.

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents in a softgel capsule (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).

  • Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.

Q5: What analytical techniques are recommended for quality control of this compound formulations?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical technique for the quantification of this compound and its degradation products.[6][7] Other important tests include:

  • pH measurement for liquid formulations.

  • Viscosity measurement to ensure consistent product attributes.

  • Preservative content assay by HPLC.

  • Dissolution testing (e.g., USP Apparatus II) to assess in-vitro drug release.[8]

  • Microbial limits testing and preservative efficacy testing .

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound HydrochlorideReference(s)
Molecular Formula C₁₉H₂₀ClN₃C₁₉H₂₁Cl₂N₃[9]
Molecular Weight 325.84 g/mol 362.30 g/mol [9]
Appearance -White to beige powder[10]
logP 4.28-[9]
Aqueous Solubility Poorly solubleSparingly soluble in aqueous buffers.[10] 2 mg/mL (warmed).[10] 0.3 mg/mL in 1:2 DMSO:PBS (pH 7.2).[10]
Organic Solvent Solubility -Ethanol: ~2 mg/mL, DMSO: ~10 mg/mL, Dimethylformamide: ~5 mg/mL[10]

Table 2: Example Composition of a Stable Oral Liquid Formulation of this compound HCl

ComponentFunctionExample Concentration RangeReference(s)
This compound HClActive Pharmaceutical Ingredient1 - 30 mg/mL[2][3]
Citrate BufferBuffering AgentTo maintain pH 4.0 - 5.0[2][3]
GlycerolCo-solvent / Sweetenerq.s.[2][3]
PEG 400Solubilizerq.s.[2]
MethylparabenPreservative0.1 - 0.2% w/v[2][3]
EthylparabenPreservative0.01 - 0.05% w/v[2][3]
SweetenerTaste Maskingq.s.[2]
Flavoring AgentTaste Maskingq.s.[2]
Purified WaterVehicleq.s. to final volume[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound HCl Oral Solution (10 mg/mL)

Materials:

  • This compound Hydrochloride

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Glycerol

  • Polyethylene Glycol 400 (PEG 400)

  • Methylparaben

  • Ethylparaben

  • Sweetener (e.g., Sucralose)

  • Flavoring agent

  • Purified Water

  • Hydrochloric Acid / Sodium Hydroxide (for pH adjustment)

Procedure:

  • Prepare the Vehicle: In a calibrated vessel, add approximately 70% of the final volume of purified water.

  • Dissolve Buffer Components: Add and dissolve the required amounts of citric acid and sodium citrate to form the citrate buffer.

  • Dissolve Preservatives: In a separate container, dissolve the methylparaben and ethylparaben in PEG 400, gently warming if necessary. Add this solution to the main vessel with stirring.

  • Dissolve this compound HCl: Slowly add the this compound HCl to the vortex of the stirring solution and continue to mix until fully dissolved.

  • Add Other Excipients: Add and dissolve the sweetener and glycerol.

  • Add Flavoring: Add the flavoring agent and mix thoroughly.

  • pH Adjustment: Check the pH of the solution and adjust to the target pH of 4.5 ± 0.2 using hydrochloric acid or sodium hydroxide solution.

  • Final Volume: Add purified water to the final volume and mix until a homogenous solution is obtained.

  • Filtration: Filter the solution through an appropriate filter to remove any particulate matter.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of this compound HCl with selected excipients under accelerated stability conditions.

Procedure:

  • Prepare binary mixtures of this compound HCl and each excipient (e.g., in a 1:1 ratio by weight).

  • Prepare a control sample of this compound HCl alone.

  • Place the samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH) in both open and closed vials.

  • Withdraw samples at predetermined time points (e.g., initial, 2 weeks, 4 weeks).

  • Analyze the samples for:

    • Physical Appearance: Note any changes in color, caking, or liquefaction.

    • Chemical Purity: Use a stability-indicating HPLC method to assay the amount of this compound HCl remaining and to detect the formation of any degradation products.

  • Compare the results of the binary mixtures to the control sample. Significant degradation or physical changes in the presence of an excipient indicate a potential incompatibility.

Protocol 3: Dissolution Testing for this compound HCl Oral Solution

Apparatus: USP Apparatus II (Paddle) Dissolution Medium: 900 mL of 0.01 N HCl or pH 4.5 acetate buffer. Temperature: 37 ± 0.5°C Paddle Speed: 50 rpm

Procedure:

  • Equilibrate the dissolution medium to 37 ± 0.5°C.

  • Pipette a volume of the this compound HCl oral solution corresponding to the desired dose into the dissolution vessel.

  • Start the rotation of the paddles.

  • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze for this compound concentration using a validated HPLC-UV method.

  • Calculate the percentage of drug released at each time point.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_analytics Analytical Development cluster_characterization Product Characterization physchem Physicochemical Characterization (Solubility, pKa, logP) excipient Excipient Compatibility (DSC, HPLC) physchem->excipient Guides excipient selection form_dev Oral Solution Formulation (Vehicle, pH, Preservatives) excipient->form_dev Select compatible excipients form_opt Formulation Optimization (DoE) form_dev->form_opt dissolution Dissolution Testing form_opt->dissolution stability Stability Studies (Accelerated & Long-term) form_opt->stability method_dev HPLC Method Development method_val Method Validation (Stability-Indicating) method_dev->method_val method_val->excipient method_val->stability dissolution->form_opt Feedback for optimization stability->form_opt Feedback for optimization

Figure 1. This compound Formulation Development Workflow.
Signaling Pathways

H1_Receptor_Signaling This compound This compound (Inverse Agonist) H1R H1 Receptor This compound->H1R Inhibits (stabilizes inactive state) Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., Bronchoconstriction) Ca_release->Allergic_Response PKC->Allergic_Response TRPC5_Signaling This compound This compound TRPC5 TRPC5 Channel This compound->TRPC5 Blocks GPCR Gq-coupled Receptor (e.g., mGluR) PLC Phospholipase C (PLC) GPCR->PLC Activates Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Mediates DAG DAG PLC->DAG Produces DAG->TRPC5 Activates Neuronal_Excitation Neuronal Excitation Ca_influx->Neuronal_Excitation Agonist Agonist Agonist->GPCR Activates Serotonin_5HT2_Signaling This compound This compound (Agonist) Receptor_5HT2 5-HT2 Receptor This compound->Receptor_5HT2 Activates Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT2 Activates Gq Gq Protein Receptor_5HT2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Downstream Downstream Signaling (e.g., PKC, Ca²⁺ release) IP3_DAG->Downstream Antiseizure_Effect Modulation of Neuronal Excitability (Antiseizure Effect) Downstream->Antiseizure_Effect

References

Addressing Clemizole toxicity in cell culture models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clemizole in cell culture models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpectedly High Cell Death or Low Viability

If you are observing significant cell death or a sharp decrease in cell viability after treating your cells with this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
High this compound Concentration This compound's cytotoxic effects are dose-dependent. Review the literature for the IC50 values in your specific or similar cell lines. If this information is unavailable, perform a dose-response experiment to determine the optimal, non-toxic concentration range for your experimental goals.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not exceeding a level toxic to your cells. A final concentration of 0.1% to 0.5% is generally considered safe for most cell lines[1]. Run a vehicle control (cells treated with the solvent alone at the same final concentration) to rule out solvent-induced toxicity.
Off-Target Effects This compound is known to interact with multiple cellular targets, including hERG potassium channels, which can lead to cytotoxicity, particularly in cells with high hERG expression like certain cardiac and neuronal cell lines[2]. Consider using cell lines with lower known sensitivity or expressing lower levels of off-target proteins.
Prolonged Exposure The duration of this compound exposure can significantly impact cell viability. Toxicity has been observed with prolonged exposures at higher concentrations[3]. Consider reducing the incubation time or performing a time-course experiment to identify the optimal treatment window.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds[4]. If you are using a new cell line with this compound, it is crucial to establish a baseline for its sensitivity through viability assays before proceeding with functional experiments.

Issue 2: Inconsistent or Irreproducible Experimental Results

Variability in your results when using this compound can be frustrating. The following points may help you identify the source of the inconsistency.

Potential Cause Troubleshooting Steps
This compound Stock Solution Instability Prepare fresh stock solutions of this compound for each experiment or store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Inconsistent Cell Health and Density Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to drug treatment.
Assay-Dependent Variability The method used to assess cell viability or other endpoints can influence the results. For example, IC50 values can differ when measured by different assays (e.g., MTT vs. real-time cell analysis)[5]. Use a consistent assay method throughout your experiments.
Batch-to-Batch Variation of this compound If you suspect the quality of your this compound, consider purchasing a new batch from a reputable supplier and comparing its performance to your existing stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that could lead to toxicity in my cell culture?

A1: While historically known as a histamine H1 antagonist, this compound's more significant effects, particularly concerning toxicity, are often attributed to its off-target activities. A primary concern is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which can induce cardiotoxicity and may lead to cell death in certain cell types, especially those of cardiac origin[2]. Additionally, this compound is a potent inhibitor of Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) channels, which are involved in calcium signaling[6][7]. Dysregulation of calcium homeostasis can trigger cytotoxic pathways.

Q2: At what concentrations should I be concerned about this compound toxicity?

A2: The toxic concentration of this compound is highly dependent on the cell line and the duration of exposure. For instance, in HEK 293 cells stably expressing hERG channels, the IC50 for channel blockade is a low 70 nM[2]. For inhibition of TRPC5 channels, the IC50 is in the low micromolar range (1.0-1.3 µM)[6][7]. In zebrafish larvae, concentrations of 300-400 µM with a 30-minute exposure showed antiepileptic activity, but prolonged exposure at these concentrations was toxic[3]. It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate concentration range.

Q3: Can this compound induce apoptosis in my cells?

A3: The available evidence on this compound-induced apoptosis is context-dependent. One study on Xeroderma Pigmentosum C (XP-C) fibroblasts found that this compound hydrochloride did not protect against UVB-induced apoptosis, suggesting its mode of action in that model was not through the inhibition of apoptosis[8]. However, given that this compound can modulate multiple signaling pathways, including those involved in cell cycle regulation and stress responses[9], it is plausible that it could induce apoptosis in other cell types or under different conditions. It is recommended to perform specific apoptosis assays (e.g., caspase activity, Annexin V staining) to investigate this in your model system.

Q4: How does this compound affect cellular signaling pathways?

A4: this compound has been shown to modulate several signaling pathways. It can suppress TNF-induced NF-kappa-B activation and activate AP-1, both of which are involved in inflammatory and immune responses[9]. It can also interfere with interferon signaling by blocking the formation of phosphorylated STAT1 and promoting its degradation, while activating STAT3[9]. Furthermore, its activity as a serotonin receptor modulator can influence downstream serotonergic signaling pathways[3][10][11].

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various targets.

TargetCell Line / SystemIC50 ValueReference
hERG Potassium ChannelHEK 29370 nM[2]
TRPC5 ChannelHEK 2931.0 - 1.3 µM[6][7]
TRPC4β ChannelHEK 2936.4 µM[6][7]
TRPC3 ChannelHEK 2939.1 µM[6][7]
TRPC6 ChannelHEK 29311.3 µM[6][7]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Signaling Pathways and Workflows

Clemizole_Toxicity_Workflow Troubleshooting Workflow for this compound-Induced Toxicity start Start: Observe High Cell Death or Inconsistent Results check_concentration Is this compound concentration optimized for the cell line? start->check_concentration dose_response Perform Dose-Response (e.g., MTT assay) check_concentration->dose_response No check_solvent Is the solvent concentration below toxic levels? check_concentration->check_solvent Yes dose_response->check_concentration end_bad Problem Persists: Consider Off-Target Effects or Cell Line Sensitivity dose_response->end_bad vehicle_control Run Vehicle Control check_solvent->vehicle_control No check_exposure Is the exposure time appropriate? check_solvent->check_exposure Yes vehicle_control->check_solvent vehicle_control->end_bad time_course Perform Time-Course Experiment check_exposure->time_course No check_cell_health Are cells healthy and at consistent density? check_exposure->check_cell_health Yes time_course->check_exposure time_course->end_bad standardize_culture Standardize Cell Culture Protocols check_cell_health->standardize_culture No check_reagent Is the this compound stock stable? check_cell_health->check_reagent Yes standardize_culture->check_cell_health standardize_culture->end_bad prepare_fresh Prepare Fresh Stock and Aliquot check_reagent->prepare_fresh No end_good Problem Resolved: Proceed with Experiment check_reagent->end_good Yes prepare_fresh->check_reagent prepare_fresh->end_bad

Caption: Troubleshooting workflow for addressing this compound toxicity.

Clemizole_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus This compound This compound herg hERG K+ Channel This compound->herg Inhibits trpc5 TRPC5 Ca2+ Channel This compound->trpc5 Inhibits serotonin_receptor Serotonin Receptors (e.g., HTR2A, HTR2B) This compound->serotonin_receptor Modulates nfkb NF-kB Activation This compound->nfkb Suppresses (TNF-induced) ap1 AP-1 Activation This compound->ap1 Activates stat1 pSTAT1 Formation This compound->stat1 Blocks stat3 STAT3 Activation This compound->stat3 Activates cardiac_action_potential Altered Cardiac Action Potential herg->cardiac_action_potential Leads to calcium Ca2+ Influx trpc5->calcium Reduces serotonin_signaling Serotonergic Signaling serotonin_receptor->serotonin_signaling Initiates

References

Troubleshooting Clemizole's efficacy in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clemizole in various animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action depending on the therapeutic area. While historically classified as a first-generation H1-histamine receptor antagonist, its efficacy in treating Dravet syndrome is attributed to its activity as a serotonin 5-HT2 receptor agonist.[1][2][3] In the context of Hepatitis C Virus (HCV) infection, this compound inhibits the viral non-structural protein 4B (NS4B), which is essential for viral replication.[4]

Q2: Why am I observing limited efficacy of this compound in my mouse model of Dravet syndrome?

A2: A significant challenge in murine models is this compound's rapid metabolism. It has a very short plasma half-life of approximately 9 minutes in mice, compared to 3.4 hours in humans.[5][6][7] This rapid clearance can lead to sub-therapeutic exposure and diminished efficacy. Consider optimizing the dosing regimen, such as more frequent administration, or using a vehicle that enhances bioavailability.

Q3: What is a suitable vehicle for administering this compound hydrochloride in in vivo mouse studies?

A3: this compound hydrochloride has low aqueous solubility.[8] For oral administration in mice, a lipid-based formulation like Imwitor 742 with an antioxidant such as 0.1% butylated hydroxyanisole (BHA) can be used to improve solubilization and absorption. Alternatively, for parenteral routes, dissolving this compound hydrochloride in a solvent like dimethyl sulfoxide (DMSO) followed by dilution in a suitable vehicle like saline or corn oil is a common practice.

Q4: Are there established dose ranges for this compound in animal models?

A4: Yes, dose ranges vary by animal model and disease. In zebrafish models of Dravet syndrome, effective concentrations typically range from 100 µM to 400 µM upon immersion.[5] For in vivo mouse studies, oral doses of 25 mg/kg have been used in pharmacokinetic and metabolism studies.[7] Dose-response studies are recommended to determine the optimal dose for your specific model and experimental endpoint.

Q5: Can this compound be used in combination with other drugs?

A5: Yes, studies have shown that this compound can act synergistically with other therapeutic agents. For instance, in the context of HCV, its antiviral effect is enhanced when combined with HCV protease inhibitors.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation of this compound Hydrochloride
  • Problem: Difficulty dissolving this compound hydrochloride for in vivo administration, leading to inaccurate dosing.

  • Solution:

    • For Oral Gavage (Mice):

      • Prepare a stock solution of this compound hydrochloride in a suitable organic solvent like DMSO.

      • For the final formulation, a lipid-based vehicle such as Imwitor 742 with 0.1% BHA can be used.

    • For Intraperitoneal (IP) Injection (Mice):

      • Dissolve this compound hydrochloride in DMSO to create a concentrated stock.

      • Further dilute the stock solution in a vehicle like corn oil or a saline solution containing a solubilizing agent like Tween-80 to minimize precipitation and irritation at the injection site.

    • For Zebrafish Larvae:

      • Prepare a stock solution in DMSO.

      • Add the stock solution directly to the embryo medium to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.

Issue 2: Lack of Efficacy in Mouse Seizure Models
  • Problem: No significant reduction in seizure frequency or severity in a Dravet syndrome mouse model after this compound administration.

  • Troubleshooting Steps:

    • Verify Drug Exposure: Due to the rapid metabolism of this compound in mice, it is crucial to confirm adequate plasma and brain concentrations of the drug. Conduct a pilot pharmacokinetic study to determine the Cmax and half-life with your chosen formulation and route of administration.

    • Adjust Dosing Regimen: A single daily dose may be insufficient. Consider a more frequent dosing schedule (e.g., twice or three times daily) to maintain therapeutic levels.

    • Route of Administration: If oral bioavailability is a concern, explore alternative routes like intraperitoneal or subcutaneous injections, which may lead to higher and more consistent plasma concentrations.

    • Animal Strain Differences: The genetic background of the mouse strain can influence drug metabolism and efficacy. Ensure the strain you are using is appropriate and consider potential strain-specific differences in cytochrome P450 enzyme activity.

Issue 3: Unexpected Phenotypes or Toxicity in Zebrafish Larvae
  • Problem: Observation of developmental abnormalities, lethargy, or mortality in zebrafish larvae treated with this compound.

  • Troubleshooting Steps:

    • Confirm Drug Concentration: Accurately calculate the final concentration of this compound in the embryo medium. Perform a dose-response study to identify the therapeutic window and the maximum tolerated concentration (MTC).

    • Control for Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for zebrafish larvae.

    • Duration of Exposure: Prolonged exposure to higher concentrations of this compound can be toxic. Optimize the duration of treatment based on the specific experimental question. For seizure models, an exposure of 30 to 90 minutes has been shown to be effective.[5]

    • Water Quality: Maintain optimal water quality parameters (pH, temperature, and cleanliness) as poor conditions can increase larval stress and sensitivity to chemical compounds.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

TargetAssayOrganism/Cell LineIC50 / EC50Reference
HCV NS4B RNA BindingIn vitroIC50: ~24 nM
HCV Replication Cell-basedHuh-7 cellsEC50: ~8 µM
Serotonin Receptor 2A (HTR2A) Radioligand BindingHuman86% inhibition[5]
Serotonin Receptor 2B (HTR2B) Radioligand BindingHuman83% inhibition[5]
Histamine H1 Receptor Radioligand BindingHuman99% inhibition[5]

Table 2: In Vivo Efficacy and Dosing of this compound in Animal Models

Animal ModelDisease ModelRoute of AdministrationDose/ConcentrationObserved EffectReference
Zebrafish (scn1Lab mutant) Dravet SyndromeImmersion100 - 400 µMReduction in convulsive behavior and electrographic seizures[5]
Mouse (C57BL/6) PharmacokineticsOral Gavage25 mg/kgRapid metabolism (t½ ≈ 9 min)[7]
Mouse (Humanized Liver) HCV MetabolismOral Gavage25 mg/kgSlower metabolism, more similar to humans

Experimental Protocols

Protocol 1: Evaluation of this compound in a Zebrafish Model of Dravet Syndrome
  • Animal Model: scn1Lab mutant zebrafish larvae at 5 days post-fertilization (dpf).

  • Drug Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Treatment:

    • Array individual larvae in a 96-well plate containing 200 µL of embryo medium per well.

    • Add the this compound stock solution to the wells to achieve final concentrations ranging from 30 µM to 400 µM. The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control group (0.5% DMSO in embryo medium).

  • Behavioral Analysis:

    • Acclimate the larvae for 30 minutes in the treatment solution.

    • Record larval locomotor activity for 10-20 minutes using an automated tracking system.

    • Analyze the data for changes in total distance moved, velocity, and convulsive-like movements. A significant reduction in hyperactive swimming behavior indicates potential efficacy.

  • Toxicity Assessment: Visually inspect larvae for any signs of toxicity, such as edema, developmental abnormalities, or lack of movement, at the end of the experiment.

Protocol 2: Pharmacokinetic Study of this compound in Mice
  • Animal Model: Adult C57BL/6 mice (8-10 weeks old).

  • Drug Formulation:

    • Dissolve this compound hydrochloride in a minimal amount of DMSO.

    • Suspend the solution in corn oil to a final concentration suitable for oral gavage (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume to achieve a 25 mg/kg dose).

  • Administration: Administer a single dose of 25 mg/kg this compound via oral gavage.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-administration.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

Visualizations

Clemizole_Dravet_Syndrome_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2A/2B Receptor 5-HT2A/2B Receptor Serotonin->5-HT2A/2B Receptor Binds Gq/11 Gq/11 5-HT2A/2B Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Activity Modulation Neuronal Activity Modulation Ca2+ Release->Neuronal Activity Modulation PKC Activation->Neuronal Activity Modulation Seizure Suppression Seizure Suppression Neuronal Activity Modulation->Seizure Suppression This compound This compound This compound->5-HT2A/2B Receptor Agonist

Caption: this compound's Serotonergic Pathway in Dravet Syndrome.

Clemizole_HCV_Pathway cluster_0 HCV Replication Cycle HCV RNA HCV RNA NS4B Protein NS4B Protein HCV RNA->NS4B Protein Binds to Membranous Web Formation Membranous Web Formation NS4B Protein->Membranous Web Formation Induces Replication Complex Assembly Replication Complex Assembly Membranous Web Formation->Replication Complex Assembly Scaffold for Viral RNA Synthesis Viral RNA Synthesis Replication Complex Assembly->Viral RNA Synthesis Mediates This compound This compound This compound->NS4B Protein Inhibits RNA Binding

Caption: this compound's Inhibition of HCV Replication via NS4B.

Experimental_Workflow_Zebrafish Start Start Dispense Larvae Dispense scn1Lab Larvae (5 dpf) into 96-well Plate Start->Dispense Larvae Prepare this compound Prepare this compound Solutions (30-400 µM in embryo medium) Dispense Larvae->Prepare this compound Treatment Add this compound or Vehicle to Wells Prepare this compound->Treatment Acclimation Acclimate for 30 min Treatment->Acclimation Record Locomotion Record Locomotor Activity (10-20 min) Acclimation->Record Locomotion Analyze Data Analyze Locomotor Data (Velocity, Distance, etc.) Record Locomotion->Analyze Data Assess Toxicity Assess for Toxicity Analyze Data->Assess Toxicity End End Assess Toxicity->End

Caption: Zebrafish Dravet Syndrome Model Experimental Workflow.

References

Technical Support Center: Enhancing Clemizole's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the blood-brain barrier (BBB) penetration of Clemizole.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to BBB penetration?

A1: Understanding the physicochemical properties of this compound is the first step in designing strategies to enhance its BBB penetration. Generally, small, lipophilic molecules with a low molecular weight are more likely to cross the BBB.[1] this compound's properties suggest it has some characteristics favorable for BBB penetration, but also some challenges.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H20ClN3[2][3]
Molecular Weight 325.8 g/mol [2]
Solubility Sparingly soluble in aqueous buffers. Soluble in ethanol, DMSO, and dimethyl formamide.[4]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 4[5]
Topological Polar Surface Area (TPSA) 21.1 Ų[5]
cLogP 4.7[6]

Q2: What are the primary strategies to enhance this compound's BBB penetration?

A2: Several strategies can be employed, broadly categorized as:

  • Formulation-based approaches: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles to facilitate its transport across the BBB.[7][8]

  • Chemical modification (Prodrugs): Modifying the this compound molecule to create a more lipophilic or actively transported version that can cross the BBB and then convert back to the active drug in the brain.[7][9]

  • Adjunctive strategies: Co-administration of agents that transiently open the BBB or inhibit efflux pumps.

Q3: Which in vitro model is suitable for assessing this compound's BBB permeability?

A3: The Transwell assay is a widely used in vitro model to get an initial assessment of BBB permeability.[10] This model uses a semi-permeable membrane to separate two chambers, mimicking the blood and brain compartments, with a monolayer of brain endothelial cells.[11]

Q4: How can I measure the concentration of this compound in the brain in vivo?

A4: In vivo brain microdialysis is a powerful technique to measure the unbound, pharmacologically active concentration of a drug in the brain's interstitial fluid over time.[12][13] This method involves implanting a small probe into the brain region of interest in a rodent model.[14]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in In Vitro Transwell Assay

Possible Causes:

  • Poor intrinsic permeability of this compound: this compound's physicochemical properties may inherently limit its passive diffusion across the cell monolayer.

  • Efflux by transporters: The brain endothelial cells may be actively pumping this compound out via efflux transporters like P-glycoprotein (P-gp).

  • Poor integrity of the cell monolayer: A low transendothelial electrical resistance (TEER) value indicates a leaky barrier, which can lead to inaccurate permeability measurements.[10]

Troubleshooting Steps:

  • Verify Cell Monolayer Integrity:

    • Measure TEER before and after the experiment. A significant drop suggests compromised barrier function.

    • Assess the permeability of a known low-permeability marker (e.g., sucrose or mannitol). High passage of the marker confirms a leaky barrier.

  • Investigate Efflux Transporter Involvement:

    • Co-administer a known P-gp inhibitor (e.g., verapamil or elacridar) with this compound. A significant increase in this compound's Papp value suggests it is a substrate for P-gp.

  • Optimize Assay Conditions:

    • Ensure the pH and composition of the buffer in the donor and receiver compartments are physiological (pH 7.4).

    • Confirm that the concentration of this compound used is not cytotoxic to the cells.

Issue 2: Low Encapsulation Efficiency of this compound in Liposomes

Possible Causes:

  • Poor affinity of this compound for the lipid bilayer or aqueous core: this compound's properties will determine where it preferentially locates within the liposome.

  • Suboptimal formulation parameters: The lipid composition, drug-to-lipid ratio, and preparation method significantly impact encapsulation.[15]

  • Issues with the preparation method: The thin-film hydration method, while common, can have variable results.[16]

Troubleshooting Steps:

  • Optimize Lipid Composition:

    • Vary the ratio of phospholipids (e.g., DSPC) to cholesterol. Cholesterol can influence membrane fluidity and drug retention.

    • Include charged lipids (e.g., DSPG) if electrostatic interactions with this compound could enhance encapsulation.

  • Adjust Drug-to-Lipid Ratio:

    • Experiment with different initial concentrations of this compound relative to the total lipid amount. There is often an optimal ratio for maximum encapsulation.[17]

  • Refine the Preparation Method:

    • Ensure complete removal of the organic solvent during the film formation step.

    • Control the hydration temperature and time.

    • Optimize the sonication or extrusion process to achieve a uniform size distribution.

Issue 3: Aggregation of Nanoparticles in Formulation

Possible Causes:

  • High surface energy of nanoparticles: This can lead to clumping to minimize surface area.

  • Inadequate stabilization: Insufficient amount of stabilizing agent (e.g., PVA or PEG) on the nanoparticle surface.

  • Changes in environmental conditions: pH, ionic strength, or temperature of the suspension can affect nanoparticle stability.[18]

Troubleshooting Steps:

  • Optimize Stabilizer Concentration:

    • Increase the concentration of the stabilizing agent in the formulation.

  • Surface Modification:

    • Incorporate PEGylated lipids or polymers (PEGylation) to provide a steric barrier that prevents aggregation.[19]

  • Control Environmental Factors:

    • Maintain a consistent and appropriate pH and ionic strength of the nanoparticle suspension.

    • Store the formulation at the recommended temperature.

  • Characterize Nanoparticles Thoroughly:

    • Use Dynamic Light Scattering (DLS) to monitor particle size and polydispersity index (PDI) at various stages of formulation and storage. An increasing PDI can indicate aggregation.

Issue 4: In vivo Prodrug Instability or Inefficient Conversion

Possible Causes:

  • Premature conversion in systemic circulation: The prodrug may be cleaved by enzymes in the blood before it reaches the BBB.[7]

  • Inefficient transport across the BBB: The prodrug modification may not be recognized by the target transporter, or the increased lipophilicity may not be sufficient for passive diffusion.

  • Slow or incomplete conversion in the brain: The necessary enzymes for cleaving the promoiety may be in low abundance in the brain tissue.

Troubleshooting Steps:

  • In Vitro Stability Studies:

    • Incubate the prodrug in plasma and brain homogenates to assess its stability and conversion rate in a controlled environment.

  • Modify the Promoiet and Linker:

    • Design different promoieties to target various transporters (e.g., amino acid transporters).[20][21]

    • Alter the linker between this compound and the promoiety to modulate its susceptibility to enzymatic cleavage.

  • Pharmacokinetic Studies:

    • Measure the concentration of both the prodrug and the parent drug (this compound) in plasma and brain tissue over time to understand the in vivo conversion profile.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay

Objective: To determine the apparent permeability (Papp) of this compound across a brain endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell line

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution

  • Lucifer yellow or other low-permeability marker

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding: Seed the endothelial cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed.

  • Barrier Integrity Assessment: Measure the TEER of the cell monolayer. A high TEER value is indicative of tight junction formation.

  • Permeability Assay: a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. e. At the end of the experiment, collect a sample from the apical chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Protocol 2: Preparation of this compound-Loaded PEGylated Liposomes via Thin-Film Hydration

Objective: To encapsulate this compound in long-circulating liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation: a. Dissolve DPPC, cholesterol, DSPE-PEG(2000), and this compound in a mixture of chloroform and methanol in a round-bottom flask.[22] b. Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum to form a thin lipid film on the flask wall.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: a. Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the amount of encapsulated this compound using a suitable method (e.g., HPLC after lysing the liposomes) to calculate the encapsulation efficiency.

Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To prepare biodegradable polymeric nanoparticles containing this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

Methodology:

  • Organic Phase Preparation: Dissolve PLGA and this compound in the organic solvent (e.g., DCM).[23][24]

  • Emulsification: a. Add the organic phase to the aqueous PVA solution. b. Emulsify the mixture using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.[25]

  • Solvent Evaporation: a. Stir the emulsion on a magnetic stirrer for several hours at room temperature to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.

  • Purification and Collection: a. Collect the nanoparticles by centrifugation. b. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose or mannitol).

  • Characterization: Analyze the particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation Strategy Formulation cluster_evaluation Evaluation cluster_analysis Data Analysis liposomes Liposome Encapsulation in_vitro In Vitro BBB Permeability Assay liposomes->in_vitro nanoparticles Nanoparticle Formulation nanoparticles->in_vitro prodrug Prodrug Synthesis prodrug->in_vitro in_vivo In Vivo Brain Concentration Measurement in_vitro->in_vivo Promising Candidates pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd

Caption: Experimental workflow for developing and evaluating BBB penetration enhancement strategies for this compound.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain drug_carrier This compound-Loaded Nanocarrier endothelial_cell Endothelial Cell drug_carrier->endothelial_cell Receptor-Mediated Transcytosis This compound This compound endothelial_cell->this compound Release target Neuronal Target This compound->target Therapeutic Effect

Caption: Proposed mechanism of nanocarrier-mediated delivery of this compound across the BBB.

logical_relationship start Low this compound BBB Penetration strategy Select Enhancement Strategy start->strategy formulation Formulation Approach (Liposomes/Nanoparticles) strategy->formulation prodrug Prodrug Approach strategy->prodrug evaluation Evaluate Permeability formulation->evaluation prodrug->evaluation optimization Optimize Formulation/Prodrug Design evaluation->optimization If permeability is low success Enhanced BBB Penetration evaluation->success If permeability is high optimization->evaluation

Caption: Decision-making flowchart for enhancing this compound's BBB penetration.

References

Managing potential side effects of Clemizole in preclinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential side effects of Clemizole in a preclinical research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary mechanisms of action in a preclinical context?

This compound is a first-generation histamine H1 receptor antagonist.[1] While its initial therapeutic use was for allergic conditions, it is now being investigated for other indications, such as Dravet syndrome, due to its additional pharmacological activities.[2][3] In preclinical studies, it is important to consider its multiple mechanisms of action, which include:

  • Histamine H1 Receptor Antagonism: this compound competitively blocks the H1 receptor, mitigating histamine-mediated effects.

  • Serotonin Receptor Agonism: It acts as a high-affinity 5HT2 receptor agonist, which is believed to contribute to its anticonvulsant properties.[2]

  • Ion Channel Modulation: this compound has been shown to inhibit TRPC5 ion channels and block cardiac potassium currents, specifically hERG channels.[1]

2. What are the known acute toxicity levels of this compound in preclinical models?

A Safety Data Sheet for this compound hydrochloride has reported the following LD50 values:

SpeciesRoute of AdministrationLD50 Value
MouseOral837 mg/kg
RatOral1,950 mg/kg
MouseIntraperitoneal290 mg/kg

Source: this compound (hydrochloride) Safety Data Sheet.[4]

3. What are the potential class-specific side effects of first-generation antihistamines that I should be aware of during my research?

First-generation antihistamines, including this compound, are known to cross the blood-brain barrier, which can lead to a range of central nervous system (CNS) effects.[5] Researchers should be vigilant for:

  • Sedation and Drowsiness: Due to their action on central H1 receptors.[6]

  • Paradoxical Excitation: In some cases, especially in younger animals, CNS stimulation, irritability, and hyperactivity may be observed.[5][6]

  • Anticholinergic Effects: These can manifest as dry mouth, urinary retention, and tachycardia.[5][7]

4. Are there any known cardiotoxic risks associated with this compound in preclinical studies?

Yes, preclinical evidence suggests that this compound has the potential for cardiotoxicity. It has been shown to block cardiac potassium channels (hERG), which can lead to a prolongation of the QT interval.[1] This effect is a known risk factor for Torsade de Pointes (TdPs), a potentially life-threatening cardiac arrhythmia.[1] Therefore, careful cardiovascular monitoring is crucial in in vivo studies.

Troubleshooting Guides

In Vitro Experiments

Issue: Unexpected cytotoxicity observed in cell-based assays.

  • Possible Cause: Off-target effects or exceeding the cytotoxic concentration.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Curve: Determine the EC50 (effective concentration) for the desired activity and the CC50 (cytotoxic concentration) for the cell line being used.

    • Perform a Cell Viability Assay: Use a standard method such as MTT, MTS, or a neutral red uptake assay to quantify cell viability across a range of this compound concentrations.

    • Assess Membrane Integrity: Utilize an LDH (lactate dehydrogenase) release assay to measure cell membrane damage.

    • Consider the Cell Line: Different cell lines may have varying sensitivities to this compound.

Issue: Inconsistent results in receptor binding or functional assays.

  • Possible Cause: Issues with compound solubility, stability, or assay conditions.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure this compound is fully dissolved in the vehicle and that the final concentration of the vehicle in the assay medium is not affecting the results.

    • Check Compound Stability: Assess the stability of this compound in the assay buffer and under the incubation conditions (temperature, light exposure).

    • Optimize Assay Parameters: Re-evaluate incubation times, reagent concentrations, and detection methods.

    • Control for Vehicle Effects: Always include a vehicle-only control to account for any effects of the solvent.

In Vivo Experiments

Issue: Animals exhibit excessive sedation or lethargy.

  • Possible Cause: Central nervous system (CNS) depression, a known effect of first-generation antihistamines.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound to a level that minimizes sedative effects while still being within the anticipated therapeutic range.

    • Monitor Closely: Observe animals for the onset, duration, and severity of sedation. Record observations at regular intervals.

    • Refine Dosing Schedule: Consider alternative dosing schedules (e.g., splitting the daily dose) to reduce peak plasma concentrations.

    • Ensure Animal Welfare: Provide easy access to food and water, and monitor for any signs of distress.

Issue: Cardiovascular abnormalities are detected (e.g., changes in ECG).

  • Possible Cause: Blockade of cardiac ion channels, particularly hERG.

  • Troubleshooting Steps:

    • Baseline ECG: Obtain baseline electrocardiogram (ECG) recordings before administering this compound.

    • Telemetric Monitoring: For continuous monitoring in conscious, freely moving animals, use telemetry to track ECG, heart rate, and blood pressure.

    • Dose-Dependent QT Interval Analysis: Carefully evaluate the QT interval at different doses of this compound.

    • Consult a Veterinary Cardiologist: If significant cardiovascular changes are observed, seek expert consultation.

Issue: Signs of hepatotoxicity or other organ-specific toxicity in histopathology.

  • Possible Cause: Drug-induced organ damage. While early studies on this compound reported low toxicity, other first-generation antihistamines have been associated with liver effects.[1][8]

  • Troubleshooting Steps:

    • Monitor Liver Enzymes: In blood samples, regularly measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Comprehensive Histopathology: Conduct a thorough microscopic examination of all major organs, with a particular focus on the liver, heart, and kidneys.

    • Dose-Ranging Toxicity Study: Perform a dose-ranging study to identify a No-Observed-Adverse-Effect-Level (NOAEL).

    • Consider Drug Metabolism: Be aware that this compound is rapidly metabolized in mice, which may influence its toxicity profile in this species compared to others.[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

In Vivo Tolerability Study in Rodents
  • Animal Model: Use a standard rodent model such as Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of this compound (low, mid, and high).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 7, 14, or 28 days).

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.

  • Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Visualizations

Clemizole_Mechanism_of_Action This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist Serotonin_Receptor Serotonin 5HT2 Receptor This compound->Serotonin_Receptor Agonist TRPC5_Channel TRPC5 Ion Channel This compound->TRPC5_Channel Inhibitor hERG_Channel hERG K+ Channel This compound->hERG_Channel Blocker Allergic_Response Allergic Response H1_Receptor->Allergic_Response Inhibits Anticonvulsant_Effect Anticonvulsant Effect Serotonin_Receptor->Anticonvulsant_Effect Promotes Ion_Flux_Modulation Ion Flux Modulation TRPC5_Channel->Ion_Flux_Modulation Alters Cardiac_Repolarization Cardiac Repolarization hERG_Channel->Cardiac_Repolarization Alters Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Decision1 Assess Cytotoxicity & Target Engagement Cytotoxicity->Decision1 Receptor_Binding Receptor Binding Assays (H1, 5HT2) Receptor_Binding->Decision1 Ion_Channel Ion Channel Assays (e.g., hERG Patch Clamp) Ion_Channel->Decision1 Dose_Ranging Dose-Ranging & Tolerability Decision2 Determine MTD & Preliminary Safety Dose_Ranging->Decision2 Toxicity Repeat-Dose Toxicology (Rodent & Non-Rodent) Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Toxicity->Safety_Pharm Decision3 Evaluate Organ Toxicity & Safety Margins Safety_Pharm->Decision3 Start This compound Candidate Start->Cytotoxicity Start->Receptor_Binding Decision1->Dose_Ranging Favorable Profile Stop Stop/Optimize Decision1->Stop Unfavorable Profile Decision2->Toxicity MTD Identified Decision2->Stop Poor Tolerability Proceed Proceed to Further Development Decision3->Proceed Acceptable Safety Margin Decision3->Stop Unacceptable Toxicity

References

Technical Support Center: Clemizole-Treated Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Clemizole in cell imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common artifacts, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a research context?

A1: this compound is a small molecule that was initially developed as a first-generation antihistamine.[1] In a research context, particularly in neuroscience and epilepsy studies, it is recognized for its activity as a serotonin 5-HT2 receptor agonist.[2][3] Its ability to modulate serotonergic signaling pathways is a key area of investigation.[2][4]

Q2: Are there any known off-target effects of this compound that could impact cell imaging studies?

A2: While the primary target in many studies is the serotonin receptor system, this compound has been reported to have off-target effects. For instance, it can act as an inhibitor of TRPC5 calcium channels.[5] Additionally, some studies suggest it may have antioxidant properties and can attenuate oxidative stress.[5] It is crucial to consider these off-target effects when interpreting imaging data, as they could influence cellular processes and morphology.

Q3: Can this compound itself be fluorescent and interfere with my imaging?

A3: There is no direct evidence to suggest that this compound is inherently fluorescent in the visible spectrum used for common cell imaging fluorophores. However, like many small molecules, it has the potential to interfere with fluorescent signals. It is always recommended to perform a control experiment with unstained, this compound-treated cells to check for any intrinsic fluorescence at the excitation and emission wavelengths you are using.

Q4: What are the typical working concentrations for this compound in cell culture experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. In vitro studies have used a range of concentrations. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment.[6][7] A starting point for dose-response studies could be in the low micromolar range.

Troubleshooting Guide: this compound-Induced Imaging Artifacts

This guide addresses potential imaging artifacts that may arise during the use of this compound in cell culture experiments. The issues are presented in a question-and-answer format to directly address common problems.

Issue 1: Increased Background Fluorescence or Autofluorescence

Q: I'm observing a general increase in background fluorescence in my this compound-treated cells compared to my vehicle control. What could be the cause and how can I fix it?

A: An increase in background fluorescence, or autofluorescence, can be a common issue when using small molecules. While this compound itself is not known to be fluorescent, it could induce cellular changes that lead to increased autofluorescence.

Potential Causes and Solutions:

Potential Cause Explanation Mitigation Strategy
Cellular Stress/Oxidative Stress This compound, like many drugs, could induce a cellular stress response, leading to the accumulation of autofluorescent molecules like NAD(P)H and flavins.[8][9]1. Optimize Drug Concentration: Use the lowest effective concentration of this compound. 2. Time-Course Experiment: Image cells at different time points after treatment to see if autofluorescence increases over time. 3. Use Far-Red Fluorophores: Autofluorescence is often more prominent in the blue and green channels. Switching to fluorophores that excite and emit in the far-red spectrum can help.[10]
Media Components Components in the cell culture media can react with the compound or be taken up by cells, leading to increased background.1. Use Phenol Red-Free Media: Phenol red is a known source of background fluorescence. 2. Image in PBS or HBSS: For short-term imaging, replace the media with a buffered salt solution to reduce background from media components.
Fixation-Induced Autofluorescence If you are fixing your cells after this compound treatment, the fixation process itself can increase autofluorescence.1. Use Fresh Fixative: Always use freshly prepared paraformaldehyde solution. 2. Quenching: After fixation, treat cells with a quenching agent like sodium borohydride or glycine.
Issue 2: Changes in Organelle Morphology (Mitochondria and Lysosomes)

Q: I've noticed changes in the shape and size of mitochondria or lysosomes in my this compound-treated cells. Is this a real biological effect or an artifact?

A: Distinguishing between a genuine biological response and a drug-induced artifact is a critical aspect of cell imaging. This compound's off-target effects could potentially influence organelle morphology.

Potential Causes and Solutions:

Potential Cause Explanation Mitigation Strategy
Drug-Induced Mitochondrial Stress Some drugs can impact mitochondrial function, leading to swelling or fragmentation.[11]1. Mitochondrial Health Markers: Use a mitochondrial membrane potential dye (e.g., TMRM) in conjunction with your morphological marker to assess mitochondrial health. A loss of membrane potential could indicate stress. 2. Lower Illumination Power: Use the lowest possible laser power during imaging to avoid phototoxicity, which can also induce mitochondrial stress.[12]
Lysosomal pH Alterations As a weak base, this compound could potentially accumulate in acidic organelles like lysosomes, altering their pH and morphology.1. Lysosomal pH Probes: Use a ratiometric lysosomal pH probe to determine if this compound is altering the pH of the lysosomes. 2. Multiple Lysosomal Markers: Use different lysosomal markers (e.g., a lysosomal membrane protein stain and a fluid-phase uptake marker) to see if the observed changes are consistent across different labeling strategies.
Autophagy Induction The appearance of punctate structures could be due to the formation of autophagosomes. Some antihistamines have been shown to induce autophagy.[13]1. LC3 Staining: To confirm autophagy, transfect cells with a GFP-LC3 or RFP-LC3 plasmid or perform immunofluorescence for endogenous LC3. The formation of puncta is a hallmark of autophagy. 2. Autophagy Inhibitors: Co-treat cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) to see if the puncta formation is blocked.
Issue 3: Phototoxicity and Photobleaching

Q: My this compound-treated cells seem to be more sensitive to light, showing signs of phototoxicity (e.g., blebbing, cell death) and my fluorescent signal is fading quickly (photobleaching). What can I do?

A: Increased sensitivity to light can be a sign that the drug is making the cells more susceptible to photodamage.

Potential Causes and Solutions:

Potential Cause Explanation Mitigation Strategy
Increased Reactive Oxygen Species (ROS) Production Although some reports suggest this compound has antioxidant properties,[5] it is possible that under certain conditions or in specific cell types, it could contribute to ROS production, which is exacerbated by light exposure during imaging.1. Reduce Excitation Light: Use the lowest possible laser power and exposure time. 2. Use More Sensitive Detectors: Employing more sensitive cameras or detectors allows for the use of lower excitation light. 3. Antioxidant Supplementation: Consider adding an antioxidant like N-acetylcysteine (NAC) to the imaging media.
Fluorophore Choice Some fluorophores are more prone to photobleaching than others.1. Use Photostable Dyes: Select fluorophores known for their high photostability. 2. Anti-fade Mounting Media: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.[12]

Experimental Protocols

Protocol 1: Control for Intrinsic Drug Fluorescence
  • Cell Seeding: Plate cells at the desired density in a multi-well imaging plate.

  • Drug Treatment: Treat cells with the highest concentration of this compound you plan to use in your experiments, alongside a vehicle-only control.

  • Incubation: Incubate for the same duration as your planned experiment.

  • Imaging: Image the unstained cells using the same filter sets and imaging settings (laser power, exposure time, gain) that you will use for your stained samples.

  • Analysis: Compare the fluorescence intensity of the this compound-treated wells to the vehicle control wells. A significant increase in fluorescence in the treated wells indicates that this compound or a metabolite is contributing to the signal.

Protocol 2: Assessing Autophagy Induction using LC3 Puncta Formation
  • Transfection (if applicable): Transfect cells with a GFP-LC3 or RFP-LC3 expression vector 24 hours prior to the experiment.

  • Drug Treatment: Treat cells with this compound at various concentrations. Include a positive control for autophagy (e.g., starvation or rapamycin) and a vehicle control.

  • Fixation and Permeabilization (for immunofluorescence): If staining for endogenous LC3, fix the cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and block with a suitable blocking buffer.

  • Antibody Staining (for immunofluorescence): Incubate with a primary antibody against LC3, followed by an appropriate fluorescently labeled secondary antibody.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of fluorescent puncta per cell. A significant increase in the number of puncta in this compound-treated cells compared to the control suggests autophagy induction.

Protocol 3: Measuring Mitochondrial Membrane Potential
  • Cell Culture and Treatment: Plate cells and treat with this compound and controls as in your primary experiment.

  • Dye Loading: During the last 30 minutes of your this compound treatment, add a mitochondrial membrane potential-sensitive dye such as TMRM (Tetramethylrhodamine, Methyl Ester) at a non-quenching concentration (typically 25-100 nM).

  • Imaging: Image the cells live. It is crucial to maintain a constant temperature and CO2 environment.

  • Analysis: Measure the fluorescence intensity of TMRM in the mitochondria. A decrease in intensity in the this compound-treated cells indicates mitochondrial depolarization, a sign of mitochondrial stress.

Visualizations

Clemizole_Signaling_Pathway This compound This compound Serotonin_Receptor 5-HT2 Receptor This compound->Serotonin_Receptor G_Protein Gq/11 Serotonin_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical signaling pathway of this compound via the 5-HT2 receptor.

Troubleshooting_Workflow Start Start: Observe Imaging Artifact Check_Controls Run Controls: - Unstained + this compound - Vehicle Only Start->Check_Controls Is_Drug_Fluorescent Is the drug intrinsically fluorescent? Check_Controls->Is_Drug_Fluorescent Optimize_Imaging Optimize Imaging Conditions: - Lower Laser Power - Use Far-Red Dyes Is_Drug_Fluorescent->Optimize_Imaging Yes Assess_Health Assess Cell Health: - Viability Assay - Mitochondrial Potential - Lysosomal pH Is_Drug_Fluorescent->Assess_Health No Artifact_Mitigated Artifact Minimized Optimize_Imaging->Artifact_Mitigated Is_Cell_Stressed Are cells showing signs of stress? Assess_Health->Is_Cell_Stressed Is_Cell_Stressed->Optimize_Imaging Yes Genuine_Effect Potential Genuine Biological Effect Is_Cell_Stressed->Genuine_Effect No

Caption: Experimental workflow for troubleshooting imaging artifacts.

Logical_Relationship Observation Observed Phenotype in this compound-Treated Cells Possible_Cause Possible Cause Observation->Possible_Cause Biological_Effect Genuine Biological Effect Possible_Cause->Biological_Effect Artifact Imaging Artifact Possible_Cause->Artifact Experiment Control Experiment Biological_Effect->Experiment Artifact->Experiment Conclusion Conclusion Experiment->Conclusion

Caption: Logical diagram for diagnosing imaging observations.

Quantitative Data Summary

The following table provides a general guideline for this compound concentrations used in in vitro cell culture studies. The optimal concentration should be determined empirically for each cell line and experimental setup.

Parameter Concentration Range Notes
Initial Dose-Response Screening 0.1 µM - 100 µMA wide range to identify the effective and toxic concentrations.
Typical Working Concentration 1 µM - 20 µMBased on published in vitro studies for various cell types.
Concentration for Zebrafish Studies 100 µM - 400 µMNote that concentrations in whole organisms may not directly translate to cell culture.

Disclaimer: This technical support guide is intended for informational purposes only. The potential artifacts and mitigation strategies described are based on general principles of fluorescence microscopy and pharmacology. The specific effects of this compound may vary depending on the experimental conditions. It is essential to perform appropriate controls for every experiment.

References

Navigating Clemizole Delivery: A Technical Support Center for Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Clemizole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is historically known as a first-generation histamine H1 receptor antagonist.[1][2] However, recent research has revealed its function as a potent inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) ion channels.[3][4][5] Additionally, it has been shown to modulate serotonin signaling pathways, which is relevant to its anticonvulsant properties observed in Dravet syndrome models.[1][2][6][7]

Q2: What are the recommended solvents for preparing this compound solutions?

A2: this compound hydrochloride's solubility varies across different solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 65 mg/mL.[8] It is also soluble in ethanol and dimethylformamide (DMF). For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve this compound hydrochloride in DMSO and then dilute it with the aqueous buffer of choice.[9]

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound hydrochloride in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[10] It is not recommended to store aqueous solutions for more than one day.[9] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[10]

Q4: I am observing precipitation when adding this compound to my cell culture medium. What should I do?

A4: Precipitation of this compound in cell culture media can be a common issue. Here are a few troubleshooting steps:

  • Initial Dissolution: Ensure the this compound hydrochloride is fully dissolved in a suitable organic solvent like DMSO before adding it to the aqueous culture medium.[9]

  • Final Concentration: Avoid high final concentrations of the organic solvent in your culture medium, as this can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.

  • pH of the Medium: The pH of your culture medium can affect the solubility of this compound. Ensure your medium is properly buffered.

  • Temperature: Changes in temperature can affect solubility. When preparing solutions, ensure all components are at the appropriate temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent results in in vivo mouse studies. This compound is rapidly metabolized in mice, with a plasma half-life of less than 10 minutes, which can lead to variable exposure.[1][7]Consider more frequent dosing or the use of a delivery vehicle that allows for slower release. For preclinical studies aiming to predict human outcomes, using chimeric mice with humanized livers might provide more relevant metabolic profiles.
Variability between experimental batches. Batch-to-batch variability of chemical compounds can occur, affecting purity and potency.[11][12][13][14][15]Purchase this compound from a reputable supplier that provides a certificate of analysis with batch-specific data.[16] If possible, use the same batch for a complete set of experiments.
Unexpected off-target effects. This compound has a known affinity for multiple receptors beyond the histamine H1 receptor, including serotonin receptors (HTR2A, HTR2B).[1][6]Be aware of the polypharmacology of this compound and consider its potential effects on other signaling pathways in your experimental system. Include appropriate controls to dissect the specific effects of interest.
Difficulty achieving desired concentrations in aqueous solutions. This compound hydrochloride has limited solubility in aqueous buffers.[9]Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock in the aqueous buffer. Gentle warming may aid dissolution in some cases.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent Solubility Reference
DMSO~65 mg/mL[8]
Water~20 mg/mL[10]
Ethanol~2 mg/mL[9]
Dimethylformamide (DMF)~5 mg/mL[9]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[9]

Table 2: Inhibitory Concentrations (IC50) of this compound

Target IC50 Value Reference
TRPC51.0 - 1.3 µM[3][4][5][17]
TRPC4β6.4 µM[4]
TRPC39.1 µM[4]
TRPC611.3 µM[4]

Table 3: Pharmacokinetic Parameters of this compound

Species Parameter Value Reference
Mouse (C57BL/6J)Plasma Half-life< 10 minutes[1][7]
HumanPlasma Half-life3.4 hours[1]

Experimental Protocols

Protocol 1: Zebrafish Larvae Seizure Assay

This protocol is adapted from studies investigating the anticonvulsant effects of this compound in a zebrafish model of Dravet syndrome.[1][18][19][20][21]

  • Animal Husbandry: Maintain zebrafish according to standard protocols. Collect embryos and raise them to 5 days post-fertilization (dpf).

  • Solution Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. On the day of the experiment, dilute the stock solution in embryo medium to the desired final concentrations (e.g., 100 µM, 250 µM). Ensure the final DMSO concentration is consistent across all groups and does not exceed a level toxic to the larvae (typically <1%).

  • Experimental Setup: Place individual 5 dpf larvae into wells of a 96-well plate containing embryo medium.

  • Drug Administration: Replace the embryo medium with the this compound-containing medium or a vehicle control (embryo medium with the same final concentration of DMSO).

  • Behavioral Analysis:

    • Acclimate the larvae to the new medium for a specified period (e.g., 30-90 minutes).

    • Record larval movement using an automated tracking system for a defined duration (e.g., 10 minutes).

    • Analyze the recorded data for changes in swim velocity and seizure-like behavior. A significant reduction in mean swim velocity is indicative of a potential anticonvulsant effect.

  • Electrophysiology (Optional):

    • For a more detailed analysis, perform local field potential recordings from the forebrain of immobilized larvae to directly measure electrographic seizure activity.

    • Compare the frequency and amplitude of seizure events in this compound-treated versus control larvae.

Protocol 2: In Vitro Cell-Based Assay for TRPC5 Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on TRPC5 channels in a cell line overexpressing the channel.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing human TRPC5 channels in the appropriate growth medium.

  • Solution Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the extracellular buffer to be used for the assay.

  • Calcium Imaging Assay:

    • Plate the TRPC5-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells with extracellular buffer.

    • Add the various concentrations of this compound or vehicle control to the wells and incubate for a specified period.

    • Induce TRPC5 channel activation using a known agonist (e.g., Englerin A).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 value of this compound for TRPC5 inhibition.

  • Patch-Clamp Electrophysiology (for detailed characterization):

    • Perform whole-cell patch-clamp recordings on single TRPC5-expressing cells.

    • Obtain a stable baseline current.

    • Perfuse the cells with different concentrations of this compound and record the changes in TRPC5-mediated currents.

    • This technique allows for a detailed analysis of the mechanism of inhibition.

Mandatory Visualizations

Clemizole_Delivery_Workflow Experimental Workflow for this compound Delivery cluster_prep Solution Preparation cluster_invitro In Vitro Delivery cluster_invivo In Vivo Delivery stock Prepare high concentration stock solution in DMSO working Dilute stock to final working concentration in - Cell culture media (in vitro) - Vehicle (in vivo) stock->working Dilution add_to_cells Add working solution to cell culture working->add_to_cells Application administer Administer to animal model (e.g., oral gavage, IP injection) working->administer Dosing incubate Incubate for defined period add_to_cells->incubate assay Perform assay (e.g., Ca2+ imaging, patch clamp) incubate->assay monitor Monitor for phenotypic changes administer->monitor collect Collect samples for pharmacokinetic/pharmacodynamic analysis monitor->collect Histamine_H1_Signaling This compound's Antagonism of Histamine H1 Receptor Signaling This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., inflammation) Ca_release->Cellular_Response PKC->Cellular_Response TRPC5_Inhibition This compound's Inhibition of TRPC5 Channels This compound This compound TRPC5 TRPC5 Channel This compound->TRPC5 Inhibits Ca_Influx Ca2+ Influx TRPC5->Ca_Influx Mediates Downstream Downstream Signaling Ca_Influx->Downstream Initiates

References

Validation & Comparative

A Comparative Analysis of Clemizole and Fenfluramine for Dravet Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Dravet syndrome is a severe and progressive form of genetic epilepsy that appears in the first year of life. Characterized by frequent, treatment-resistant seizures, developmental delays, and an increased risk of sudden unexpected death in epilepsy (SUDEP), it presents a significant therapeutic challenge.[1][2] The majority of cases are caused by mutations in the SCN1A gene, which encodes a neuronal voltage-gated sodium channel.[2][3] The limitations of conventional anti-seizure medications have spurred research into novel therapeutic avenues, with significant attention on the serotonergic system. Both clemizole and fenfluramine have emerged as promising candidates that modulate this pathway, though they differ in their specific mechanisms, clinical development status, and available data.

Mechanism of Action: A Tale of Two Serotonergic Modulators

While both drugs converge on the serotonin signaling pathway, their receptor affinity profiles and additional targets distinguish their pharmacological actions.

This compound , initially developed as a first-generation antihistamine, was identified as a potential anti-seizure medication through a phenotypic screen in a zebrafish model of Dravet syndrome.[4][5][6] Its anti-seizure activity is not mediated by its antihistaminic properties but rather by its interaction with serotonin receptors.[7][8] A radioligand binding assay revealed that this compound has a high affinity for serotonin receptors 5-HT2A and 5-HT2B, acting as an agonist.[3] This suggests its therapeutic effect in Dravet syndrome is likely due to the modulation of serotonergic transmission.[8]

Fenfluramine , once used as an appetite suppressant, has been repurposed at low doses for epilepsy treatment.[9][10][11] Its mechanism is multifaceted, involving the increase of extracellular serotonin and direct activity at multiple receptors.[12][13] Animal models suggest its anti-epileptiform activity is mediated through the modulation of 5-HT1D, 5-HT2A, and 5-HT2C receptors.[11][12] Additionally, fenfluramine and its metabolite, norfenfluramine, act as positive allosteric modulators of the sigma-1 receptor, which may contribute to its anti-seizure effects by influencing NMDA receptor function.[12][14][15]

G cluster_this compound This compound Pathway cluster_fenfluramine Fenfluramine Pathway This compound This compound (EPX-100) HT2A_C 5-HT2A Receptor This compound->HT2A_C Agonist HT2B_C 5-HT2B Receptor This compound->HT2B_C Agonist Neuron_C Postsynaptic Neuron HT2A_C->Neuron_C Modulates Signaling HT2B_C->Neuron_C Modulates Signaling Effect_C ↓ Seizure Activity Neuron_C->Effect_C Fenfluramine Fenfluramine (Fintepla®) Serotonin ↑ Extracellular Serotonin Fenfluramine->Serotonin HT_F 5-HT1D, 2A, 2C Receptors Fenfluramine->HT_F Sigma1R Sigma-1 Receptor Fenfluramine->Sigma1R Serotonin->HT_F Neuron_F Postsynaptic Neuron HT_F->Neuron_F Modulates Signaling Sigma1R->Neuron_F Modulates Signaling Effect_F ↓ Seizure Activity Neuron_F->Effect_F

Caption: Proposed signaling pathways for this compound and Fenfluramine in Dravet syndrome.

Quantitative Data Summary

The clinical development of fenfluramine is significantly more advanced than that of this compound, resulting in a greater availability of quantitative efficacy and safety data from late-stage clinical trials. This compound is currently in Phase 3 trials, and published data is limited to preclinical and Phase 1 studies.

Efficacy Comparison
ParameterThis compound (EPX-100)Fenfluramine (Fintepla®)
Primary Efficacy Endpoint Mean percentage change in countable convulsive seizure frequency (CCSF) from baseline.[2]Median percent reduction in monthly convulsive seizure frequency (MCSF) from baseline.[16]
Key Efficacy Results Data from ongoing Phase 3 trial not yet available. Preclinical zebrafish models showed it abolished behavioral and electrographic seizures.[6]Study 1: 62.3% median reduction in MCSF vs. placebo.[16] Study 2: 64.8% greater reduction in MCSF vs. placebo (0.7 mg/kg/day dose).[13][17] Long-term: Sustained reduction in MCSF for up to 3 years.[10][15]
Responder Rate (≥50% Seizure Reduction) Not yet available.Study 2: 72.9% of patients on 0.7 mg/kg/day vs. 6.3% on placebo.[17] Across studies: 72% of patients achieved ≥50% reduction in tonic-clonic seizures.[18]
Seizure-Free Interval Not yet available.Median longest seizure-free interval was 30 days vs. 10 days for placebo.[17]
Safety and Tolerability Comparison
ParameterThis compound (EPX-100)Fenfluramine (Fintepla®)
Regulatory Status Orphan Drug Designation; currently in Phase 3 clinical trials.[5]FDA-approved for Dravet syndrome and Lennox-Gastaut syndrome in patients ≥2 years.[11][13][19][20]
Common Adverse Events Phase 1 (Healthy Adults): Drowsiness was the most common finding; all adverse events were mild or moderate.[2]Decreased appetite, somnolence/lethargy, diarrhea, pyrexia (fever), fatigue, weight loss, upper respiratory tract infection.[16][17][19][20]
Serious Adverse Events / Boxed Warning Not yet established in patient population.Boxed Warning: Valvular Heart Disease (VHD) and Pulmonary Arterial Hypertension (PAH).[16] Requires a Risk Evaluation and Mitigation Strategy (REMS) program with mandatory echocardiograms.[16][20]
Cardiovascular Safety Not yet established in patient population.In low-dose clinical trials for Dravet syndrome, no cases of VHD or PAH have been observed.[17][19][21] This contrasts with historical data from higher doses used for weight loss.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for both this compound and fenfluramine.

This compound: Preclinical Zebrafish Screen

The discovery of this compound's anti-seizure potential stemmed from a large-scale drug screen using a zebrafish model of Dravet syndrome (scn1Lab mutant).

Methodology:

  • Model: scn1Lab mutant zebrafish larvae, which exhibit spontaneous convulsive behaviors and epileptiform electrographic activity, were used.[1][6]

  • Screening: Over 320 FDA-approved compounds were individually added to the water of 96-well plates containing the larvae.[6]

  • Behavioral Analysis: Larval swimming behavior was automatically tracked. A reduction in hyperactive, convulsive movements was the primary endpoint.[6]

  • Electrographic Analysis: For compounds that suppressed the behavioral phenotype, local field potential recordings were made from the optic tectum of the larval brain to assess for the suppression of epileptiform discharges.[6] this compound was the single compound that abolished both behavioral and electrographic seizure activity.[6]

G Zebrafish scn1Lab Mutant Zebrafish Larvae Screening High-Throughput Behavioral Screen Zebrafish->Screening Compounds 320 FDA-Approved Compounds Compounds->Screening Behavioral_Hit 18 Compounds Reduced Seizures Screening->Behavioral_Hit EEG_Screen Electrographic (EEG) Analysis Behavioral_Hit->EEG_Screen Final_Hit This compound Identified: Abolished Behavioral & EEG Seizure Activity EEG_Screen->Final_Hit

Caption: Zebrafish-based drug screening workflow that identified this compound.
This compound: ARGUS Phase 3 Clinical Trial (NCT04462770)

This ongoing trial is designed to assess the efficacy and safety of this compound (EPX-100) as an adjunctive therapy.

Methodology:

  • Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[22][23]

  • Population: Patients aged 2 years and older with a clinical diagnosis of Dravet syndrome and uncontrolled seizures.[5][24]

  • Phases: The trial includes a 4-week baseline observation period, a 16-week double-blind treatment period, and an optional open-label extension.[22][23]

  • Intervention: Patients are randomized 1:1 to receive either this compound hydrochloride oral solution or a placebo, added to their current anti-seizure medication regimen.[2][25]

  • Primary Outcome: The primary efficacy endpoint is the mean percentage change in countable convulsive seizure frequency (CCSF) during the treatment period compared to baseline.[2]

Fenfluramine: Phase 3 Clinical Trial

The approval of fenfluramine was supported by data from multiple Phase 3, randomized, double-blind, placebo-controlled trials. The general methodology is summarized below.[26][27]

Methodology:

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[17]

  • Population: Patients aged 2-18 years with a confirmed diagnosis of Dravet syndrome and convulsive seizures poorly controlled by their existing medication regimen.[17][26]

  • Phases: The trials consisted of a 6-week baseline period to establish seizure frequency, followed by a 2-week titration period and a 12-week maintenance period.[17]

  • Intervention: Patients were randomized to receive placebo, a low dose of fenfluramine (e.g., 0.2 mg/kg/day), or a higher dose (e.g., 0.7 mg/kg/day), administered orally as an adjunct to their current therapy.[17][28]

  • Primary Outcome: The primary endpoint was the percent change in monthly convulsive seizure frequency (MCSF) compared between the active treatment groups and the placebo group.[27]

G cluster_this compound This compound Phase 3 Trial Workflow cluster_fenfluramine Fenfluramine Phase 3 Trial Workflow C_Start Enrollment (Age ≥2, DS Diagnosis) C_Base 4-Week Baseline Period C_Start->C_Base C_Rand Randomization (1:1) C_Base->C_Rand C_Treat 16-Week Double-Blind Treatment C_Rand->C_Treat C_Placebo Placebo C_Drug This compound (EPX-100) C_End Primary Endpoint Analysis: Change in CCSF C_Treat->C_End C_OLE Open-Label Extension C_End->C_OLE F_Start Enrollment (Age 2-18, DS Diagnosis) F_Base 6-Week Baseline Period F_Start->F_Base F_Rand Randomization (1:1:1) F_Base->F_Rand F_Treat 14-Week Treatment (Titration + Maintenance) F_Rand->F_Treat F_Placebo Placebo F_Drug_Low Fenfluramine (Low Dose) F_Drug_High Fenfluramine (High Dose) F_End Primary Endpoint Analysis: Change in MCSF F_Treat->F_End F_OLE Open-Label Extension F_End->F_OLE

Caption: Comparative workflows of Phase 3 clinical trials for this compound and fenfluramine.

Summary and Conclusion

This compound and fenfluramine represent targeted therapeutic strategies for Dravet syndrome, both leveraging the modulation of the serotonergic system to achieve anti-seizure effects.

Fenfluramine is a clinically validated and approved treatment that has demonstrated significant and sustained reductions in convulsive seizure frequency in patients with Dravet syndrome.[10][29] Its dual mechanism of action on serotonin and sigma-1 receptors provides a novel approach to seizure control.[15] While its history is associated with cardiovascular risks at high doses, extensive clinical trial data at the low doses used for epilepsy have not shown evidence of VHD or PAH, though vigilant monitoring through a REMS program is required.[19][20][21]

This compound is an earlier-stage but promising candidate identified through an innovative preclinical screening platform.[5] Its progression from a zebrafish model directly to clinical trials exemplifies a rapid "tank to clinic" approach.[5] While its mechanism also involves serotonin receptors, specifically 5-HT2A and 5-HT2B, its clinical efficacy and safety profile in the Dravet syndrome population are still under investigation in the ongoing ARGUS Phase 3 trial.[3][5]

For researchers and drug developers, the comparison highlights two distinct paths in therapeutic development: the repurposing of a known drug with a complex pharmacological profile (fenfluramine) and the discovery of a new indication for an old compound through advanced phenotypic screening (this compound). The outcomes of the this compound trials are eagerly awaited and will determine its place alongside fenfluramine in the evolving landscape of Dravet syndrome treatment.

References

Validating the serotonergic mechanism of Clemizole's anticonvulsant effect

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data provides robust evidence for the serotonergic mechanism underlying the anticonvulsant properties of clemizole, a first-generation antihistamine. Initial observations in zebrafish models of Dravet syndrome, a severe form of pediatric epilepsy, have paved the way for a deeper understanding of this novel therapeutic approach.

This compound was first identified as a potent suppressor of seizure activity in a zebrafish model of Dravet syndrome, which is caused by mutations in the SCN1A gene.[1][2][3] While initially surprising due to its classification as an antihistamine—a class of drugs generally contraindicated in pediatric epilepsy—further investigation revealed that its anticonvulsant effects are not mediated by histamine receptors.[1][4][5] Instead, a series of preclinical studies have strongly implicated the serotonin (5-HT) signaling pathway as the primary mediator of this compound's therapeutic action.[1][3][5][6][7][8][9]

Comparative Efficacy of this compound and Other Serotonergic Modulators

Experimental studies in scn1lab mutant zebrafish, which recapitulate the spontaneous seizures characteristic of Dravet syndrome, demonstrated that this compound effectively reduces seizure behavior and abnormal electrographic activity.[1][8] The anticonvulsant effects of this compound were found to be mimicked by other drugs known to act on serotonin signaling pathways, such as trazodone and lorcaserin.[1][3][5][6][7][8][9] This observation provided the initial clue towards a serotonergic mechanism.

CompoundTarget/MechanismAnticonvulsant Effect in Zebrafish ModelReference
This compound Serotonin Receptor Agonist (5-HT2A/2B) Potent suppression of behavioral and electrographic seizures [1][10]
TrazodoneSerotonin Receptor ModulatorEffective in suppressing seizures[1][11]
LorcaserinSerotonin 2C Receptor AgonistEffective in suppressing seizures[1][3]
FenfluramineSerotonin Releasing Agent/5-HT2B AgonistPotent seizure suppression[12][13]
Standard Antiepileptic Drugs (e.g., Phenytoin, Valproate)Various (e.g., sodium channel blockers)No significant effect in the stxbp1b mutant zebrafish model[11]

Experimental Validation of the Serotonergic Mechanism

The serotonergic mechanism of this compound was further substantiated through a series of key experiments:

  • Radioligand Binding Assays: These assays were conducted to identify the molecular targets of this compound. The results revealed a high binding affinity of this compound for serotonin receptors, particularly 5-HT2A and 5-HT2B receptors, while also confirming its affinity for the histamine H1 receptor.[1][4][10]

Receptor SubtypeBinding Affinity (Ki) or % InhibitionReference
5-HT2A Receptor Significant binding affinity
5-HT2B Receptor Significant binding affinity [2][5][12]
Histamine H1 ReceptorHigh binding affinity[4]
  • Structure-Activity Relationship (SAR) Studies: To further pinpoint the crucial serotonergic receptors, novel analogs of this compound were synthesized and evaluated. These studies, combining in vitro binding assays and in vivo screening in the zebrafish model, implicated 5-HT2B receptors as a critical mediator of the observed seizure suppression.[12]

  • Comparative Analysis with Antihistamines: To rule out the involvement of the histaminergic system in the anticonvulsant effect, other antihistamines were tested in the zebrafish model. None of these compounds exhibited the same seizure-suppressing activity as this compound, reinforcing the hypothesis that the anticonvulsant effect is independent of H1 receptor antagonism.[1][4]

Signaling Pathways and Experimental Workflows

The proposed mechanism involves this compound acting as an agonist at specific serotonin receptors, which in turn modulates neuronal excitability and suppresses seizure activity.

Clemizole_Signaling_Pathway This compound This compound HT2R 5-HT2A/2B Receptors This compound->HT2R Binds to and activates NeuronalModulation Modulation of Neuronal Excitability HT2R->NeuronalModulation Initiates intracellular signaling SeizureSuppression Anticonvulsant Effect NeuronalModulation->SeizureSuppression Leads to

Proposed serotonergic signaling pathway of this compound's anticonvulsant effect.

The experimental workflow to validate this mechanism typically involves a multi-step process, from initial screening to target validation.

Experimental_Workflow cluster_screening Phenotypic Screening cluster_validation Mechanism Validation ZebrafishModel Dravet Syndrome Zebrafish Model (scn1lab mutant) LocomotorAssay Locomotor Activity Assay (Behavioral Seizure Quantification) ZebrafishModel->LocomotorAssay DrugLibrary Compound Library (including this compound) DrugLibrary->LocomotorAssay EEG Electrographic (EEG) Recording LocomotorAssay->EEG Identify active compounds BindingAssay Radioligand Binding Assay SAR Structure-Activity Relationship Studies BindingAssay->SAR Identify molecular targets EEG->BindingAssay Confirm anticonvulsant effect

Experimental workflow for identifying and validating this compound's anticonvulsant mechanism.

Experimental Protocols

Zebrafish Seizure Model and Behavioral Assay:

  • Animal Model: Larval zebrafish (Danio rerio) with a mutation in the scn1lab gene, a homolog of the human SCN1A gene, are used. These larvae exhibit spontaneous convulsive behaviors and electrographic seizures.[1][12]

  • Drug Administration: Compounds are typically administered by bath application to the larval medium.[11]

  • Behavioral Quantification: Larval movement is tracked using an automated video-based system. Seizure-like behavior is characterized by high-velocity movements. The efficacy of a compound is determined by its ability to reduce the frequency and duration of these hyperactive episodes.[1][4]

Radioligand Binding Assay:

  • Objective: To determine the binding affinity of a compound to a panel of receptors, ion channels, and transporters.

  • Methodology: this compound is incubated with cell membranes expressing the target of interest in the presence of a specific radiolabeled ligand. The ability of this compound to displace the radioligand is measured, and the percentage of inhibition of binding is calculated. This provides information on the compound's affinity for various molecular targets.[1]

Electrographic (EEG) Recording:

  • Objective: To directly measure brain electrical activity and assess the effect of compounds on seizure-like discharges.

  • Methodology: A recording electrode is placed in the midbrain of an agarose-immobilized larval zebrafish. Spontaneous ictal-like events are recorded at baseline and following drug application. A reduction in the frequency of these events indicates an anticonvulsant effect.[11]

References

A Comparative Analysis of Clemizole and Other HCV NS4B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Clemizole and other notable Hepatitis C Virus (HCV) NS4B inhibitors. This document outlines their mechanisms of action, summarizes key experimental data, and provides an overview of the methodologies used to evaluate their efficacy.

HCV non-structural protein 4B (NS4B) is an essential component of the viral replication machinery, playing a crucial role in the formation of the membranous web, the site of HCV RNA replication.[1] Its multifaceted functions make it an attractive, yet underexplored, target for antiviral therapies.[2][3] This guide focuses on a comparative analysis of this compound, a repurposed antihistamine, and other significant NS4B inhibitors, providing a valuable resource for the scientific community.

Mechanism of Action: Diverse Strategies to Inhibit a Key Viral Protein

HCV NS4B inhibitors have been developed that target different functional domains of the protein, leading to varied mechanisms of action.

  • This compound , originally an H1 histamine receptor antagonist, was identified as an inhibitor of HCV replication.[4][5] Its primary mechanism of action against HCV is the inhibition of NS4B's RNA binding activity.[4][5] this compound has an IC50 of 24 nM for this interaction.[4] By preventing NS4B from binding to viral RNA, this compound effectively disrupts the viral replication cycle.

  • Anguizole represents a class of NS4B inhibitors with a distinct mechanism. It is proposed to suppress viral genome replication by disrupting the dimerization and multimerization of NS4B, as well as its interaction with another crucial viral protein, NS5A.[2][6] This interference with protein-protein interactions essential for the formation of a functional replication complex highlights an alternative approach to targeting NS4B.[2][6]

  • Amphihevir , a more recent and highly potent NS4B inhibitor, is a benzofuran derivative that has advanced to clinical trials.[7][8] While its precise mechanism is still under investigation, resistance mutations have been mapped to the NS4B protein, confirming it as the primary target.[7]

  • 4BAH2 Inhibitors (e.g., C4 and A2) : A distinct class of inhibitors targets the second amphipathic helix (4BAH2) of NS4B.[9] This region is critical for NS4B oligomerization and its interaction with lipid membranes.[9] Compounds designated as "C4" and "A2" have been shown to inhibit the vesicle-aggregating activity of 4BAH2, representing another unique mechanism for disrupting NS4B function.[9]

Quantitative Analysis of Inhibitor Potency

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected HCV NS4B inhibitors. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

InhibitorTarget/MechanismGenotypeEC50CC50Selectivity Index (SI)
This compound NS4B RNA Binding2a8 µM[5]35 µM[5]4.4
1b24 µM[5]40 µM[5]1.7
Anguizole NS4B Dimerization/NS5A Interaction1b310 nM[2][10]> 50 µM[2][10]> 161
1a560 nM[2]
Amphihevir NS4B1a0.34 nM[7][8][11]> 50 µM[7]> 147,059
1b1.97 nM[7][8][11]> 25,381
2a186 nM[8][12]> 269

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of HCV NS4B inhibitors.

HCV Replicon Assay (Luciferase-based)

This cell-based assay is the primary method for determining the EC50 of antiviral compounds against HCV replication.

  • Cell Lines : Huh-7 human hepatoma cells or their derivatives (e.g., Huh7-Lunet) are commonly used as they are highly permissive for HCV replication.[13][14][15] These cells are stably transfected with a subgenomic or full-length HCV replicon that contains a reporter gene, typically firefly or Renilla luciferase.[13][14][15]

  • Compound Preparation : The test compounds are serially diluted, usually in a 3-fold manner, in dimethyl sulfoxide (DMSO) to create a dose-response curve.[13]

  • Assay Procedure :

    • Replicon-harboring cells are seeded in 96-well or 384-well plates.[13]

    • The diluted compounds are added to the cells, with a final DMSO concentration typically kept below 0.5%.[13]

    • Control wells include cells treated with DMSO only (negative control) and cells treated with a known potent HCV inhibitor (positive control).[13]

    • The plates are incubated for a period of 48 to 72 hours at 37°C in a CO2 incubator to allow for viral replication and the effect of the inhibitor to manifest.[5][13]

  • Data Acquisition : After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[13][16]

  • Cytotoxicity Measurement : In parallel, a cytotoxicity assay (e.g., using alamarBlue or CellTiter-Glo) is performed on the same or a parallel plate of cells to determine the CC50 of the compounds.[5]

  • Data Analysis : The EC50 and CC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[5]

NS4B Dimerization Assay

This assay is used to assess the ability of a compound to interfere with the self-association of NS4B proteins.

  • Cell Transfection : 293T cells are transfected with a plasmid encoding the NS4B protein.[17]

  • Cell Lysis : After 48 hours, the cells are lysed in a buffer containing a mild detergent (e.g., 0.5% DDM) to solubilize membrane proteins.[17]

  • Cross-linking : The cell lysates are treated with a chemical cross-linker, such as glutaraldehyde, to covalently link interacting proteins.[17]

  • Western Blot Analysis : The samples are then subjected to SDS-PAGE and Western blotting using an antibody specific for NS4B. The presence of higher molecular weight bands corresponding to NS4B dimers or multimers is indicative of protein self-association. The effect of an inhibitor can be assessed by its ability to reduce the intensity of these higher-order bands.[17]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanisms of action for different classes of NS4B inhibitors and a typical experimental workflow.

InhibitionMechanisms cluster_this compound This compound cluster_anguizole Anguizole cluster_4BAH2 4BAH2 Inhibitors (C4, A2) This compound This compound NS4B_RNA NS4B-RNA Interaction This compound->NS4B_RNA Inhibits Replication Viral Replication NS4B_RNA->Replication Essential for Anguizole Anguizole NS4B_Dimer NS4B Dimerization Anguizole->NS4B_Dimer Disrupts NS4B_NS5A NS4B-NS5A Interaction Anguizole->NS4B_NS5A Disrupts Replication_Complex Functional Replication Complex NS4B_Dimer->Replication_Complex NS4B_NS5A->Replication_Complex BAH2_Inhibitors C4 / A2 NS4B_Oligo NS4B Oligomerization BAH2_Inhibitors->NS4B_Oligo Inhibit Membrane_Interaction Membrane Interaction BAH2_Inhibitors->Membrane_Interaction Inhibit Membranous_Web Membranous Web Formation NS4B_Oligo->Membranous_Web Membrane_Interaction->Membranous_Web RepliconAssayWorkflow A Seed HCV Replicon Cells (e.g., Huh-7) C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Lyse Cells and Add Luciferase Substrate D->E G Perform Cytotoxicity Assay (e.g., alamarBlue) D->G F Measure Luminescence (Viral Replication) E->F H Calculate EC50 and CC50 Values F->H G->H

References

Head-to-head comparison of Clemizole and trazodone for seizure suppression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of clemizole and trazodone for seizure suppression, drawing upon available preclinical experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to inform future research and therapeutic strategies.

Executive Summary

This compound, a first-generation antihistamine, and trazodone, an antidepressant, have both emerged as potential candidates for seizure suppression, primarily through their modulation of the serotonergic system. Preclinical studies, largely centered on zebrafish models of genetic epilepsies such as Dravet syndrome and STXBP1-related disorders, have demonstrated the efficacy of both compounds in reducing seizure activity. While both drugs converge on serotonin pathways, their detailed pharmacological profiles, efficacy in different seizure models, and potential adverse effects exhibit notable differences. This guide synthesizes the current experimental evidence to facilitate a direct comparison.

Efficacy in Seizure Suppression: A Quantitative Comparison

The following tables summarize the quantitative data from key preclinical studies on the efficacy of this compound and trazodone in suppressing seizure activity.

Table 1: Efficacy of this compound in Preclinical Seizure Models
Animal ModelSeizure TypeDrug Concentration/DoseEfficacyReference
Zebrafish (scn1Lab mutant - Dravet Syndrome model)Spontaneous convulsive behaviors and electrographic seizures100 µM (90-min exposure), 300 µM & 400 µM (30-min exposure)Significant suppression of seizure behavior[1]
Zebrafish (scn1Laa mutant - Dravet Syndrome model)Spontaneous seizure behavior250 µMEffective in suppressing seizure behavior[1]
Zebrafish (stxbp1b mutant - STXBP1 disorder model)Spontaneous ictal-like events1 mM (bath application)80% reduction in ictal-like event frequency[2][3][4]
Wild-type ZebrafishPentylenetetrazole (PTZ)-induced acute seizures100 µMEffective in reducing seizure behavior[5]

Note: The rapid metabolism of this compound in mice (plasma half-life of <10 minutes) has limited its evaluation in rodent seizure models[1][6].

Table 2: Efficacy of Trazodone in Preclinical Seizure Models
Animal ModelSeizure TypeDrug Concentration/DoseEfficacyReference
Zebrafish (scn1Lab mutant - Dravet Syndrome model)Spontaneous electrographic seizures250 µM89.0 ± 9.1% reduction in seizure activity[1]
Zebrafish (stxbp1b mutant - STXBP1 disorder model)Spontaneous ictal-like events1 mM (bath application)83% reduction in ictal-like event frequency[2][3][4]
MouseMaximal Electroshock (MES)-induced seizures10-40 mg/kg (chronic treatment)Significantly increased the electroconvulsive threshold (anticonvulsant effect)[7]
MouseMES-induced seizuresUp to 40 mg/kg (acute treatment)No influence on the electroconvulsive threshold[8]
MousePentylenetetrazole (PTZ)-induced seizures100 mg/kg (acute treatment)Proconvulsant effect, exacerbating convulsions and death[9][10]
Rat (WAG/Rij - genetic absence epilepsy model)Spontaneous spike-and-wave discharges (SWDs)5, 10, and 30 mg/kgSignificantly increased the number and duration of SWDs (proconvulsant effect)[11]
RatPenicillin-evoked focal seizures10 and 30 mg/kgSignificantly reduced the frequency of epileptiform activity (anticonvulsant effect)[11]

Mechanism of Action: A Focus on the Serotonergic System

Both this compound and trazodone exert their anticonvulsant effects primarily through the modulation of serotonin (5-hydroxytryptamine, 5-HT) signaling pathways. However, their specific receptor interactions and downstream effects may differ.

This compound

Initially identified as a histamine H1 receptor antagonist, the antiseizure properties of this compound are not mediated by its antihistaminergic activity. Instead, this compound acts as a potent agonist at serotonin receptors, with a particularly high affinity for the 5-HT2B receptor. The modulation of this receptor is believed to be the primary mechanism for its seizure-suppressing effects.

clemizole_pathway This compound This compound HTR2B 5-HT2B Receptor This compound->HTR2B Gq_PLC Gq/11 → PLC HTR2B->Gq_PLC Agonist IP3_DAG IP3 → Ca²⁺↑ DAG → PKC Gq_PLC->IP3_DAG Neuronal_Modulation Modulation of Neuronal Excitability IP3_DAG->Neuronal_Modulation Seizure_Suppression Seizure Suppression Neuronal_Modulation->Seizure_Suppression

Proposed signaling pathway for this compound's anticonvulsant action.
Trazodone

Trazodone has a more complex pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor (SARI). Its mechanism of action involves:

  • 5-HT2A and 5-HT2C Receptor Antagonism: This is considered a key component of its therapeutic effects.

  • Serotonin Reuptake Inhibition: Trazodone also weakly inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin levels.

  • α1-adrenergic and Histamine H1 Receptor Antagonism: These actions contribute to its sedative side effects.

The anticonvulsant effects of trazodone are likely mediated by its complex interplay with various 5-HT receptor subtypes. However, its proconvulsant effects in certain models highlight the intricate and sometimes opposing roles of different serotonergic pathways in seizure modulation.

trazodone_pathway Trazodone Trazodone HTR2A_2C 5-HT2A/2C Receptors Trazodone->HTR2A_2C Antagonist SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibitor Alpha1_H1 α1-adrenergic & H1 Receptors Trazodone->Alpha1_H1 Antagonist Neuronal_Modulation Modulation of Neuronal Excitability HTR2A_2C->Neuronal_Modulation SERT->Neuronal_Modulation ↑ Synaptic 5-HT Sedation Sedation Alpha1_H1->Sedation Seizure_Modulation Anticonvulsant or Proconvulsant (Model Dependent) Neuronal_Modulation->Seizure_Modulation

Multifaceted signaling pathways of trazodone in seizure modulation.

Experimental Protocols

Zebrafish Larvae Seizure Assays (for both this compound and Trazodone)
  • Animal Models:

    • scn1Lab mutant zebrafish larvae (Dravet syndrome model).

    • stxbp1b mutant zebrafish larvae (STXBP1 disorder model).

    • Wild-type zebrafish larvae for chemically induced seizure models (e.g., PTZ).

  • Drug Administration:

    • Drugs are typically dissolved in DMSO and then diluted in embryo medium to the final desired concentration.

    • Larvae are incubated in the drug-containing medium (bath application) for a specified duration (e.g., 30-90 minutes).

  • Behavioral Seizure Monitoring:

    • Larvae are placed in a multi-well plate and their locomotor activity is tracked using automated software.

    • High-velocity movements are quantified as a measure of convulsive seizure-like behavior.

  • Electrophysiological Recording:

    • Larvae are immobilized in agarose, and a microelectrode is placed in the midbrain or optic tectum to record local field potentials.

    • The frequency and duration of spontaneous epileptiform discharges (ictal-like events) are measured before and after drug application.

zebrafish_workflow Start Zebrafish Larvae (e.g., scn1Lab mutant) Drug_Prep Drug Preparation (in DMSO and embryo medium) Start->Drug_Prep Incubation Bath Application of Drug Drug_Prep->Incubation Behavioral Behavioral Assay (Locomotor Tracking) Incubation->Behavioral Electro Electrophysiology (Local Field Potential Recording) Incubation->Electro Analysis_B Quantification of Convulsive Movements Behavioral->Analysis_B Analysis_E Quantification of Ictal-like Events Electro->Analysis_E Results Efficacy Assessment Analysis_B->Results Analysis_E->Results

Experimental workflow for seizure suppression assays in zebrafish.
Rodent Seizure Models (for Trazodone)

  • Animal Models:

    • Mice (for MES and PTZ models).

    • WAG/Rij rats (for genetic absence epilepsy model).

    • Wistar rats (for penicillin-induced focal seizure model).

  • Drug Administration:

    • Trazodone is typically administered intraperitoneally (i.p.).

    • Both acute (single dose) and chronic (daily for a set period) treatment regimens are used.

  • Seizure Induction and Evaluation:

    • Maximal Electroshock (MES) Test: Seizures are induced by electrical stimulation via corneal or ear-clip electrodes. The endpoint is the abolition of the hindlimb tonic extension phase.

    • Pentylenetetrazole (PTZ) Test: Seizures are chemically induced by i.p. injection of PTZ. The latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic seizures) are recorded.

    • Genetic Absence Epilepsy Model: Spontaneous spike-and-wave discharges are recorded via implanted electrodes in freely moving WAG/Rij rats.

    • Penicillin-induced Focal Seizures: Epileptiform activity is induced by intracortical injection of penicillin, and spike frequency and amplitude are measured.

Adverse Effects in Preclinical Models

This compound
  • Toxicity: Prolonged exposure to higher concentrations (300-400 µM) was reported to be toxic in zebrafish larvae[1].

  • Further Studies Needed: Detailed preclinical safety and tolerability data for this compound in the context of epilepsy are limited.

Trazodone
  • Motor Impairment: Acute administration of trazodone (40 mg/kg) alone and in combination with phenytoin caused significant motor deficits in mice in the chimney test[8].

  • Memory Impairment: Both acute and chronic treatment with trazodone (40 mg/kg), alone and with phenytoin, significantly impaired long-term memory in the passive avoidance task in mice[8].

  • Proconvulsant Activity: As noted in Table 2, trazodone has demonstrated proconvulsant effects in the PTZ-induced seizure model in mice and in a genetic model of absence epilepsy in rats[9][10][11].

  • Drug Interactions: Trazodone can alter the brain concentrations of other antiepileptic drugs. For example, it has been shown to diminish the brain concentration of phenytoin and carbamazepine while increasing the concentration of valproate in mice[8].

Conclusion

This compound and trazodone both show promise as potential therapies for seizure suppression, particularly in the context of genetic epilepsies, through their modulation of the serotonergic system.

  • This compound has demonstrated consistent and potent anticonvulsant effects in zebrafish models of Dravet syndrome and STXBP1 disorder. Its mechanism appears to be more targeted as a 5-HT2B receptor agonist. However, the lack of efficacy data in mammalian models, due to its rapid metabolism, presents a significant challenge for its clinical translation.

  • Trazodone has a broader and more complex pharmacological profile. While it shows anticonvulsant effects in some models, its proconvulsant activity in others raises safety concerns and suggests a model-dependent efficacy. Furthermore, its potential for adverse cognitive and motor effects, as well as its interactions with other antiepileptic drugs, require careful consideration.

For researchers and drug development professionals, these findings highlight the therapeutic potential of targeting serotonergic pathways for epilepsy treatment. Future research should focus on developing this compound analogs with improved metabolic stability to enable evaluation in mammalian models. For trazodone, a deeper understanding of the specific receptor interactions that mediate its anticonvulsant versus proconvulsant effects is crucial for identifying patient populations that may benefit from this repurposed drug and for guiding the development of more selective serotonergic modulators with a wider therapeutic window.

References

Validating TRPC5 as the Primary Target of Clemizole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clemizole's performance as a Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitor against other alternatives, supported by experimental data and detailed methodologies.

This compound, a compound historically known for its antihistaminic properties, has emerged as a potent inhibitor of the TRPC5 ion channel. TRPC5 is a non-selective, calcium-permeable cation channel predominantly expressed in the central nervous system and implicated in various physiological and pathological processes, including neurite outgrowth, anxiety, and kidney disease.[1][2] This guide delves into the evidence supporting TRPC5 as the primary target of this compound, compares its efficacy and selectivity with other known TRPC5 inhibitors, and provides detailed experimental protocols for validation.

This compound's Potency and Selectivity for TRPC5

This compound has been identified as a novel and potent inhibitor of TRPC5 channels, effectively blocking TRPC5 currents and calcium entry in the low micromolar range.[1][2] Studies have demonstrated that this compound's inhibitory action is independent of the mode of channel activation, be it through G protein-coupled receptors, hypoosmotic conditions, or direct activation by riluzole.[1][2]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against TRPC5 and other related TRP channels, highlighting its selectivity. For comparison, data for other notable TRPC5 inhibitors are also included.

CompoundTRPC5 IC50 (µM)TRPC4β IC50 (µM)TRPC3 IC50 (µM)TRPC6 IC50 (µM)Other Notable Targets
This compound 1.0 - 1.3 [1][2]6.4[1][2]9.1[1][2]11.3[1][2]Histamine H1 Receptor, Serotonin 5-HT2 Receptors[3]
HC-070 High Potency (specific IC50 not stated in provided results)High Potency (inhibits TRPC4/5)--Methylxanthine derivative[4]
GFB-887 In Phase 1 clinical trials for kidney disease (specific IC50 not stated)---Developed by Goldfinch Bio[4]
ML204 -Potent and selective TRPC4/5 inhibitor---
AC1903 -Potent and selective TRPC4/5 inhibitor---

As the data indicates, this compound exhibits a significant selectivity for TRPC5 over its closest structural relative, TRPC4β (approximately 6-fold), and even greater selectivity over TRPC3 and TRPC6 (almost 10-fold).[1][2] It is important to note, however, that this compound also demonstrates high affinity for the histamine H1 receptor, a characteristic stemming from its original use as an antihistamine.[3] Furthermore, recent studies have identified its activity as a high-affinity agonist of serotonin 5-HT2 receptors, which is believed to mediate its anticonvulsant effects observed in Dravet syndrome models.[3][5]

Off-Target Profile of this compound

A comprehensive understanding of a compound's off-target interactions is crucial for its validation as a specific tool compound or therapeutic. A radioligand binding assay of this compound against 132 targets revealed its primary interactions.

TargetBinding Affinity (% Inhibition)Functional Effect
Histamine H1 Receptor 99%Antagonist[3]
Serotonin 5-HT2A Receptor 86%Agonist[3]
Serotonin 5-HT2B Receptor 83%Agonist[3]

Beyond these primary off-targets, this compound has also been shown to interact with other ion channels and G-protein-coupled receptors, albeit with lower affinity.[3] This broader interaction profile should be considered when interpreting experimental results using this compound as a specific TRPC5 inhibitor.

Experimental Protocols for Validating TRPC5 Inhibition

To aid researchers in validating the inhibitory effects of this compound and other compounds on TRPC5 channels, detailed protocols for key experimental techniques are provided below.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in live cells.

Cell Lines:

  • HEK293 cells stably or transiently expressing human TRPC5.

  • U-87 glioblastoma cells, which endogenously express TRPC5.[6]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH).

Procedure:

  • Culture cells expressing TRPC5 on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC5 currents.

  • Activate TRPC5 channels using an agonist (e.g., 100 µM Carbachol or direct activator like Riluzole).

  • Once a stable baseline current is established, perfuse the cell with the external solution containing the test inhibitor (e.g., this compound) at various concentrations.

  • Record the inhibition of the TRPC5 current and calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Fluorometric Intracellular Calcium Measurements (FLIPR Assay)

This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Cell Lines:

  • HEK293 cells stably expressing human TRPC5.

Reagents:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

Procedure:

  • Seed TRPC5-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Prepare the dye loading solution by dissolving the calcium indicator in HBSS containing Pluronic F-127 and probenecid.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • During incubation, prepare a compound plate containing various concentrations of the test inhibitor (e.g., this compound).

  • After incubation, wash the cells with HBSS.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Establish a baseline fluorescence reading.

  • Add the TRPC5 agonist to activate the channel and induce calcium influx, measuring the change in fluorescence.

  • In separate wells, pre-incubate the cells with the inhibitor from the compound plate for a defined period before adding the agonist.

  • Measure the inhibition of the calcium signal by the test compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

TRPC5_Signaling_Pathway cluster_activation Channel Activation cluster_channel TRPC5 Channel cluster_inhibition Inhibition cluster_response Cellular Response GPCR GPCR Activation (e.g., Carbachol) PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC5 TRPC5 DAG->TRPC5 activates Riluzole Direct Activator (Riluzole) Riluzole->TRPC5 activates Ca_influx Ca²⁺ Influx TRPC5->Ca_influx This compound This compound This compound->TRPC5 inhibits Downstream Downstream Signaling Ca_influx->Downstream

Caption: TRPC5 channel activation and inhibition pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_electrophysiology Patch-Clamp Electrophysiology cluster_calcium_imaging Fluorometric Calcium Imaging (FLIPR) cluster_analysis Data Analysis Cell_Culture Culture TRPC5-expressing cells (HEK293 or U-87) Patch_Clamp Whole-cell Patch Clamp Cell_Culture->Patch_Clamp Dye_Loading Load cells with Calcium Dye (e.g., Fluo-4) Cell_Culture->Dye_Loading Agonist_Ephys Activate TRPC5 (e.g., Carbachol) Patch_Clamp->Agonist_Ephys Inhibitor_Ephys Apply this compound Agonist_Ephys->Inhibitor_Ephys Record_Current Record Current Inhibition Inhibitor_Ephys->Record_Current IC50_Calculation Calculate IC50 values Record_Current->IC50_Calculation Pre_incubation Pre-incubate with this compound Dye_Loading->Pre_incubation Agonist_FLIPR Activate TRPC5 (e.g., Carbachol) Pre_incubation->Agonist_FLIPR Measure_Fluorescence Measure Fluorescence Change Agonist_FLIPR->Measure_Fluorescence Measure_Fluorescence->IC50_Calculation

References

Lack of In Vivo Validation for Clemizole's Antiviral Synergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While in vitro studies have demonstrated promising synergistic antiviral activity of clemizole, particularly against the Hepatitis C Virus (HCV) when combined with protease inhibitors, a critical gap exists in the absence of in vivo validation. This guide provides a comprehensive overview of the existing preclinical data, highlighting the mechanistic rationale for this drug combination and underscoring the need for animal model studies to translate these findings into clinical potential.

This compound, an antihistamine, has been identified as an inhibitor of the HCV non-structural protein 4B (NS4B).[1][2] This viral protein is essential for the formation of the membranous web, a specialized intracellular structure that serves as the site for viral RNA replication.[3][4][5] By targeting NS4B, this compound disrupts a fundamental step in the HCV life cycle. In vitro studies have shown that when combined with HCV protease inhibitors such as boceprevir and telaprevir, which target a different viral protein (NS3/4A protease), this compound exhibits a strong synergistic effect in inhibiting viral replication.[6]

In Vitro Synergistic Antiviral Activity

The primary evidence for the synergistic effect of this compound with other anti-HCV drugs comes from cell culture-based assays. These studies have consistently shown that the combination of this compound with an HCV protease inhibitor leads to a greater reduction in viral replication than the additive effect of each drug alone.

Drug Combination Virus Assay Type Key Findings Reference
This compound + Boceprevir (SCH 503034)Hepatitis C Virus (HCV)Replicon AssayHighly synergistic inhibition of HCV replication.[6]
This compound + Telaprevir (VX-950)Hepatitis C Virus (HCV)Replicon AssaySignificant synergistic antiviral effect observed.[6]

Experimental Protocols: In Vitro Synergy Assessment

The synergistic antiviral activity of this compound and HCV protease inhibitors was evaluated using a well-established in vitro HCV replicon system. The general methodology is outlined below:

1. Cell Culture and HCV Replicon System:

  • Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication, along with a reporter gene (e.g., luciferase) for easy quantification of replication levels.

2. Drug Treatment:

  • Cells are treated with a matrix of increasing concentrations of this compound and a protease inhibitor (e.g., boceprevir or telaprevir), both individually and in combination.

3. Quantification of Viral Replication:

  • After a set incubation period (e.g., 72 hours), the level of HCV replicon replication is measured by assaying the reporter gene activity (e.g., luciferase assay).

4. Synergy Analysis:

  • The data is analyzed using mathematical models such as the MacSynergy II program. This software calculates the expected additive effect of the two drugs and compares it to the observed effect. Peaks above the theoretical additive plane indicate synergy.

Below is a graphical representation of the typical experimental workflow for assessing in vitro antiviral synergy.

G cluster_0 In Vitro Synergy Assay Workflow HCV Replicon Cells HCV Replicon Cells Drug Treatment Drug Treatment HCV Replicon Cells->Drug Treatment Seed cells Incubation Incubation Drug Treatment->Incubation Add drug combinations Replication Measurement Replication Measurement Incubation->Replication Measurement 72 hours Synergy Analysis Synergy Analysis Replication Measurement->Synergy Analysis Luciferase Assay

Workflow for in vitro antiviral synergy assessment.

Mechanism of Synergistic Action

The synergistic effect of this compound and HCV protease inhibitors stems from their distinct mechanisms of action, targeting two separate and essential viral proteins. This dual-pronged attack on the HCV replication machinery makes it more difficult for the virus to develop resistance.

The HCV polyprotein is cleaved by viral and host proteases to produce mature viral proteins. The NS3/4A protease is responsible for several of these cleavages. Protease inhibitors like boceprevir and telaprevir block this activity, preventing the formation of functional viral proteins.[7][8] Concurrently, this compound inhibits NS4B, which is crucial for assembling the replication complex.[1][2] This multi-target approach disrupts the viral life cycle at two critical junctures.

The following diagram illustrates the proposed signaling pathway and the targets of the combined drug action.

G cluster_0 HCV Replication and Drug Targets HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease NS4B NS4B Polyprotein->NS4B Viral Proteins Viral Proteins Polyprotein->Viral Proteins NS3/4A Protease->Viral Proteins Cleavage Replication Complex (Membranous Web) Replication Complex (Membranous Web) NS4B->Replication Complex (Membranous Web) Formation New HCV RNA New HCV RNA Replication Complex (Membranous Web)->New HCV RNA Replication Protease Inhibitors (Boceprevir, Telaprevir) Protease Inhibitors (Boceprevir, Telaprevir) Protease Inhibitors (Boceprevir, Telaprevir)->NS3/4A Protease Inhibition This compound This compound This compound->NS4B Inhibition

HCV replication pathway and synergistic drug targets.

The Critical Need for In Vivo Validation

Despite the compelling in vitro evidence, the lack of in vivo data represents a significant hurdle in the development of this compound-based combination therapies. Animal models are essential to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of drug combinations in a whole-organism context. The challenges in developing robust and cost-effective small animal models for HCV have historically hindered such studies.[9][10]

A Phase 1b clinical trial (NCT00945880) was initiated to evaluate the safety and tolerability of this compound in HCV-infected patients, but this study was not designed to assess synergistic efficacy with other antivirals. While other NS4B inhibitors have shown in vivo efficacy in humanized mouse models, similar data for this compound is not publicly available.[11][12]

Conclusion

The in vitro synergistic antiviral activity of this compound with HCV protease inhibitors provides a strong rationale for further investigation. The dual-targeting mechanism holds promise for a more potent and resistance-sparing therapeutic strategy. However, the absence of in vivo validation remains a critical knowledge gap. Future research must prioritize the evaluation of this drug combination in relevant animal models to determine its true therapeutic potential and pave the way for potential clinical applications in the treatment of Hepatitis C.

References

A Preclinical Comparison of Clemizole and Stiripentol in Dravet Syndrome Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the preclinical efficacy and mechanisms of action of clemizole and stiripentol in models of Dravet syndrome is outlined below for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective overview of these two compounds.

Dravet syndrome is a severe and drug-resistant developmental and epileptic encephalopathy, primarily caused by mutations in the SCN1A gene. The search for effective therapies has led to the investigation of numerous compounds, including the repurposed antihistamine this compound and the approved antiseizure medication stiripentol. This guide provides a comparative analysis of their performance in preclinical models, focusing on their distinct mechanisms of action and available efficacy data.

It is important to note that direct head-to-head experimental comparisons of this compound and stiripentol in a Dravet syndrome mouse model are not available in the current scientific literature. This is largely due to the rapid metabolism of this compound in mice, which complicates its evaluation in murine models.[1] Consequently, this guide presents the findings for each compound from distinct animal models: a zebrafish model for this compound and mouse models for stiripentol.

Mechanisms of Action

This compound and stiripentol exhibit fundamentally different mechanisms of action in the context of seizure suppression.

This compound: Initially identified as a histamine H1 receptor antagonist, the antiseizure properties of this compound in a Dravet syndrome model are attributed to its effects on the serotonin signaling pathway .[1][2][3] Radioligand binding assays have shown that this compound has a high affinity for serotonin receptors, particularly acting as an agonist at the 5-HT2A and 5-HT2B receptors.[1] The antiepileptic activity of other serotonergic modulators in these models further supports this mechanism.[1][4]

Stiripentol: The mechanism of action for stiripentol is multifaceted and includes:

  • Potentiation of GABAergic Neurotransmission: Stiripentol is a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission.[5][6][7][8] It appears to be most effective at GABA-A receptors containing an α3 subunit, which are more highly expressed in the immature brain.[6][8]

  • Ion Channel Blockade: Stiripentol has been shown to block voltage-gated sodium and T-type calcium channels.[7][9] Inhibition of T-type calcium channels may contribute to its efficacy against absence seizures, which can be a feature of Dravet syndrome.[10][11]

  • Metabolic Inhibition: Stiripentol inhibits cytochrome P450 enzymes, which are involved in the metabolism of other antiseizure medications like clobazam.[5][7] This leads to increased plasma concentrations of co-administered drugs, enhancing their therapeutic effect.

Signaling and Mechanistic Pathways

clemizole_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) 5HT2R 5-HT2A/2B Receptor Serotonin_vesicle->5HT2R 5-HT Gq Gq Protein 5HT2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Neuronal_Activity Modulation of Neuronal Excitability IP3_DAG->Neuronal_Activity This compound This compound This compound->5HT2R Agonist

This compound's serotonergic mechanism.

stiripentol_pathway cluster_gaba GABAergic Synapse cluster_channels Ion Channels cluster_cyp Metabolism Stiripentol Stiripentol GABA_A_R GABA-A Receptor Stiripentol->GABA_A_R Positive Allosteric Modulator Na_Channel Voltage-gated Na+ Channel Stiripentol->Na_Channel Block Ca_Channel T-type Ca2+ Channel Stiripentol->Ca_Channel Block CYP450 Cytochrome P450 Enzymes Stiripentol->CYP450 Inhibition Cl_channel Chloride Influx (Hyperpolarization) GABA_A_R->Cl_channel Other_ASMs Other ASMs (e.g., Clobazam) CYP450->Other_ASMs Metabolism

Stiripentol's multifaceted mechanisms.

Experimental Efficacy Data

The following tables summarize the quantitative data from preclinical studies. It is crucial to consider the different animal models and experimental paradigms when interpreting these results.

This compound Efficacy in a Zebrafish Model of Dravet Syndrome
ParameterModelTreatmentOutcomeReference
Seizure-like Behavior (Swim Velocity)scn1lab mutant zebrafish larvae250 µM this compoundSignificant reduction in hyperactive swimming behavior.[4][12]
Electrographic Seizuresscn1lab mutant zebrafish larvae250 µM this compoundAbolished spontaneous electrographic seizure activity.[4][12]
Ictal-like Event Frequencystxbp1b mutant zebrafish larvae1 mM this compound80% reduction in ictal-like event frequency.[13]
Stiripentol Efficacy in Mouse Models of Dravet Syndrome
ParameterModelTreatmentOutcomeReference
Hyperthermia-Induced Seizure ThresholdScn1aRX/+ mice (1 month old)Stiripentol (STP) monotherapySignificantly elevated the body temperature required to induce seizures.[14]
Hyperthermia-Induced Seizure ThresholdScn1aRX/+ mice (5-10 months old)STP + Clobazam (CLB)Significantly higher seizure-inducing body temperature compared to CLB alone.[14]
Hyperthermia-Induced Seizure ProtectionScn1aA1783/WT miceSTP (100 mg/kg) + CLB (5mg/kg) + VPA (150 mg/kg)Median survival temperature significantly increased to 42.5 °C from 39.3 °C in controls; 3 out of 10 mice were fully protected.[15]
Myoclonic JerksGabrg2+/Q390X miceStiripentol monotherapyIncreased myoclonic jerks.[16]
Survival during Seizure InductionGabrg2+/Q390X miceStiripentol monotherapyIncreased survival during pentylenetetrazol-induced seizures.[16]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings.

This compound in Zebrafish Model

Animal Model: scn1lab mutant zebrafish larvae, which have a loss-of-function mutation in a zebrafish homolog of the human SCN1A gene.[17] These larvae exhibit spontaneous, recurrent, convulsive seizures and epileptiform discharges.[4][12]

Behavioral Analysis: Seizure-like behavior is quantified by tracking the movement of larvae in a multi-well plate.[12] Increased swim velocity is a characteristic behavioral seizure phenotype in this model.[12] Larvae are treated with the test compound (e.g., this compound) and their locomotor activity is recorded and analyzed.[18]

Electrophysiology: Local field potential (LFP) recordings are taken from the optic tectum of immobilized larvae to measure brain activity.[12][13] Spontaneous epileptiform discharges are recorded at baseline, followed by bath application of the test compound and subsequent recording to assess changes in seizure frequency and duration.[13]

Stiripentol in Mouse Model

Animal Model: Heterozygous Scn1a mutant mice (e.g., Scn1aRX/+ or Scn1aA1783V/WT), which recapitulate key features of Dravet syndrome, including susceptibility to hyperthermia-induced seizures.[14][15]

Hyperthermia-Induced Seizure Assay: Mice are administered the test compound(s) (e.g., stiripentol, with or without other antiseizure medications) via intraperitoneal injection.[14][15] A rectal probe is inserted to monitor core body temperature.[15] The body temperature is then gradually increased using a heat lamp until a seizure is observed or a maximum temperature is reached.[15] The primary endpoints are the temperature at which the seizure occurs and the duration of the seizure.[14]

Experimental Workflow

experimental_workflow cluster_model Animal Model Selection cluster_treatment Treatment Administration cluster_assay Seizure Phenotype Assessment cluster_analysis Data Analysis Zebrafish Zebrafish Model (scn1lab mutant) Drug_Admin_Z Bath Application (this compound) Zebrafish->Drug_Admin_Z Mouse Mouse Model (Scn1a mutant) Drug_Admin_M Intraperitoneal Injection (Stiripentol) Mouse->Drug_Admin_M Behavioral Behavioral Tracking (e.g., swim velocity) Drug_Admin_Z->Behavioral Electro Electrophysiology (e.g., LFP recording) Drug_Admin_Z->Electro Hyperthermia Hyperthermia Induction (temperature threshold) Drug_Admin_M->Hyperthermia Quantification Quantification of Seizure Frequency, Duration, Threshold Behavioral->Quantification Electro->Quantification Hyperthermia->Quantification Stats Statistical Comparison (Treatment vs. Control) Quantification->Stats

Generalized preclinical workflow.

Summary and Conclusion

This compound and stiripentol represent two distinct therapeutic strategies for Dravet syndrome. This compound's efficacy in a zebrafish model is linked to its novel mechanism of modulating serotonergic pathways. This has led to the initiation of clinical trials to evaluate its potential in patients.[19] However, its utility in preclinical mouse models has been limited.

Stiripentol, an established adjunctive therapy, demonstrates efficacy in mouse models, particularly in preventing hyperthermia-induced seizures. Its broad-spectrum mechanism, combining GABAergic enhancement, ion channel blockade, and metabolic inhibition, likely contributes to its clinical effectiveness.

The absence of direct comparative studies in the same animal model necessitates careful consideration when evaluating the preclinical data for these two compounds. The findings from the zebrafish model for this compound and the mouse models for stiripentol each provide valuable, albeit separate, insights into their potential as treatments for Dravet syndrome. Future research, potentially with novel formulations of this compound that improve its metabolic profile in rodents, could enable more direct comparisons and further elucidate their respective therapeutic potential.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Clemizole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed, step-by-step guidance for the proper operational handling and disposal of clemizole, ensuring laboratory safety and environmental protection. This compound, while not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, requires careful management due to its acute oral toxicity and high aquatic toxicity. Adherence to these procedures will support a safe and compliant laboratory environment.

I. This compound Hazard Profile

Proper disposal procedures are directly informed by the inherent hazards of a substance. The following table summarizes the key quantitative and qualitative hazards associated with this compound.

Hazard ClassificationData and RemarksCitation
Acute Oral Toxicity Category 4: Harmful if swallowed. LD50 (oral, mouse): 837 mg/kg. LD50 (oral, rat): 1,950 mg/kg.
Aquatic Toxicity Acute Category 1: Very toxic to aquatic life. Chronic Category 1: Very toxic to aquatic life with long lasting effects.
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Transport Classification Not classified as dangerous goods for transport (DOT, IMDG, IATA).

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the required steps for the safe segregation, containment, and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain or in regular trash. Due to its high aquatic toxicity, this is strictly prohibited.

  • At the point of generation, identify all materials contaminated with this compound. This includes:

    • Unused or expired pure this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Solutions containing this compound.

  • Segregate this compound waste from other laboratory waste streams, including RCRA hazardous waste, sharps, and biological waste.

2. Containment and Labeling:

  • Solid Waste:

    • Collect solid this compound waste (powder, contaminated PPE, and dry labware) in a designated, leak-proof container with a secure lid.

    • The container should be made of a material compatible with this compound.

    • If the original container is used, ensure the label is intact. If a new container is used, it must be clearly labeled.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealable, non-reactive container.

    • Do not mix this compound solutions with other solvent wastes unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • All this compound waste containers must be clearly labeled with the words "This compound Waste - Non-Hazardous Pharmaceutical " and "Caution: Toxic to Aquatic Life ".

    • The label should also include the date of waste generation and the name of the responsible researcher or lab.

3. Storage:

  • Store sealed this compound waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool and dry.

  • Ensure that the storage area has secondary containment to control any potential spills.

4. Disposal:

  • Arrange for the disposal of this compound waste through your institution's licensed hazardous waste management vendor.

  • While not an RCRA-listed hazardous waste, due to its toxicity profile, this compound should be incinerated at a permitted facility.

  • Provide the waste vendor with the Safety Data Sheet (SDS) for this compound to ensure they are aware of its properties.

  • Maintain all records of waste pickup and disposal as required by your institution and local regulations.

III. Experimental Protocol: Decontamination of Labware

For reusable labware contaminated with this compound, follow this decontamination protocol:

  • Initial Rinse: Carefully rinse the labware with a suitable solvent (e.g., ethanol) to remove the bulk of the this compound residue. Collect this rinsate as this compound liquid waste.

  • Wash: Wash the labware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely before reuse.

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

ClemizoleDisposalWorkflow cluster_generation Waste Generation Point cluster_evaluation Hazard Assessment cluster_segregation Segregation & Containment cluster_disposal Final Disposal start This compound Waste Generated (Solid or Liquid) is_rcra Is it a listed RCRA Hazardous Waste? start->is_rcra segregate Segregate as 'Non-Hazardous Pharmaceutical Waste' is_rcra->segregate No label_container Label Container: 'this compound Waste' 'Aquatic Hazard' segregate->label_container store Store in Secure Designated Area label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs vendor Licensed Waste Vendor contact_ehs->vendor incineration Dispose via Incineration vendor->incineration

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Logistics for Handling Clemizole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Clemizole, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate exposure risks when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.[1]Double-gloving with nitrile gloves is recommended.[2]A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]If not handled in a chemical fume hood, a NIOSH-certified N95 or N100 respirator is recommended to prevent inhalation of dust.[3]
Solution Preparation and Handling Chemical splash goggles. A face shield should be worn if there is a risk of splashing.[3][4]Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[1][5]Laboratory coat or a disposable gown.[2]Work in a well-ventilated area or a chemical fume hood.[6][7]
Spill Cleanup Chemical splash goggles and a face shield.[3][4]Heavy-duty, chemically resistant gloves.A disposable, fluid-resistant gown or coveralls.[2]For large spills or in poorly ventilated areas, a fit-tested respirator with an appropriate chemical cartridge is necessary.[4]
Waste Disposal Safety glasses.[1]Chemically resistant gloves.[1][5]Laboratory coat.Not generally required if handling sealed waste containers.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and ensures a safe laboratory environment.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (lab coat and gloves) when unpacking.

  • Verify that the container is properly labeled and sealed.

  • Store the compound according to the manufacturer's recommendations, typically in a cool, well-ventilated area in a tightly sealed container.[6]

2. Preparation and Experimentation:

  • Before handling, review the Safety Data Sheet (SDS).[8]

  • Conduct all manipulations of solid this compound that may generate dust, such as weighing and aliquoting, within a chemical fume hood or a ventilated balance enclosure.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure adequate ventilation in the work area.[6][7]

  • Wash hands thoroughly after handling, even if gloves were worn.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][7]

3. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE for spill cleanup as detailed in the table above.

  • For solid spills, gently cover with an absorbent material to avoid raising dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material and spilled substance into a sealed, labeled container for proper disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • This compound is very toxic to aquatic life with long-lasting effects.[6][9] Do not dispose of it down the drain or in the regular trash.[9]

    • Collect all waste containing this compound (solid, solutions, and contaminated materials) in a clearly labeled, sealed, and chemically compatible waste container.

    • Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.[7]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated.

    • Place these materials in a designated, sealed waste bag or container.

    • Dispose of this contaminated waste as hazardous chemical waste.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times.

    • Collect the rinsate as hazardous waste.

    • After rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic. Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging before disposal.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Clemizole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don Appropriate PPE A->B C Weigh Solid in Ventilated Enclosure B->C D Prepare Solution in Fume Hood C->D I Spill or Exposure Occurs C->I E Conduct Experiment D->E D->I F Decontaminate Work Area E->F E->I G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H J Follow Emergency Procedures I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clemizole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Clemizole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.